molecular formula C9H18Cl2 B1294622 1,9-Dichlorononane CAS No. 821-99-8

1,9-Dichlorononane

Número de catálogo: B1294622
Número CAS: 821-99-8
Peso molecular: 197.14 g/mol
Clave InChI: JMGRNJZUQCEJDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,9-Dichlorononane is a useful research compound. Its molecular formula is C9H18Cl2 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9477. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1,9-dichlorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGRNJZUQCEJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870778
Record name Nonane, 1,9-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821-99-8
Record name 1,9-Dichlorononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 1,9-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-DICHLORONONANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonane, 1,9-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonane, 1,9-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,9-dichlorononane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,9-Dichlorononane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DXR427FMJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,9-Dichlorononane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,9-dichlorononane, a versatile dichloroalkane utilized in various fields of chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural elucidation, synthetic methodologies, and key applications of this important chemical intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a linear, bifunctional organochlorine compound. Its structure, consisting of a nine-carbon aliphatic chain terminated by two chlorine atoms, makes it a valuable building block in polymer chemistry and the synthesis of macrocyclic structures.[1]

Structural Representation

The fundamental structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name This compound[2]
CAS Number 821-99-8[2]
Molecular Formula C₉H₁₈Cl₂[2]
Molecular Weight 197.15 g/mol
SMILES C(CCCCCl)CCCCCl[2]
InChI InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2[2]
Synonyms Nonamethylene dichloride, 1,9-dichloro-nonane[2]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table, providing essential data for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Colorless liquid
Boiling Point 258-262 °C (lit.)[3]
Density 1.091 g/mL at 25 °C (lit.)[3]
Refractive Index (n²⁰/D) 1.4599 (lit.)[3]
Flash Point >230 °F (>110 °C)[3]
Solubility Insoluble in water; Soluble in chloroform; Slightly soluble in acetone and DMSO.[3]
Storage Store in a dry, well-ventilated place. Keep container tightly closed.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl groups of 1,9-nonanediol using thionyl chloride (SOCl₂).[3] This reaction proceeds readily, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

References

physical properties of 1,9-Dichlorononane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 1,9-Dichlorononane

This guide provides a comprehensive overview of the core physical properties of this compound, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established data with practical, field-proven methodologies for experimental verification.

Introduction to this compound

This compound (CAS No: 821-99-8) is a halogenated alkane characterized by a nine-carbon aliphatic chain with chlorine atoms at the terminal positions.[1][2] Its bifunctional nature makes it a valuable intermediate and building block in various fields of organic synthesis.[3] Applications include the preparation of specialty polymers, macrocyclic compounds, surfactants, and as a pharmaceutical intermediate.[3][4] An accurate understanding of its physical properties is paramount for its effective use in designing reaction conditions, purification processes, and for ensuring material purity.

Chemical Identity:

  • Molecular Formula: C₉H₁₈Cl₂[1][3][5]

  • Molecular Weight: 197.15 g/mol [3][5]

  • Appearance: Colorless Liquid[1][5]

  • Structure: Cl-(CH₂)₉-Cl

Core Physical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, a relatively long-chain molecule with polar C-Cl bonds, the dominant forces are London dispersion forces, due to the large surface area of the nonane chain, and dipole-dipole interactions from the terminal chlorine atoms. These forces collectively influence properties such as boiling point and density.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a high-molecular-weight compound like this compound, significant thermal energy is required to overcome the strong intermolecular forces and transition into the gaseous phase, resulting in a high boiling point. It is a critical parameter for purification techniques like distillation.[6]

Density

Density, the ratio of mass to volume, is an intrinsic property that provides insight into the packing efficiency of molecules in their liquid state.[7] The presence of two heavy chlorine atoms on a relatively compact nonane chain results in a density significantly greater than that of water.

Data Summary

The established physical properties of this compound are summarized below.

PropertyValueConditions
Boiling Point 258-262 °CAt standard atmospheric pressure (lit.)[1][4][5]
Density 1.091 g/mLAt 25 °C (lit.)[1][4][5][8]

Experimental Verification Protocols

Verifying the physical properties of a supplied chemical batch is a cornerstone of good laboratory practice, ensuring both purity and identity before use in sensitive applications. The following protocols describe robust methods for determining the boiling point and density of a liquid sample such as this compound.

Protocol 1: Micro-Boiling Point Determination (Micro-Reflux Method)

This method is ideal for accurately determining the boiling point with a small sample volume (approx. 0.5 mL), minimizing waste. The principle relies on observing the temperature of the vapor that is in equilibrium with the boiling liquid.[9]

Methodology:

  • Apparatus Setup: Place a small test tube containing ~0.5 mL of this compound and a small magnetic stir bar into a heating block on a stirrer hotplate.

  • Thermometer Placement: Clamp a calibrated thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the temperature of the refluxing vapor, not the liquid itself, is measured.

  • Heating and Observation: Turn on the stirrer to ensure smooth boiling and begin heating the block. Observe the sample for the onset of boiling and the formation of a "reflux ring"—a visible ring of condensing vapor on the inner wall of the test tube.[9]

  • Equilibrium Measurement: Adjust the heating rate to maintain a gentle reflux. The thermometer bulb must be level with this reflux ring to obtain an accurate reading.

  • Data Recording: Once the temperature reading on the thermometer stabilizes for at least one minute, record this value as the observed boiling point.[9]

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected.

Protocol 2: Density Determination Using a Pycnometer (Density Bottle)

This method provides high accuracy by precisely measuring the mass of a very accurately known volume of liquid.

Methodology:

  • Initial Mass: Carefully clean and dry a pycnometer. Weigh the empty pycnometer with its stopper on a calibrated analytical balance and record this mass (m₁).[10]

  • Calibration with Water: Fill the pycnometer completely with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior of the pycnometer and weigh it again (m₂). Record the temperature of the water.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample, insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m₃).[10]

  • Calculations:

    • Mass of Water: m_water = m₂ - m₁

    • Volume of Pycnometer: Using the known density of water (ρ_water) at the measured temperature, calculate the precise volume of the pycnometer: V = m_water / ρ_water

    • Mass of Sample: m_sample = m₃ - m₁

    • Density of Sample: Calculate the density of the this compound: ρ_sample = m_sample / V[10]

Integrated Experimental Workflow

The logical progression for the comprehensive analysis of a liquid sample's physical properties involves sequential, non-destructive measurements. The following diagram illustrates this workflow.

G cluster_prep Sample Preparation cluster_density Density Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Validation prep Receive Liquid Sample (this compound) mass_empty 1. Weigh empty, dry pycnometer (m1) prep->mass_empty setup 1. Setup Micro-Reflux Apparatus prep->setup mass_water 2. Fill with DI water, weigh (m2) mass_empty->mass_water mass_sample 3. Fill with sample, weigh (m3) mass_water->mass_sample calc_vol 4. Calculate Pycnometer Volume (V) mass_sample->calc_vol calc_density 5. Calculate Sample Density (ρ) calc_vol->calc_density compare Compare experimental ρ and BP with literature values calc_density->compare heat 2. Heat sample to gentle reflux setup->heat equilibrate 3. Position thermometer in vapor phase heat->equilibrate record_bp 4. Record stable temperature (BP) equilibrate->record_bp record_bp->compare assess Assess Purity & Confirm Identity compare->assess

Caption: Workflow for experimental validation of density and boiling point.

Conclusion

The physical properties of this compound, namely its boiling point of 258-262 °C and density of 1.091 g/mL at 25 °C , are direct consequences of its molecular weight and structure.[1][4][5][8] For professionals in research and development, the ability to experimentally verify these constants using robust protocols is not merely an academic exercise; it is a critical step in quality control, process optimization, and ensuring the integrity of scientific outcomes. The methodologies and data presented in this guide serve as a reliable resource for the safe and effective application of this versatile chemical intermediate.

References

An In-Depth Technical Guide to the Solubility of 1,9-Dichlorononane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1,9-dichlorononane, a key intermediate in pharmaceutical synthesis and various industrial applications.[1][2] This document delves into the molecular properties governing its solubility, presents available qualitative solubility data, and offers a detailed, field-proven protocol for the experimental determination of its solubility in various organic solvents. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and safety, empowering researchers to confidently handle and utilize this compound in their work.

Introduction to this compound: A Profile

This compound (CAS No. 821-99-8) is a colorless liquid with the chemical formula C₉H₁₈Cl₂.[1][3][4] Its structure features a nine-carbon aliphatic chain terminated by chlorine atoms at both ends.[3] This bifunctional nature makes it a versatile building block in organic synthesis.

Key Physicochemical Properties:

PropertyValueReference
Molecular Weight 197.15 g/mol [1][4]
Density 1.091 g/mL at 25 °C[1][2][3]
Boiling Point 258-262 °C[1][2][3]
Flash Point >112 °C (>230 °F)[1][3]
Water Solubility Insoluble[1][2][3]

The long, nonpolar nine-carbon chain is the dominant feature of the this compound molecule, rendering it hydrophobic. The terminal chlorine atoms introduce some polarity, but their effect is outweighed by the extensive hydrocarbon backbone. This molecular structure is the primary determinant of its solubility behavior, which aligns with the well-established principle of "like dissolves like."[5][6]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of this compound, the primary intermolecular forces are London dispersion forces, which are characteristic of nonpolar molecules.[7] The terminal carbon-chlorine bonds introduce weak dipole-dipole interactions. Therefore, this compound is expected to be most soluble in nonpolar or weakly polar organic solvents where the intermolecular forces are of a similar nature and magnitude.[5][6][7] Conversely, its solubility in highly polar solvents, particularly those capable of hydrogen bonding like water, is negligible.[8][9][10]

Solubility Profile of this compound

Based on available data and theoretical considerations, the solubility of this compound in common organic solvents can be summarized as follows:

SolventPolarityExpected SolubilityReported Solubility
Hexane NonpolarHighData not available
Toluene NonpolarHighData not available
Chloroform Weakly PolarHighSoluble[1][3]
Dichloromethane Weakly PolarHighData not available
Diethyl Ether Weakly PolarHighData not available
Acetone Polar AproticModerateSlightly Soluble[1][3]
Ethyl Acetate Polar AproticModerateData not available
Dimethyl Sulfoxide (DMSO) Polar AproticLow to ModerateSlightly Soluble[1][3]
Methanol Polar ProticLowData not available
Ethanol Polar ProticLowData not available
Water Polar ProticInsolubleInsoluble[1][2][3]

The lack of quantitative solubility data in the scientific literature necessitates experimental determination for specific applications. The following section provides a robust protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

This protocol describes the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of liquid solutes in organic solvents.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker bath or incubator

  • Calibrated positive displacement pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solute Weigh this compound add_solute Add Excess Solute to Solvent prep_solute->add_solute prep_solvent Measure Solvent Volume prep_solvent->add_solute prep_vials Prepare Vials prep_vials->add_solute shake Incubate and Shake at Constant Temperature add_solute->shake settle Allow Phases to Settle shake->settle sample Sample Supernatant settle->sample filter Filter Sample sample->filter dilute Dilute Sample filter->dilute analyze Analyze by GC-FID dilute->analyze calculate Calculate Concentration analyze->calculate calibrate Generate Calibration Curve calibrate->calculate

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 12 hours to allow for complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe, taking care not to disturb the undissolved solute at the bottom of the vial.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microdroplets of the solute.

    • Accurately weigh the filtered sample.

    • Prepare a series of dilutions of the filtered sample with the same solvent.

    • Analyze the diluted samples using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the concentration in the original saturated solution, taking into account the dilution factors.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Self-Validating System and Causality
  • Use of Excess Solute: This ensures that the solution is truly saturated and that the measured concentration represents the solubility limit at that temperature.

  • Constant Temperature Control: The solubility of most compounds is temperature-dependent. Maintaining a constant temperature is essential for obtaining accurate and reproducible results.

  • Equilibration Time: Sufficient time for agitation and settling is necessary to ensure that the system has reached a state of thermodynamic equilibrium.

  • Filtration: This step is crucial to remove any undissolved solute that could lead to an overestimation of the solubility.

  • Calibration Curve: A multi-point calibration curve ensures the accuracy of the analytical method over the range of concentrations being measured.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory tract.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12]

Conclusion

The solubility of this compound is primarily dictated by its long, nonpolar hydrocarbon chain, making it highly soluble in nonpolar and weakly polar organic solvents and insoluble in water. While qualitative data is available for some common solvents, quantitative determination is often necessary for specific applications. The experimental protocol provided in this guide offers a robust and reliable method for obtaining accurate solubility data. By understanding the solubility characteristics of this compound, researchers can optimize its use in synthesis, purification, and formulation development.

References

An In-depth Technical Guide to 1,9-Dichlorononane: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1,9-Dichlorononane

This compound (CAS No. 821-99-8) is a chlorinated alkane with the molecular formula C₉H₁₈Cl₂.[1] It presents as a colorless liquid and is utilized as a pharmaceutical intermediate in the synthesis of various drugs.[2] Its utility in research and development, particularly in drug discovery, necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel. This guide is structured to provide a foundational understanding of its characteristics, followed by detailed protocols for safe handling, exposure control, and emergency response.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications underscore the importance of stringent safety measures to prevent accidental exposure.

Core Safety and Handling Protocols

The cornerstone of working safely with this compound is a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] A certified laboratory chemical hood is mandatory to minimize the inhalation of vapors.

  • Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower, both of which should be tested regularly.[3][4]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is critical. The following table summarizes the required equipment:

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or EN166Protects against splashes and vapors that can cause serious eye irritation.[3]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374Prevents direct skin contact, which can lead to irritation.[3][4]
Body Laboratory coat or chemical-resistant apronN/AProvides a barrier against accidental spills and splashes.[3]
Respiratory NIOSH-approved respirator (if ventilation is inadequate)OSHA 29 CFR 1910.134 or EN 149Necessary to prevent respiratory tract irritation from vapors in poorly ventilated areas.[3]
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Read the Safety Data Sheet (SDS) thoroughly.[5]

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a fume hood for all transfers.

  • Use: Keep containers tightly closed when not in use to minimize vapor release.[3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][6] Contaminated clothing should be removed and laundered before reuse.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Weight 197.15 g/mol [7]
Appearance Colorless liquid
Boiling Point 258-262 °C[7][2]
Flash Point >112 °C (>230 °F)
Density 1.091 g/mL at 25 °C[7][2]
Water Solubility Insoluble[7][2]
Solubility Soluble in chloroform; slightly soluble in acetone and DMSO

Storage and Disposal

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][8]

  • Keep containers tightly closed and sealed in a dry environment at room temperature.[7][3]

  • The storage area should be designed to contain spills.[4]

Disposal
  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

  • Waste should be placed in a suitable, labeled container for disposal by a licensed waste management company.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is vital.

Risk Assessment and Control Flow

The following diagram illustrates the logical flow for managing the risks associated with this compound.

Caption: Risk management workflow for this compound.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Accidental Release Measures
  • Evacuate: Immediately evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation in the spill area.[3]

  • Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Collect: Place the absorbed material into a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Conclusion

This compound is a valuable chemical intermediate in pharmaceutical research and development. However, its hazardous properties necessitate a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational resource to foster a culture of safety and responsibility in the laboratory.

References

Spectroscopic Analysis of 1,9-Dichlorononane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1,9-dichlorononane, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative sources.

Introduction

This compound (C₉H₁₈Cl₂) is a halogenated alkane with chlorine atoms at the terminal positions of a nine-carbon chain.[1][2][3] Its linear structure and bifunctional nature make it a versatile building block in organic synthesis.[2] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Molecular Structure and Symmetry

The structure of this compound dictates the expected complexity of its spectra. Due to the symmetry of the molecule, we can anticipate a reduced number of unique signals in its NMR spectra compared to an asymmetrical nonane derivative.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. We anticipate five distinct signals corresponding to the protons on carbons C1 through C5 (and their symmetrical counterparts C9 through C6).

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-1, H-9~3.5Triplet4H
H-2, H-8~1.8Quintet4H
H-3, H-7~1.4Multiplet4H
H-4, H-6~1.3Multiplet4H
H-5~1.3Multiplet2H
  • Causality of Chemical Shifts: The protons on C1 and C9 (H-1, H-9) are adjacent to the electron-withdrawing chlorine atoms, which deshield these protons, causing them to resonate at a lower field (higher ppm value) compared to the other methylene protons. The chemical shifts of the other protons will be in the typical aliphatic range, with minor variations due to their distance from the electronegative chlorine atoms.

  • Experimental Protocol: A typical ¹H NMR experiment would involve dissolving a sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a 300 or 500 MHz spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of this compound, showing five distinct signals for the nine carbon atoms.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1, C-9~45
C-2, C-8~33
C-3, C-7~27
C-4, C-6~29
C-5~30
  • Causality of Chemical Shifts: The carbons directly bonded to the chlorine atoms (C-1 and C-9) will be the most downfield due to the deshielding effect of the electronegative halogen. The other carbon signals will appear in the typical aliphatic region.

  • Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. The sample preparation is the same as for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of its carbon-hydrogen and carbon-chlorine bonds.

Wavenumber (cm⁻¹)Vibration Type
2925-2855C-H stretch (alkane)
1465C-H bend (methylene)
725-650C-Cl stretch
  • Interpretation: The strong absorptions in the 2925-2855 cm⁻¹ region are characteristic of the C-H stretching vibrations of the nonane backbone. The presence of the C-Cl bonds is confirmed by the absorption bands in the fingerprint region, typically between 725 and 650 cm⁻¹.[4] The spectrum can be viewed on the NIST WebBook.[4][5]

  • Experimental Protocol: A common method for obtaining an IR spectrum of a liquid sample like this compound is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and analyze it using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Expected Fragmentation: The fragmentation of this compound is expected to proceed through several pathways, including:

    • Loss of a chlorine radical (•Cl) to give a [M - Cl]⁺ fragment.

    • Alpha-cleavage, involving the cleavage of the C-C bond adjacent to a chlorine atom.

    • Cleavage of the aliphatic chain, leading to a series of alkyl and chloroalkyl fragments.

fragmentation M [C9H18Cl2]⁺ M⁺ M_minus_Cl [C9H18Cl]⁺ M->M_minus_Cl - •Cl alpha_cleavage [C8H16Cl]⁺ M->alpha_cleavage α-cleavage alkyl_fragments Alkyl Fragments M->alkyl_fragments Chain Cleavage

References

A Technical Guide to High-Purity 1,9-Dichlorononane for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of high-purity 1,9-Dichlorononane (CAS No. 821-99-8), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical and specialty chemical industries. We will explore the critical parameters of purity, analytical characterization, and supplier selection to empower researchers and drug development professionals in their procurement and application of this key building block.

Introduction to this compound: A Bifunctional Building Block

This compound is a linear aliphatic hydrocarbon featuring chlorine atoms at both terminal positions.[1] This bifunctional nature makes it a valuable reagent for syntheses requiring the introduction of a nine-carbon spacer.[2] Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 821-99-8
Molecular Formula C₉H₁₈Cl₂
Molecular Weight 197.15 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 258-262 °C (lit.)[4]
Density 1.091 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.4599 (lit.)[4]
Solubility Insoluble in water; soluble in chloroform and acetone (slightly)[3][4]

The nine-carbon chain provides flexibility and lipophilicity, which can be advantageous in modifying the pharmacokinetic properties of drug candidates. The terminal chloro groups serve as reactive handles for various chemical transformations, including nucleophilic substitutions and the formation of organometallic reagents.

The Significance of Purity in Research and Drug Development

In the context of pharmaceutical synthesis, the purity of starting materials and intermediates is paramount. The presence of impurities can lead to the formation of unwanted byproducts, reduce reaction yields, and introduce toxic components into the final Active Pharmaceutical Ingredient (API). For this compound, high purity ensures predictable reaction kinetics and a clean product profile.

Common Synthesis Route and Potential Impurities

High-purity this compound is typically synthesized from 1,9-nonanediol by reaction with thionyl chloride, often in the presence of a catalyst such as dimethylformamide (DMF).[4]

Reaction Scheme:

Based on this synthesis, potential impurities in the final product may include:

  • Unreacted 1,9-nonanediol: The starting material.

  • Monochloro-nonanol: A partially reacted intermediate.

  • Residual Solvents: Such as dichloromethane used during the reaction and workup.[4]

  • Byproducts of Thionyl Chloride: Including sulfur-containing compounds.

The presence of these impurities can interfere with subsequent reactions. For example, residual hydroxyl groups from unreacted starting material can compete with other nucleophiles in a reaction mixture, leading to a complex and difficult-to-purify product.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound in various purity grades. For research and pharmaceutical applications, it is crucial to select a supplier that provides comprehensive analytical documentation and has a strong quality management system. The following table provides a comparative overview of some of the key suppliers.

SupplierAvailable Purity GradesAnalytical Methods NotedKey Offerings
Thermo Fisher Scientific (Alfa Aesar) 98%[5]Not specified on product pageResearch and development quantities.[5]
Sigma-Aldrich (Merck) 97%Not specified on product pageWide range of chemical products for research.
TCI Chemicals >98.0% (GC)[4]Gas Chromatography (GC)[4]Research chemicals with specified analytical methods.[4]
Various Suppliers on Guidechem Up to 99.9%[6]Certificate of Analysis (CoA) referenced[6]Bulk and commercial quantities available.[6]
Various Suppliers on ChemicalBook 99%[4]Gas Chromatography (GC)[4]Competitive pricing and bulk availability.[4]

Note: This table is not exhaustive and represents a snapshot of publicly available information. It is recommended to contact suppliers directly for the most up-to-date specifications and pricing.

Quality Control and Analytical Characterization

Ensuring the purity of this compound relies on robust analytical methods. The primary technique for assessing the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to:

  • Quantify Purity: By measuring the area of the main peak relative to the total peak area.

  • Identify Impurities: The mass spectrometer provides fragmentation patterns that can be used to identify the chemical structure of impurities.

Interpreting a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides evidence of a product's quality and compliance with its specifications. When evaluating a CoA for high-purity this compound, researchers should look for the following:

  • Purity Assay: The stated purity and the analytical method used to determine it (e.g., GC Area %).

  • Identity Confirmation: Evidence of identity, such as a statement of conformity to a reference spectrum (e.g., IR or NMR).

  • Analytical Method Parameters: Details of the GC method, such as the column type, temperature program, and detector used.

  • Date of Analysis and Lot Number: For traceability.

Below is a diagram illustrating the key elements to scrutinize on a Certificate of Analysis.

Caption: Key elements to evaluate on a Certificate of Analysis.

Experimental Protocols: A Self-Validating System

To ensure the quality of incoming this compound, it is advisable to perform an in-house quality control check. The following protocol outlines a general procedure for purity verification by GC-MS.

Protocol for GC-MS Purity Verification of this compound

Objective: To verify the purity of a commercial sample of this compound and identify any significant impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent.

    • Further dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • GC-MS Instrumentation and Conditions (Example):

    • Injector: Split/splitless injector at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity as the area percentage of the this compound peak.

    • Analyze the mass spectra of any impurity peaks and compare them to a spectral library (e.g., NIST) for identification.

The following diagram illustrates the workflow for this quality control process.

QC_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (100 µg/mL) Stock->Working Inject Inject Sample Working->Inject Run Run GC-MS Method Inject->Run Integrate Integrate Peaks Run->Integrate Calculate Calculate Purity Integrate->Calculate Identify Identify Impurities Integrate->Identify Report Generate Report Calculate->Report Identify->Report

Caption: Workflow for GC-MS quality control of this compound.

Handling and Storage for Maintaining Purity

To maintain the high purity of this compound, proper handling and storage are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from oxidizing agents.[8]

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

High-purity this compound is a valuable intermediate for researchers and drug development professionals. The selection of a reputable supplier that provides comprehensive analytical data is the first step in ensuring the quality of this starting material. In-house verification of purity using techniques such as GC-MS provides an additional layer of quality assurance. By understanding the potential impurities and implementing proper handling and storage procedures, researchers can confidently utilize high-purity this compound in their synthetic endeavors, ultimately contributing to the successful development of new chemical entities and pharmaceuticals.

References

An In-Depth Technical Guide to the Fundamental Reactivity of the C-Cl Bond in 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dichlorononane, a bifunctional nine-carbon aliphatic chain, serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of the terminal carbon-chlorine (C-Cl) bonds, which are amenable to a variety of transformations. This technical guide provides a comprehensive analysis of the fundamental reactivity of these C-Cl bonds, focusing on nucleophilic substitution and elimination reactions. We will delve into the mechanistic underpinnings of these transformations, explore the critical experimental parameters that govern reaction outcomes, and provide field-proven protocols for key synthetic applications. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in the synthesis of macrocycles, polymers, and other complex molecular architectures.

Introduction: The Synthetic Potential of a Bifunctional Linker

This compound (C₉H₁₈Cl₂) is a colorless liquid characterized by a nine-carbon backbone terminated by two chlorine atoms.[1][2] This unique structure makes it an invaluable intermediate in a wide array of chemical syntheses. The two C-Cl bonds provide reactive handles for constructing larger molecules through various bond-forming strategies. Its applications are diverse, ranging from the synthesis of specialty polymers and surfactants to its use as a cross-linking agent.[3] In the pharmaceutical and agrochemical industries, the nonane spacer is often incorporated to modulate the lipophilicity and conformational flexibility of target molecules.[4] Furthermore, its ability to participate in intramolecular reactions makes it a key precursor for the synthesis of macrocyclic compounds, such as crown ethers and their aza-analogs.[3][5]

The reactivity of this compound is fundamentally dictated by the nature of the C-Cl bond. This bond is polar, with the carbon atom bearing a partial positive charge (δ+) and the more electronegative chlorine atom a partial negative charge (δ-).[6] This polarization renders the terminal carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The C-Cl bond enthalpy in a typical primary alkyl chloride is approximately 338 kJ/mol, indicating a relatively strong but cleavable bond.[2] The subsequent sections of this guide will explore in detail the primary reaction pathways stemming from this fundamental electronic and energetic landscape.

Nucleophilic Substitution: The Workhorse of C-Cl Bond Functionalization

Nucleophilic substitution is the most common and versatile reaction involving the C-Cl bonds of this compound. In these reactions, a nucleophile (a species rich in electrons) displaces the chloride ion (the leaving group), forming a new bond with the carbon atom.[6] The reaction generally proceeds via an Sₙ2 mechanism, particularly given that the chlorine atoms are attached to primary carbons.

The Sₙ2 Mechanism: A Concerted Dance of Bond Formation and Cleavage

The Sₙ2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[7] The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[8]

SN2_Mechanism

Several factors influence the efficiency of Sₙ2 reactions with this compound:

  • Nucleophile Strength: Stronger nucleophiles, such as alkoxides, thiolates, and amines, react more readily.

  • Solvent: Polar aprotic solvents like acetone, DMF, and DMSO are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.[9]

  • Temperature: Higher temperatures generally increase the reaction rate.

Williamson Ether Synthesis: Crafting Ethers and Macrocycles

A classic application of nucleophilic substitution on this compound is the Williamson ether synthesis. This reaction involves the displacement of the chloride ions by an alkoxide nucleophile to form an ether linkage.

Intermolecular Williamson Ether Synthesis:

When this compound is reacted with a molar excess of an alkoxide, a diether is formed.

Protocol for Di-n-butoxynonane Synthesis:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of n-butanol under an inert atmosphere to generate sodium n-butoxide.

  • Once all the sodium has reacted, add this compound dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for several hours to ensure complete reaction.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diether.

  • Purify the product by distillation or column chromatography.

Intramolecular Williamson Ether Synthesis for Crown Ether Formation:

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of macrocyclic ethers, such as crown ethers. By reacting it with a diol under high dilution conditions, intramolecular cyclization is favored over intermolecular polymerization.

Intramolecular_Williamson

Synthesis of Aza-Crown Ethers and Other Amines

The reaction of this compound with ammonia or primary amines provides a route to primary, secondary, tertiary amines, and quaternary ammonium salts.[10][11] A particularly important application is the synthesis of aza-crown ethers, which are valuable for their ability to selectively bind metal cations.[4][12][13]

Protocol for the Synthesis of a Diazacrown Ether:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve a diamine (e.g., 1,2-diaminoethane) and a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.

  • Heat the mixture to reflux.

  • Slowly add a solution of this compound in the same solvent to the refluxing mixture over an extended period (e.g., 24-48 hours) to maintain high dilution and favor intramolecular cyclization.

  • Continue refluxing for an additional 24 hours after the addition is complete.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting aza-crown ether by column chromatography or recrystallization.

It is crucial to control the stoichiometry and reaction conditions to avoid the formation of polymeric side products.[11] The use of a template ion, such as an alkali metal cation, can sometimes enhance the yield of the desired macrocycle by organizing the linear precursor into a conformation that favors cyclization.[5]

Elimination Reactions: A Competing Pathway

Under certain conditions, particularly in the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form alkenes.[5] This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from a carbon adjacent to the C-Cl bond (the β-carbon) and the chlorine atom.[6]

The E2 Mechanism and Regioselectivity

The E2 (bimolecular elimination) reaction is a concerted process where the base removes a β-proton, the C-H bond breaks, a new π-bond forms, and the leaving group departs simultaneously.[3] The regioselectivity of this reaction is governed by Zaitsev's and Hofmann's rules.

  • Zaitsev's Rule: With a small, strong base (e.g., ethoxide), the more substituted (and thus more stable) alkene is the major product.[14]

  • Hofmann's Rule: With a bulky, sterically hindered base (e.g., tert-butoxide), the less substituted alkene is the major product due to the base preferentially attacking the more accessible, less hindered β-proton.[14]

For this compound, elimination at one end would yield 1-chloro-8-nonene. A second elimination would lead to 1,8-nonadiene.

E2_Elimination

Experimental Considerations for Elimination:

  • Base Strength and Steric Hindrance: The choice of base is the primary determinant of the reaction outcome (substitution vs. elimination) and regioselectivity.

  • Temperature: Higher temperatures favor elimination over substitution.[5]

Formation of Grignard Reagents: Creating Carbon Nucleophiles

This compound can be used to prepare Grignard reagents, which are powerful carbon-based nucleophiles.[15] The reaction involves the insertion of magnesium metal into the C-Cl bond in an anhydrous ether solvent.[16]

Challenges in Di-Grignard Reagent Formation: The preparation of a di-Grignard reagent from this compound can be challenging. Once one Grignard reagent is formed, it can act as a nucleophile and react with another molecule of this compound, leading to Wurtz-type coupling products. To minimize this side reaction, the reaction is typically carried out by adding the dichloroalkane slowly to a suspension of activated magnesium in a large volume of solvent.

Protocol for Grignard Reagent Formation:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add anhydrous diethyl ether or THF.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of this compound in the same solvent to the stirred magnesium suspension.

  • The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • The resulting Grignard reagent solution can be used in subsequent reactions with electrophiles such as aldehydes, ketones, and esters.[16][17]

Advanced Synthetic Strategies: Phase-Transfer Catalysis

For reactions involving a water-soluble nucleophile and the water-insoluble this compound, phase-transfer catalysis (PTC) can be a highly effective technique.[18][19] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from the aqueous phase to the organic phase where it can react with the substrate.[20][21] This method often leads to faster reaction rates, milder reaction conditions, and higher yields compared to traditional two-phase reactions.[20]

Conclusion

The fundamental reactivity of the C-Cl bonds in this compound is dominated by nucleophilic substitution and, to a lesser extent, elimination reactions. The bifunctional nature of this molecule makes it a valuable precursor for the synthesis of a wide range of compounds, including polymers, surfactants, and macrocycles. A thorough understanding of the underlying reaction mechanisms and the influence of experimental parameters such as nucleophile choice, solvent, temperature, and the use of techniques like high dilution and phase-transfer catalysis is paramount for successfully employing this compound in complex synthetic endeavors. This guide has provided a detailed overview of these key aspects, offering both theoretical insights and practical protocols to aid researchers in harnessing the full synthetic potential of this versatile building block.

References

1,9-Dichlorononane: A Versatile C9 Linker for Advanced Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,9-Dichlorononane is a bifunctional alkyl halide that serves as a highly adaptable building block in modern chemical synthesis. Its nine-carbon aliphatic backbone provides a unique combination of flexibility and length, making it an ideal linker, spacer, or precursor in a multitude of applications. This guide delves into the core research applications of this compound, presenting its utility in polymer chemistry, supramolecular synthesis, and materials science. By providing detailed, field-proven protocols and explaining the causality behind experimental choices, this document aims to equip researchers with the knowledge to effectively leverage this versatile intermediate.

The Strategic Value of this compound

In the landscape of bifunctional organic compounds, α,ω-dihaloalkanes are fundamental tools for constructing complex molecular architectures. This compound (Cl(CH₂)₉Cl) distinguishes itself through its nine-carbon chain, which offers significant conformational freedom and a hydrophobic character. The terminal chlorine atoms provide a favorable balance of reactivity and stability, allowing for controlled nucleophilic substitution reactions. This makes it a valuable intermediate for synthesizing specialty polymers, macrocycles, and pharmaceuticals.[1]

Key Advantages:

  • Structural Flexibility: The C9 chain is long enough to facilitate the formation of macrocycles without excessive ring strain.

  • Controlled Reactivity: As an alkylating agent, its chloro groups are less reactive than bromo or iodo analogs, enabling more selective and controlled reactions.[1]

  • Versatility: It serves as a precursor for various bifunctional nonane derivatives (diols, diamines, dithiols) and as a direct linker in polymerization and cross-linking reactions.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for experimental design and safety.

PropertyValueSource(s)
CAS Number 821-99-8[2][3][4]
Molecular Formula C₉H₁₈Cl₂[1][4][5]
Molecular Weight 197.15 g/mol [1][5]
Appearance Colorless Liquid[2][4][6]
Boiling Point 258-262 °C (lit.)[3][6]
Density 1.091 g/mL at 25 °C (lit.)[3][6]
Solubility Insoluble in water; Soluble in chloroform; Slightly soluble in acetone, DMSO.[3][4][6]
Storage Room temperature, sealed, dry conditions.[1][6]

Application in Polymer Chemistry

This compound is a valuable monomer for synthesizing polymers such as polyamides and polyesters. Its long aliphatic chain can impart flexibility and impact resistance to the polymer backbone.

Polyamide Synthesis via a Diamine Intermediate

Polyamides, such as Nylon, are defined by their repeating amide linkages (-CO-NH-).[7] A common synthetic route involves the condensation of a diamine with a diacyl chloride.[7] this compound can be readily converted to the corresponding 1,9-diaminononane, which then serves as the monomer.

Experimental Protocol: Two-Step Synthesis of a Polyamide

Step 1: Synthesis of 1,9-Diaminononane (Gabriel Synthesis)

  • Reaction Setup: Suspend potassium phthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Dichloride Addition: Add this compound (1.0 equivalent) to the suspension. Heat the mixture to reflux for 8-12 hours to form the diphthalimido intermediate.

  • Hydrolysis: Cool the reaction mixture and add hydrazine hydrate (2.5 equivalents). Reflux for an additional 4-6 hours. A voluminous precipitate of phthalhydrazide will form.

  • Isolation: After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide.

  • Purification: Basify the filtrate with a strong base (e.g., NaOH) to precipitate the diamine. Extract the 1,9-diaminononane with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 2: Interfacial Polycondensation to Form Polyamide

  • Aqueous Phase: Dissolve the synthesized 1,9-diaminononane and sodium hydroxide (2.0 equivalents to the diamine) in water.

  • Organic Phase: Dissolve a diacyl chloride (e.g., adipoyl chloride, 1.0 equivalent to the diamine) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. The polyamide will form instantly at the interface.

  • Collection: Gently grasp the polymer film with forceps and pull it out of the beaker continuously, allowing it to be "spun" into a rope.

  • Washing and Drying: Wash the polymer rope thoroughly with water and then with acetone to remove unreacted monomers and salts. Dry the final polyamide product in a vacuum oven.

Expertise & Causality:

  • Gabriel Synthesis: This method is chosen for converting the alkyl halide to a primary amine as it avoids the over-alkylation that can occur with ammonia.

  • Hydrazine: Used for the cleavage of the phthalimido group, which is a standard and efficient procedure.

  • Interfacial Polymerization: This technique is ideal for rapid polyamide formation under mild conditions. The reaction is irreversible and driven by the formation of the stable amide bond and HCl, which is neutralized by the base in the aqueous phase.

Logical Relationship: this compound as a Precursor

Caption: Versatility of this compound as a starting material for other C9 bifunctional monomers.

Supramolecular Chemistry and Macrocycle Synthesis

The long, flexible chain of this compound is particularly well-suited for the synthesis of macrocyclic compounds like crown ethers, which are known for their ability to selectively bind metal cations.[1][8][9]

Synthesis of a Crown Ether Analog

The Williamson ether synthesis is the cornerstone of crown ether preparation, involving the reaction of a diol with a dihalide under basic conditions.[10]

Experimental Protocol: Synthesis of a C9-Linked Crown Ether Analog

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add triethylene glycol (1.0 equivalent) to a large volume of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide (2.1 equivalents) in portions while stirring vigorously under a nitrogen atmosphere. This generates the dialkoxide in situ.

  • Cyclization: Using the dropping funnel, add a solution of this compound (1.0 equivalent) in THF dropwise over several hours to the stirred suspension. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours.

  • Work-up: Cool the reaction, filter off the potassium chloride salt, and evaporate the THF under reduced pressure.

  • Purification: The crude product is often an oil. It can be purified by vacuum distillation or column chromatography on silica gel or alumina to isolate the desired macrocycle.

Trustworthiness & Self-Validation:

  • High Dilution Principle: The slow addition of the dihalide to the diol solution is critical. It maintains a low concentration of the reactants, statistically favoring the reaction of the two ends of a single chain rather than chain extension between different molecules.

  • Template Effect: The potassium cation (from the base) can act as a template, organizing the polyether chain around itself in a conformation that facilitates cyclization with the incoming this compound.[10] This templating effect is a hallmark of reliable crown ether synthesis.

  • Anhydrous Conditions: Water must be rigorously excluded as it can hydrolyze the alkoxide and react with the alkyl halide, leading to unwanted side products.

Materials Science: Dicationic Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, valued as "green" solvents and catalysts due to their negligible vapor pressure.[11][12] Dihaloalkanes like this compound are excellent precursors for dicationic ILs, where two cationic centers are connected by a linker.

Synthesis of an Imidazolium-Based Dicationic Ionic Liquid

The synthesis is typically a straightforward quaternization reaction between the alkyl halide and a nitrogen-containing heterocycle.[13][14]

Experimental Protocol: Synthesis of Nonane-1,9-diyl-bis(3-methyl-1H-imidazolium-1-yl) Dichloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 equivalent) with a slight excess of 1-methylimidazole (2.1-2.2 equivalents). No solvent is typically required, but a polar aprotic solvent like acetonitrile can be used.

  • Reaction: Heat the mixture with stirring at 70-80 °C for 24-48 hours. The reaction mixture will gradually become more viscous as the ionic liquid forms.

  • Purification: After cooling to room temperature, the highly viscous or solid crude product is washed repeatedly with a solvent in which the IL is insoluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether). This removes any unreacted 1-methylimidazole and this compound.

  • Drying: The purified dicationic ionic liquid is dried under high vacuum for several hours to remove any residual volatile solvents. The final product should be a viscous liquid or a hygroscopic solid.

Visualization of Synthetic Workflow

G cluster_synthesis Dicationic Ionic Liquid Synthesis Reactants This compound + 2.1 eq. 1-Methylimidazole Heating Heat at 70-80°C (24-48h) Reactants->Heating Washing Wash with Ethyl Acetate Heating->Washing Cool Drying Dry under High Vacuum Washing->Drying Product Purified Dicationic Ionic Liquid Drying->Product

References

A Technical Guide to 1,9-Dichlorononane: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dichlorononane (CAS No. 821-99-8) is a linear bifunctional alkyl halide with the chemical formula C₉H₁₈Cl₂.[1][2] This colorless liquid serves as a crucial building block and intermediate in a wide array of synthetic applications.[3] Its nine-carbon aliphatic chain, terminated by reactive chloro groups, makes it an ideal precursor for the synthesis of specialty polymers, macrocyclic compounds, and ligands for coordination chemistry.[3] Furthermore, its utility extends to the pharmaceutical and agrochemical industries, where the nonane spacer is a desired structural motif.[3][4] This guide provides an in-depth exploration of the historical synthesis of this compound, its physicochemical properties, a detailed modern synthetic protocol, and its key applications.

Historical Perspective: The Rise of Dichlorination of α,ω-Diols

While a singular "discovery" of this compound is not prominently documented, its synthesis is deeply rooted in the foundational organic chemistry of the early 20th century. The most logical and enduring pathway to α,ω-dichloroalkanes has historically been the direct conversion of their corresponding diols.

The conversion of alcohols to alkyl chlorides is a classic transformation. Early methods involved reagents like concentrated hydrochloric acid, often requiring harsh conditions and long reaction times, with variable yields for longer-chain diols. The significant advancement came with the use of inorganic acid chlorides, particularly thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Thionyl chloride, in particular, became the reagent of choice for its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture. The addition of a tertiary amine base like pyridine was found to neutralize the HCl produced, preventing unwanted side reactions. Later, the use of a catalytic amount of a tertiary amide, such as N,N-dimethylformamide (DMF), was shown to significantly accelerate the reaction via the formation of a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent. This refinement has made the thionyl chloride/DMF system a highly reliable and standard method for converting primary alcohols and diols to their corresponding chlorides, a method that remains the gold standard for producing this compound today.[4]

Physicochemical and Spectroscopic Data

Accurate characterization is critical for ensuring the purity and identity of this compound for subsequent synthetic applications.

PropertyValueReference(s)
CAS Number 821-99-8[1][2]
Molecular Formula C₉H₁₈Cl₂[1]
Molecular Weight 197.15 g/mol [1]
Appearance Colorless Liquid[4]
Boiling Point 258-262 °C (lit.)[4]
Density 1.091 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.4599 (lit.)[2][4]
Flash Point >110 °C (>230 °F)[4]
Solubility Insoluble in water; Soluble in chloroform; Slightly soluble in acetone, DMSO.[4]

Modern Synthesis: A Validated Protocol

The most reliable and widely used method for the laboratory-scale synthesis of this compound is the reaction of 1,9-nonanediol with thionyl chloride, catalyzed by DMF.[4]

Causality and Mechanistic Insight

The reaction proceeds via the conversion of the alcohol to a chlorosulfite intermediate. In the presence of DMF, a catalytic amount of Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, is formed. This highly electrophilic species is attacked by the alcohol, leading to a more reactive intermediate that readily undergoes nucleophilic attack by the chloride ion (from SOCl₂ or HCl) in an Sₙ2 fashion, yielding the desired alkyl chloride with high fidelity. The use of an ice bath during the initial addition of thionyl chloride is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

Experimental Protocol

Reagents:

  • 1,9-Nonanediol (e.g., 5.0 g, 31.2 mmol)

  • Thionyl chloride (SOCl₂) (e.g., 11.7 g, 98.3 mmol, ~3.1 eq)

  • Dichloromethane (DCM), anhydrous (e.g., 255 mL total)

  • N,N-Dimethylformamide (DMF), catalytic (e.g., 3 drops)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 500 mL flask, add 1,9-nonanediol (5.0 g, 31.2 mmol), dichloromethane (100 mL), and DMF (3 drops).[4] Equip the flask with a magnetic stir bar.

  • Reagent Preparation: In a separate flask, dissolve thionyl chloride (11.7 g, 98.3 mmol) in dichloromethane (155 mL).[4]

  • Reaction Execution: Cool the flask containing the diol solution in an ice bath. Slowly add the thionyl chloride solution dropwise over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.[4]

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.

  • Workup - Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

Yield: This procedure typically affords this compound as a light yellow oil with a yield of approximately 65% (e.g., 4.0 g).[4] Further purification can be achieved by vacuum distillation if required.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Chlorination cluster_workup 3. Workup & Purification Diol 1,9-Nonanediol ReactionVessel Reaction Flask (Ice Bath) Diol->ReactionVessel DCM1 DCM DCM1->ReactionVessel DMF DMF (cat.) DMF->ReactionVessel Stirring Reaction Mixture ReactionVessel->Stirring Stir Overnight at RT SOCl2 Thionyl Chloride in DCM SOCl2->ReactionVessel Slow Addition Quench Wash with sat. NaHCO₃ Stirring->Quench Quench WashBrine Wash with Brine Quench->WashBrine Separate Layers Drying Dry (Na₂SO₄) WashBrine->Drying Concentration Concentrate (Rotovap) Drying->Concentration Filter FinalProduct This compound Concentration->FinalProduct Yield ~65%

Caption: Workflow for the synthesis of this compound from 1,9-nonanediol.

Key Applications

This compound is a versatile intermediate with applications across several scientific domains:

  • Pharmaceutical Intermediate: It is used in the synthesis of various active pharmaceutical ingredients (APIs), where its nine-carbon chain acts as a flexible linker or becomes part of a larger molecular scaffold.[4]

  • Organic Synthesis: Its bifunctional nature makes it a valuable precursor for creating macrocycles, crown ether analogs, and long-chain diamines or dinitriles.[3] It is also employed in cross-linking reactions.[3]

  • Environmental Science: Certain microorganisms can utilize this compound as a sole carbon source. Incubating bacteria from sewage with this compound has been shown to increase their capacity for dehalogenation, suggesting its potential use in bioremediation research.[4]

  • Polymer Chemistry: It serves as a monomer or cross-linking agent in the production of specialty polymers where specific spacer lengths are required to impart desired physical properties.[3]

References

Methodological & Application

Application Note & Protocol: Synthesis of 1,9-Dichlorononane from 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 1,9-dichlorononane, a valuable bifunctional intermediate in organic synthesis, from its corresponding diol, 1,9-nonanediol. The protocol employs thionyl chloride (SOCl₂) as the chlorinating agent, a widely recognized and efficient method for the conversion of alcohols to alkyl chlorides. This guide delves into the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and outlines critical safety considerations. The information is structured to provide both the practical steps for synthesis and the theoretical basis for the procedural choices, ensuring a reproducible and safe laboratory execution.

Introduction and Mechanistic Rationale

This compound (C₉H₁₈Cl₂) is a key building block in the synthesis of various specialty chemicals, polymers, macrocyclic compounds, and pharmaceutical intermediates.[1][2][3] Its utility stems from the two terminal chloro-functional groups on a flexible nine-carbon aliphatic chain, allowing for subsequent difunctionalization reactions.

The conversion of 1,9-nonanediol, a readily available C9 linear diol[4], to this compound is most effectively achieved through reaction with thionyl chloride (SOCl₂). This method is favored in synthetic chemistry for several reasons:

  • High Efficacy: Thionyl chloride is a powerful reagent for converting primary alcohols into alkyl chlorides.[5][6]

  • Irreversible Reaction: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][7] According to Le Châtelier's principle, the continuous removal of these gaseous products from the reaction mixture drives the equilibrium towards the formation of the desired this compound, ensuring a high conversion rate.

  • Clean Work-up: The primary byproducts are gases, which simplifies the purification of the final product.

Reaction Mechanism:

The reaction proceeds via the formation of a chlorosulfite intermediate. The mechanism for each hydroxyl group is identical:

  • Nucleophilic Attack: The oxygen atom of a hydroxyl group in 1,9-nonanediol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack, followed by the loss of a chloride ion and a proton, forms a reactive alkyl chlorosulfite intermediate.

  • Nucleophilic Substitution: A chloride ion then attacks the carbon atom bearing the chlorosulfite group. This step typically proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry. However, the presence of a base like pyridine can alter the mechanism to Sₙ2, leading to inversion.

  • Product Formation: The substitution results in the formation of the C-Cl bond and the collapse of the intermediate to release stable, gaseous sulfur dioxide (SO₂). This process occurs at both ends of the 1,9-nonanediol chain to yield the final this compound product.

The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent intermediate, which is a more potent chlorinating agent.[7]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the chlorination of diols.[8]

Materials and Equipment
Reagents & Chemicals Equipment
1,9-Nonanediol (C₉H₂₀O₂)500 mL Round-bottom or Eggplant-shaped flask
Thionyl chloride (SOCl₂)250 mL Dropping funnel
Dichloromethane (CH₂Cl₂), anhydrousMagnetic stirrer and stir bar
N,N-Dimethylformamide (DMF)Ice bath
Saturated sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Saturated sodium chloride (NaCl) solution (Brine)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Standard laboratory glassware
Synthesis Procedure

The entire procedure should be conducted in a well-ventilated chemical fume hood due to the toxicity and reactivity of thionyl chloride and the evolution of HCl and SO₂ gases.

  • Reaction Setup:

    • To a 500 mL flask, add 1,9-nonanediol (5.0 g, 31.2 mmol), dichloromethane (100 mL), and 3 drops of DMF (catalyst).[8]

    • Equip the flask with a magnetic stir bar for efficient mixing.

  • Reagent Preparation:

    • In a separate flask, dissolve thionyl chloride (11.7 g, 98.3 mmol) in dichloromethane (155 mL).[8]

    • Transfer this solution to a dropping funnel placed on the reaction flask.

  • Reaction Execution:

    • Cool the flask containing the 1,9-nonanediol solution to 0 °C using an ice bath.

    • Begin vigorous stirring and add the thionyl chloride solution dropwise from the dropping funnel over a period of 30-45 minutes.[8] Causality: Slow, cooled addition is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir overnight at room temperature to ensure complete conversion.[8]

  • Work-up and Isolation:

    • Upon completion, carefully pour the reaction mixture into a separatory funnel.

    • Wash the mixture sequentially with a saturated sodium bicarbonate solution until effervescence ceases.[8] Trustworthiness: This step neutralizes excess thionyl chloride and the acidic byproducts (HCl), making the mixture safe to handle and preventing product degradation.

    • Follow with a wash using a saturated sodium chloride solution (brine).[8] Expertise: The brine wash helps to remove residual water from the organic layer and improves the separation of the aqueous and organic phases.

    • Separate the organic (dichloromethane) layer and transfer it to an Erlenmeyer flask.

    • Dry the organic phase over anhydrous sodium sulfate for 15-20 minutes.[8]

    • Filter off the drying agent.

  • Product Recovery:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the dichloromethane solvent.

    • The resulting product is this compound, which should be a light yellow oil.[8] The reported yield for this procedure is approximately 65% (around 4.0 g).[8]

Purification (Optional)

For applications requiring higher purity, the crude this compound can be purified by vacuum distillation.[9] The boiling point of this compound is reported to be between 258-262 °C at atmospheric pressure.[3][8]

Data Summary and Visualization

Quantitative Data
ParameterValueReference
Starting Material 1,9-Nonanediol[8]
Amount of 1,9-Nonanediol5.0 g (31.2 mmol)[8]
Chlorinating Agent Thionyl Chloride (SOCl₂)[8]
Amount of Thionyl Chloride11.7 g (98.3 mmol)[8]
Molar Ratio (SOCl₂:Diol)~3.15 : 1[8]
Catalyst N,N-Dimethylformamide (DMF)[8]
Solvent Dichloromethane (CH₂Cl₂)[8]
Reaction Time Stirred overnight[8]
Expected Yield ~65% (4.0 g)[8]
Product This compound[8]
Appearance Light yellow oil[8]
Boiling Point 258-262 °C (lit.)[3][8]
Density 1.091 g/mL at 25 °C (lit.)[3][8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Diol 1. Dissolve 1,9-Nonanediol & DMF in CH₂Cl₂ Cool 3. Cool Diol Solution (0 °C Ice Bath) Prep_SOCl2 2. Dissolve SOCl₂ in CH₂Cl₂ Addition 4. Slow Dropwise Addition of SOCl₂ Solution Prep_SOCl2->Addition Cool->Addition Stir 5. Stir Overnight at Room Temperature Addition->Stir Wash_Bicarb 6. Wash with sat. NaHCO₃ Stir->Wash_Bicarb Wash_Brine 7. Wash with sat. NaCl Wash_Bicarb->Wash_Brine Dry 8. Dry Organic Layer (Na₂SO₄) Wash_Brine->Dry Concentrate 9. Concentrate under Reduced Pressure Dry->Concentrate Product Final Product: This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Authoritative grounding in safety is paramount for this procedure. All personnel must be familiar with the hazards of the chemicals involved.

  • Thionyl Chloride (SOCl₂): This substance is toxic, highly corrosive, and reacts violently and exothermically with water to produce corrosive gases (HCl and SO₂).[6][10] It is a lachrymator and can cause severe burns upon contact with skin, eyes, or the respiratory tract. ALWAYS handle thionyl chloride in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Dichloromethane (CH₂Cl₂): A volatile solvent that is a suspected carcinogen. Inhalation can cause nervous system depression. Avoid inhalation of vapors and skin contact.

  • Byproducts (HCl and SO₂): Hydrogen chloride and sulfur dioxide are toxic and corrosive gases. The reaction and work-up must be performed in a fume hood to prevent inhalation.

  • General Precautions: Ensure an appropriate spill kit for corrosive materials is readily available. An eyewash station and safety shower must be accessible.

References

Application Notes and Protocols: 1,9-Dichlorononane as a Crosslinking Agent in Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of 1,9-Dichlorononane in Polymer Network Formation

In the realm of polymer science, particularly in the development of advanced materials for biomedical and drug delivery applications, the architecture of the polymer network is paramount. Crosslinking, the process of forming covalent bonds between polymer chains, transforms linear or branched polymers into three-dimensional networks with enhanced mechanical strength, thermal stability, and controlled swelling behavior.[1][2][3] this compound, a bifunctional alkyl halide, has emerged as a versatile crosslinking agent.[4][5] Its nine-carbon aliphatic chain offers a desirable balance of flexibility and hydrophobicity to the resulting polymer network, a feature of significant interest in the design of drug delivery vehicles and biomaterials.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a crosslinking agent. We will delve into the underlying chemical principles, provide detailed experimental protocols for the crosslinking of amine-containing polymers, and discuss essential characterization techniques to validate the formation and properties of the crosslinked network.

Core Principle: The Chemistry of Crosslinking with this compound

The primary mechanism governing the crosslinking of polymers with this compound is the bimolecular nucleophilic substitution (SN2) reaction.[6] In this reaction, nucleophilic functional groups present on the polymer chains, most commonly primary or secondary amines, act as the nucleophiles. The electrophilic carbon atoms of this compound, which are bonded to the chlorine atoms, are the targets for nucleophilic attack. The chlorine atoms, being good leaving groups, are displaced, resulting in the formation of stable carbon-nitrogen covalent bonds that bridge the polymer chains.

The reaction proceeds in a stepwise manner, where one end of the this compound molecule reacts with a nucleophilic group on one polymer chain, and the other end subsequently reacts with a nucleophilic group on another polymer chain, thus forming a crosslink. The nine-carbon spacer of this compound dictates the distance between the crosslinked chains, influencing the mesh size and, consequently, the swelling and release properties of the resulting hydrogel or crosslinked polymer network.

Visualizing the Crosslinking Mechanism

To illustrate the SN2-mediated crosslinking process, the following diagram outlines the reaction between a polymer containing primary amine groups (e.g., polyethyleneimine) and this compound.

crosslinking_mechanism cluster_reactants Reactants cluster_product Crosslinked Product P1 Polymer Chain 1 with -NH2 group P_crosslinked Crosslinked Polymer Chains -NH-(CH2)9-NH- P1->P_crosslinked Nucleophilic Attack P2 Polymer Chain 2 with -NH2 group P2->P_crosslinked CL This compound Cl-(CH2)9-Cl CL->P_crosslinked

Caption: SN2 mechanism of polymer crosslinking with this compound.

Application Focus: Crosslinking of Polyethyleneimine (PEI) for Gene Delivery

A prominent application of this crosslinking strategy is in the development of non-viral gene delivery vectors. Low molecular weight (LMW) polyethyleneimine (PEI) is known for its lower cytotoxicity compared to its high molecular weight counterparts.[7][8] However, LMW PEI often exhibits lower transfection efficiency. Crosslinking LMW PEI with agents like this compound can generate higher molecular weight structures that retain the low toxicity profile while enhancing gene condensation and cellular uptake, leading to improved transfection efficiency.[9][10][11]

The following protocol provides a detailed methodology for the crosslinking of LMW PEI using 1,9-dichloronane.

Experimental Protocol: Synthesis of this compound Crosslinked LMW PEI

Materials:

  • Low Molecular Weight Polyethyleneimine (LMW PEI, e.g., 2 kDa)

  • This compound (CAS No: 821-99-8)[4][12]

  • Anhydrous, amine-free solvent (e.g., Dimethyl Sulfoxide, DMSO)

  • Dialysis tubing (appropriate molecular weight cut-off, e.g., 10 kDa)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Polymer Dissolution: In a round-bottom flask, dissolve a specific amount of LMW PEI in the anhydrous solvent under an inert atmosphere. The concentration of PEI will influence the reaction kinetics and the degree of crosslinking. A typical starting concentration is 5-10% (w/v).

  • Crosslinker Addition: While stirring the PEI solution, add a predetermined molar ratio of this compound. The molar ratio of the crosslinker to the primary amine groups of PEI is a critical parameter that dictates the extent of crosslinking. A range of molar ratios should be explored to optimize the properties of the final product.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and allow it to react for a defined period (e.g., 24-48 hours) under an inert atmosphere with continuous stirring. The reaction progress can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing changes in the N-H stretching vibrations.

  • Purification: After the reaction is complete, cool the mixture to room temperature. The crosslinked polymer is then purified by extensive dialysis against deionized water for 2-3 days to remove unreacted this compound, LMW PEI, and the solvent.

  • Lyophilization: The purified polymer solution is then freeze-dried (lyophilized) to obtain the final crosslinked polymer as a solid powder.

Experimental Workflow Diagram:

experimental_workflow start Start dissolve Dissolve LMW PEI in anhydrous solvent start->dissolve add_crosslinker Add this compound (varied molar ratios) dissolve->add_crosslinker react React at elevated temperature under inert atmosphere add_crosslinker->react purify Purify by dialysis against deionized water react->purify lyophilize Lyophilize to obtain solid crosslinked polymer purify->lyophilize end End lyophilize->end

Caption: Step-by-step workflow for synthesizing crosslinked PEI.

Characterization of the Crosslinked Polymer Network

Thorough characterization is essential to confirm the successful crosslinking and to understand the physicochemical properties of the synthesized polymer.

Characterization Technique Parameter Measured Expected Outcome for Successful Crosslinking
Fourier-Transform Infrared (FTIR) Spectroscopy Changes in functional groups.[13]Appearance of new peaks or shifts in existing peaks corresponding to the formation of C-N bonds and changes in N-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical structure and degree of crosslinking.[14][15]Appearance of new signals corresponding to the methylene protons of the this compound linker and changes in the chemical shifts of the polymer backbone protons adjacent to the crosslinking sites.
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution.An increase in the average molecular weight and a broadening of the molecular weight distribution compared to the starting LMW polymer.
Dynamic Light Scattering (DLS) Hydrodynamic diameter of polymer particles in solution.Formation of larger particles or aggregates in solution, indicative of higher molecular weight species.
Thermogravimetric Analysis (TGA) Thermal stability.[13]Increased thermal degradation temperature compared to the non-crosslinked polymer, indicating enhanced thermal stability.
Swelling Studies Swelling ratio in different solvents.The crosslinked polymer will exhibit limited swelling in good solvents, whereas the non-crosslinked polymer would dissolve. The swelling ratio can be tuned by varying the crosslinking density.[3]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no crosslinking Insufficient reaction time or temperature. Inactive nucleophiles.Increase reaction time and/or temperature. Ensure the polymer has accessible nucleophilic groups and the solvent is aprotic and anhydrous.
Formation of insoluble gel High degree of crosslinking.Decrease the molar ratio of this compound to the polymer's nucleophilic groups. Reduce the reaction time.
Broad or multimodal GPC peaks Inhomogeneous crosslinking.Ensure homogenous mixing of reactants. Optimize the rate of addition of the crosslinking agent.

Safety Precautions

This compound is an irritant to the skin, eyes, and respiratory tract.[12] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile crosslinking agent for the synthesis of advanced polymer networks with tunable properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this compound-crosslinked polymers in various fields, particularly in the design of sophisticated drug and gene delivery systems.[16] Future research may focus on the development of biodegradable crosslinkers based on the nonane backbone to further enhance the biocompatibility and clinical translation of these materials.

References

Application Notes and Protocols: The Strategic Use of 1,9-Dichlorononane in the Synthesis of Macrocyclic Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,9-Dichlorononane as a Versatile Linker in Drug Development

In the landscape of modern medicinal chemistry, the rational design of molecules with specific pharmacological profiles is paramount. The spatial arrangement of functional groups and the overall molecular architecture are critical determinants of a drug's efficacy, selectivity, and pharmacokinetic properties. Long-chain bifunctional linkers play a crucial role in constructing complex molecular scaffolds, and among these, this compound has emerged as a valuable building block. Its nine-carbon aliphatic chain provides a desirable combination of flexibility and lipophilicity, enabling the synthesis of macrocyclic structures with tailored properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on macrocyclic compounds such as aza-crown ethers. These macrocycles are of significant interest due to their ability to selectively bind cations, a property that can be harnessed to modulate the activity of ion channels, which are implicated in a wide range of physiological and pathological processes.

Core Principles: The Role of this compound in Macrocyclization

This compound is a bifunctional electrophile, with reactive chlorine atoms at both ends of a nine-carbon chain. This structure makes it an ideal reagent for cyclization reactions with dinucleophiles, such as diamines, to form large ring structures. The length of the nonane linker is significant; it is long enough to allow for the formation of macrocycles with cavities of sufficient size to encapsulate metal ions, yet it imparts a degree of conformational flexibility that can be crucial for biological activity.

The primary application of this compound in the context of pharmaceutical intermediates is in the synthesis of aza-crown ethers and related macrocycles. These compounds are heterocyclic structures containing both oxygen and nitrogen atoms in the ring. The nitrogen atoms provide points for further functionalization, allowing for the attachment of pharmacophoric groups that can interact with biological targets.

Application Focus: Synthesis of a Diaza-18-crown-6 Analogue with a Nonane Bridge

This section details the synthesis of a diaza-crown ether incorporating a nine-carbon bridge derived from this compound. This class of molecules has been investigated for its ionophoric properties and potential to modulate ion channel function.

Mechanistic Rationale: The Richman-Atkins Cyclization

The synthesis of macrocyclic polyamines and their derivatives, such as aza-crown ethers, often employs the Richman-Atkins reaction. This method involves the cyclization of a disulfonamide with a dihaloalkane in the presence of a base. The tosyl groups serve two critical functions: they activate the N-H bonds of the amine, making them more acidic and facilitating deprotonation, and they act as protecting groups that prevent side reactions. The subsequent deprotection of the tosyl groups yields the free macrocyclic diamine.

Experimental Workflow Diagram

workflow cluster_prep Preparation of Starting Material cluster_cyclization Cyclization Reaction cluster_deprotection Deprotection A N,N'-ditosyl-1,2-diaminoethane D Reaction Mixture A->D B This compound B->D C Base (e.g., K2CO3) in DMF C->D E Heating under High Dilution D->E F Crude Tosylated Macrocycle E->F G Detosylation (e.g., HBr/phenol) F->G H Final Product: Diaza-crown Ether G->H logic cluster_reagent Reagent Properties cluster_reaction Synthetic Strategy cluster_intermediate Pharmaceutical Intermediate cluster_application Potential Application A This compound (Bifunctional Electrophile) C Macrocyclization (High Dilution) A->C B Dinucleophile (e.g., Ditosylated Diamine) B->C D Aza-Crown Ether C->D E Ion Channel Modulator D->E

Application Notes and Protocols: Williamson Ether Synthesis Using 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon bearing a suitable leaving group, typically a halide.[1][4][5] This application note provides a detailed protocol for the Williamson ether synthesis using 1,9-dichlorononane as the alkylating agent. This specific substrate, possessing two primary alkyl chloride moieties, offers a versatile platform for various synthetic strategies, including the formation of α,ω-diethers, polymers, or intramolecular cyclization to form macrocyclic ethers, such as crown ethers.[6][7][8][9][10][11] The choice between intermolecular and intramolecular pathways is highly dependent on reaction conditions, a key consideration that will be explored in this guide.

The protocol herein is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying scientific principles that govern the reaction's outcome. We will delve into the critical parameters influencing the reaction, such as the choice of base, solvent, temperature, and the strategic use of techniques like phase-transfer catalysis to enhance reaction efficiency.[1][12]

Reaction Mechanism and Strategic Considerations

The fundamental mechanism of the Williamson ether synthesis is the SN2 reaction.[1][4] This involves the backside attack of an alkoxide nucleophile on the carbon atom bonded to the leaving group (in this case, chloride). For the SN2 mechanism to be efficient, the electrophilic carbon should be sterically unhindered, making primary alkyl halides like this compound ideal substrates.[1][4][13]

Intermolecular vs. Intramolecular Pathways

When using a dihaloalkane such as this compound, the reaction can proceed through two primary pathways:

  • Intermolecular Reaction: This pathway leads to the formation of polymers or α,ω-diethers when reacting with a mono-alcohol or a diol, respectively. High concentrations of reactants favor this pathway.

  • Intramolecular Reaction: This pathway leads to the formation of a cyclic ether.[4][5][14] To favor this route, high-dilution conditions are crucial to minimize the probability of intermolecular collisions. This is a common strategy for the synthesis of macrocycles.[15]

The choice between these pathways is a critical aspect of the experimental design.

The Role of Phase-Transfer Catalysis

In many Williamson ether syntheses, the alkoxide salt has poor solubility in the organic solvent where the alkyl halide is dissolved. Phase-transfer catalysis (PTC) is a powerful technique to overcome this issue. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the alkoxide from the aqueous or solid phase into the organic phase, thereby accelerating the reaction rate.[1][12] This method often allows for milder reaction conditions and may not require strictly anhydrous solvents.[12][16]

Experimental Protocol

This protocol details the synthesis of a diether from this compound and a generic alcohol (ROH). Modifications for intramolecular cyclization will be noted.

Materials and Equipment
Reagent/Material Grade Supplier Notes
This compoundReagentMajor Chemical Supplier
Alcohol (ROH)AnhydrousMajor Chemical Suppliere.g., ethanol, butanol
Sodium Hydride (NaH)60% dispersion in mineral oilMajor Chemical SupplierCaution: Highly reactive
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Supplier
Diethyl EtherAnhydrousMajor Chemical SupplierFor extraction
Saturated Sodium Bicarbonate SolutionFor workup
Brine (Saturated NaCl solution)For workup
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flaskAppropriate size for reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Safety Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[17] Handle in a well-ventilated fume hood.

  • Sodium Hydride: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • N,N-Dimethylformamide (DMF): Aprotic solvent. Handle in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Preparation of the Alkoxide:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the desired alcohol (2.2 equivalents).

    • Dissolve the alcohol in anhydrous DMF.

    • Under a gentle stream of nitrogen, carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas will be evolved.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.[13]

  • Williamson Ether Synthesis Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the stirred alkoxide solution at room temperature.

    • Heat the reaction mixture to 50-100 °C and maintain this temperature for 1-8 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Modifications for Intramolecular Cyclization

To promote the formation of a cyclic ether from a diol precursor, the key modification is the use of high-dilution conditions . This is achieved by the slow, simultaneous addition of both the diol and the this compound to a large volume of solvent containing the base. This minimizes the concentration of the reactants at any given time, favoring the intramolecular reaction over intermolecular polymerization.

Characterization of Products

The successful synthesis of the desired ether product can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The formation of the ether linkage will result in characteristic shifts in the signals of the protons and carbons adjacent to the oxygen atom.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the appearance of a strong C-O stretch in the ether product (typically in the region of 1050-1150 cm⁻¹) are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the formation of the desired diether or macrocycle.

Logical and Experimental Workflow

The following diagram illustrates the workflow for the Williamson ether synthesis using this compound.

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_reaction Ether Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A Alcohol (ROH) in DMF B Add NaH at 0°C A->B C Stir at RT B->C E Add Dichlorononane to Alkoxide C->E D This compound in DMF D->E F Heat (50-100°C, 1-8h) E->F G Quench with Water F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Purification (Chromatography/Distillation) I->J K NMR J->K L IR M Mass Spec SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products RO R-O⁻ TS [R-O···(CH₂)₉···Cl]⁻ RO->TS Nucleophilic Attack AlkylHalide Cl-(CH₂)₉-Cl Ether R-O-(CH₂)₉-Cl TS->Ether Bond Formation/ Leaving Group Departure Chloride Cl⁻

References

Grignard reagent formation with 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Strategic Synthesis of Mono- and Di-Grignard Reagents from 1,9-Dichlorononane: A Guide to Optimizing Formation and Minimizing Side Reactions

Audience: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Executive Summary

The formation of Grignard reagents from dihaloalkanes like this compound presents unique challenges compared to their monohalo counterparts. The potential for intramolecular cyclization and intermolecular polymerization via Wurtz-type coupling competes directly with the desired formation of mono- and di-Grignard reagents. This guide provides a deep dive into the theoretical underpinnings and practical considerations necessary for successfully navigating this reaction. We present a robust, step-by-step protocol that emphasizes rigorous control over experimental parameters—including magnesium activation, solvent purity, temperature, and addition rates—to selectively favor the formation of the target organometallic species. This document is designed to empower researchers to harness the synthetic utility of the C9 difunctional platform derived from this compound.

Theoretical & Mechanistic Framework

The Grignard Formation Mechanism: A Surface-Mediated Radical Process

The synthesis of a Grignard reagent (R-MgX) is initiated by the reaction of an organic halide with magnesium metal.[1][2] The process is not a simple insertion but a complex, surface-mediated reaction believed to involve single-electron transfer (SET) and radical intermediates.[3][4] An electron is transferred from the magnesium surface to the carbon-halogen bond of the alkyl halide, leading to the formation of an alkyl radical and a magnesium halide radical cation, which then combine.[3]

The carbon atom, initially electrophilic in the C-Cl bond, undergoes a polarity reversal ("umpolung") to become strongly nucleophilic in the newly formed C-Mg bond.[5] This nucleophilic carbon is the cornerstone of the Grignard reagent's synthetic utility, enabling the formation of new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters.[6][7][8]

The Challenge of Dihaloalkanes: A Competitive Landscape

When using a α,ω-dihaloalkane such as this compound, the reaction landscape becomes significantly more complex. Once the initial mono-Grignard (Cl-(CH₂)₉-MgCl) is formed, it exists in a dynamic equilibrium with several potential reaction pathways.

  • Desired Di-Grignard Formation: The remaining terminal chloride can react with magnesium to form the desired di-Grignard reagent (ClMg-(CH₂)₉-MgCl).

  • Intramolecular Cyclization: The nucleophilic carbon of the mono-Grignard can attack the electrophilic carbon of the terminal chloride on the same molecule, leading to cyclization. For a nine-carbon chain, this would result in the formation of cyclononane, a thermodynamically accessible process.

  • Intermolecular Coupling (Wurtz Reaction): A newly formed Grignard molecule can react with a molecule of unreacted this compound.[1][9][10] This Wurtz-type coupling leads to the formation of dimers (Cl-(CH₂)₁₈-Cl) and higher oligomers, consuming the reagent and complicating purification.[9][11]

The key to a successful synthesis lies in carefully controlling reaction conditions to favor the formation of the Grignard species over these competing side reactions.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Start This compound Cl-(CH₂)₉-Cl Mono Mono-Grignard Cl-(CH₂)₉-MgCl Start->Mono + Mg⁰ / THF Mg Mg⁰ (activated) Solvent Anhydrous THF Di Di-Grignard ClMg-(CH₂)₉-MgCl Mono->Di + Mg⁰ Wurtz Wurtz Coupling Product Cl-(CH₂)₁₈-Cl Mono->Wurtz + Cl-(CH₂)₉-Cl Cyclo Cyclization Product Cyclononane Mono->Cyclo Intramolecular SN2 G A 1. Apparatus Prep B 2. Mg Activation A->B Flame-dry glassware under inert gas C 3. Grignard Initiation B->C Add Mg turnings, THF, and I₂ crystal D 4. Slow Addition C->D Add small aliquot of dichlorononane solution E 5. Reaction D->E Add remaining solution dropwise over 1-2h F 6. In Situ Quench E->F Stir at RT or gentle reflux for 1-2h post-addition G 7. Workup & Analysis F->G Cool to 0°C, add 2-butanone, stir, then quench with NH₄Cl(aq) G Start Reaction Fails to Initiate? CheckMoisture Are solvent/glassware rigorously dry? Start->CheckMoisture Yes LowYield Low Yield / High Byproduct? Start->LowYield No CheckMg Is Mg surface activated? CheckMoisture->CheckMg Yes Redry Solution: Flame-dry apparatus again. Use fresh anhydrous solvent. CheckMoisture->Redry No Reactivate Solution: Add another I₂ crystal. Add a few drops of DBE. Crush turnings with glass rod. CheckMg->Reactivate No Success Initiation Successful CheckMg->Success Yes Redry->Start Reactivate->Start LowYield->Success No CheckAddition Was addition rate slow enough? LowYield->CheckAddition Yes SlowDown Solution: Use syringe pump for addition. Dilute halide solution further. CheckAddition->SlowDown No Optimize Yield Optimized CheckAddition->Optimize Yes SlowDown->LowYield

References

Application Note & Protocol: Synthesis of 1,9-Diaminononane from 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 1,9-diaminononane, a valuable linear aliphatic diamine used as a building block in polymer chemistry and organic synthesis.[1] The direct conversion of 1,9-dichlorononane via ammonolysis is often plagued by poor selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[2] To overcome these challenges, this guide details two robust and high-yielding synthetic strategies: the Gabriel Synthesis and the Azide Synthesis. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, safety considerations, and purification procedures tailored for researchers in academic and industrial settings.

Introduction: The Challenge of Selective Diamination

1,9-Diaminononane (C₉H₂₂N₂) is a bifunctional molecule whose utility stems from the two primary amine groups at the termini of a nine-carbon chain.[1] These groups allow it to act as a monomer in the production of polyamides and as a curing agent for epoxy resins.[1] The synthesis from its corresponding dichloro-alkane presents a classic challenge in organic chemistry: how to install primary amine functionalities without side reactions.

Direct reaction with ammonia (ammonolysis) is inefficient because the initially formed primary amine is often more nucleophilic than ammonia itself, leading to rapid subsequent alkylation and a complex product mixture.[3] Therefore, methods that utilize an "ammonia surrogate" to prevent over-alkylation are essential for a clean and efficient synthesis. This guide focuses on two such gold-standard methods.

Strategic Overview: Gabriel vs. Azide Synthesis

Two primary strategies have proven effective for the clean synthesis of 1,9-diaminononane from this compound. The choice between them depends on factors such as available reagents, safety infrastructure, and tolerance for specific reaction conditions.

  • Method A: The Gabriel Synthesis. This classic approach uses the phthalimide anion as a protected form of ammonia.[4][5] The nitrogen atom's lone pair is delocalized by the adjacent carbonyl groups, rendering the N-alkylated intermediate non-nucleophilic and preventing further reaction.[3] The primary amine is then liberated in a separate step.

  • Method B: The Azide Synthesis. A more modern and often higher-yielding alternative involves a two-step sequence: nucleophilic substitution with sodium azide to form a diazide intermediate, followed by reduction.[6][7] This route is highly efficient, and the reduction step is often very clean, driven by the liberation of nitrogen gas.[7]

Method A: The Gabriel Synthesis Protocol

The Gabriel synthesis provides a reliable pathway to primary amines, free from secondary or tertiary amine contaminants.[5] The process involves two key transformations: N-alkylation of potassium phthalimide followed by hydrazinolysis to release the target diamine.

Visual Workflow: Gabriel Synthesis

start Start: this compound & Potassium Phthalimide step1 Step 1: Bis-Alkylation Solvent: DMF Heat (e.g., 80-100°C) start->step1 intermediate Intermediate: N,N'-(Nonane-1,9-diyl)bis(phthalimide) step1->intermediate step2 Step 2: Hydrazinolysis Reagent: Hydrazine Hydrate Solvent: Ethanol, Reflux intermediate->step2 workup Work-up: Filter Phthalhydrazide Acid-Base Extraction step2->workup purify Purification: Distillation under Reduced Pressure workup->purify product Final Product: 1,9-Diaminononane purify->product

Caption: Workflow for 1,9-Diaminononane via Gabriel Synthesis.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
This compoundC₉H₁₈Cl₂197.14821-99-8Starting material. Irritant.[8]
Potassium PhthalimideC₈H₄KNO₂185.221074-82-4Ammonia surrogate.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous. Polar aprotic solvent.
Hydrazine Hydrate (~64% N₂H₄)H₆N₂O50.067803-57-8Highly Toxic & Corrosive. Handle with extreme care.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Reagent grade.
Hydrochloric Acid (HCl)HCl36.467647-01-0Concentrated (37%) and 2M solution.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Pellets or 50% (w/v) solution.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7For extraction.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Detailed Experimental Protocol

Step 1: Synthesis of N,N'-(Nonane-1,9-diyl)bis(isoindoline-1,3-dione)

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium phthalimide (20.4 g, 110 mmol, 2.2 eq).

  • Add 200 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension.

  • Add this compound (9.86 g, 50 mmol, 1.0 eq) to the suspension via syringe.

  • Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 600 mL of cold deionized water with vigorous stirring.

  • A white precipitate of the bis-phthalimide intermediate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water (3 x 100 mL) and then with cold ethanol (2 x 50 mL) to remove residual DMF and unreacted starting materials.

  • Dry the white solid product in a vacuum oven at 60 °C to a constant weight.

Step 2: Hydrazinolysis to Afford 1,9-Diaminononane

  • Transfer the dried N,N'-(Nonane-1,9-diyl)bis(isoindoline-1,3-dione) intermediate to a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 250 mL of ethanol, followed by hydrazine hydrate (10 mL, ~200 mmol, ~4 eq). Caution: Hydrazine is highly toxic and a suspected carcinogen. Perform this step in a well-ventilated fume hood.

  • Heat the mixture to reflux. The reaction is typically complete within 2-4 hours, during which a thick white precipitate of phthalhydrazide will form.[4]

  • Cool the reaction mixture to room temperature. Add 100 mL of 2M HCl to dissolve the product and any unreacted hydrazine. The phthalhydrazide precipitate will remain insoluble.

  • Filter off the phthalhydrazide solid and wash it with a small amount of cold 2M HCl.

  • Transfer the filtrate to a 1 L beaker and cool in an ice bath. Make the solution strongly basic (pH > 12) by the slow, careful addition of concentrated NaOH solution. The free diamine will separate as an oily layer or a white solid.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude 1,9-diaminononane can be purified by vacuum distillation to yield a colorless liquid or a white low-melting solid.[9]

Method B: The Azide Synthesis Protocol

The azide synthesis is a highly efficient route that avoids the bulky protecting group of the Gabriel method. It offers excellent yields but requires stringent safety protocols due to the use of sodium azide and the formation of a potentially explosive diazide intermediate.

Visual Workflow: Azide Synthesis

start Start: this compound & Sodium Azide step1 Step 1: Bis-Azidation Reagent: Sodium Azide (NaN₃) Solvent: DMSO or DMF start->step1 intermediate Intermediate: 1,9-Diazidononane (Handle with Care!) step1->intermediate step2 Step 2: Reduction (e.g., H₂, Pd/C or LiAlH₄) Solvent: EtOH or THF intermediate->step2 workup Work-up: Filter Catalyst or Aqueous Quench step2->workup purify Purification: Distillation under Reduced Pressure workup->purify product Final Product: 1,9-Diaminononane purify->product

Caption: Workflow for 1,9-Diaminononane via Azide Synthesis.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
This compoundC₉H₁₈Cl₂197.14821-99-8Starting material.
Sodium Azide (NaN₃)NaN₃65.0126628-22-8Highly Toxic. Avoid contact with acids (forms toxic HN₃ gas) and heavy metals (forms explosive azides).[10]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous. Polar aprotic solvent.
Reduction Reagent (Option 1)
Palladium on Carbon (10% Pd/C)Pd/C-7440-05-3Catalyst for hydrogenation.
Hydrogen Gas (H₂)H₂2.021333-74-0Flammable gas.
Reduction Reagent (Option 2)
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9516853-85-3Water-reactive, flammable. Powerful reducing agent.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous. For LiAlH₄ reduction.
Detailed Experimental Protocol

Step 1: Synthesis of 1,9-Diazidononane

WARNING: Organic azides are potentially explosive and should be handled with extreme care behind a blast shield. Avoid friction, shock, and elevated temperatures during isolation. It is often safest to proceed directly to the reduction step without isolating the intermediate.

  • In a 500 mL round-bottom flask, dissolve this compound (9.86 g, 50 mmol, 1.0 eq) in 200 mL of DMSO.

  • Add sodium azide (7.15 g, 110 mmol, 2.2 eq). Caution: Sodium azide is acutely toxic.[10] Wear appropriate personal protective equipment (PPE).

  • Heat the stirred mixture to 60-70 °C for 24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of deionized water.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).[11]

  • Dry the organic layer over anhydrous MgSO₄. The resulting solution of 1,9-diazidononane can be used directly in the next step after careful solvent removal under reduced pressure at low temperature (<40 °C).

Step 2: Reduction of 1,9-Diazidononane to 1,9-Diaminononane

Option A: Catalytic Hydrogenation (Preferred for safety and cleanliness)

  • Carefully transfer the 1,9-diazidononane (from Step 1) dissolved in 150 mL of ethanol to a hydrogenation vessel (e.g., a Parr shaker).

  • Carefully add 10% Pd/C catalyst (~500 mg, ~1 mol% Pd) under a nitrogen or argon atmosphere.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

  • Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 6-12 hours). The reaction is exothermic.

  • Depressurize the vessel and carefully purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1,9-diaminononane.

  • Purify by vacuum distillation.

Option B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Set up a flame-dried 1 L three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • In the flask, prepare a stirred suspension of LiAlH₄ (4.2 g, 110 mmol, 2.2 eq) in 200 mL of anhydrous THF and cool to 0 °C in an ice bath.

  • Dissolve the 1,9-diazidononane (from Step 1) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Add the azide solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.[12]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the flask back to 0 °C and very carefully quench the reaction by the sequential, dropwise addition of:

    • 4.2 mL of water

    • 4.2 mL of 15% aqueous NaOH

    • 12.6 mL of water

  • Stir the resulting granular white precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Combine the filtrates, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation.

Comparison of Synthetic Methods

FeatureGabriel SynthesisAzide Synthesis
Yield Good to very good.Generally very good to excellent.[12]
Reaction Conditions Requires high temperatures; hydrazinolysis can be harsh.[4]Azidation is mild; reduction conditions vary but can be very gentle (e.g., H₂/Pd-C).[6]
Safety Considerations Hydrazine is highly toxic and carcinogenic.Sodium azide is highly toxic. The diazide intermediate is potentially explosive .[7]
Byproducts & Purification Phthalhydrazide precipitate can be difficult to filter.[4]Hydrogenation is very clean. LiAlH₄ workup produces filterable inorganic salts.
Atom Economy Poor, due to the large phthalimide protecting group.Excellent, with N₂ as the only byproduct from the azide groups.

Product Characterization

PropertyValue
Appearance White to slightly yellow low-melting solid.[1]
Molecular Formula C₉H₂₂N₂
Molecular Weight 158.28 g/mol [13]
Melting Point 35-37 °C (lit.)[9]
Boiling Point 258-259 °C at 756 mmHg (lit.)[9]
Solubility Soluble in water.[1][9]

Conclusion

Both the Gabriel and Azide synthesis routes represent effective and reliable methods for preparing high-purity 1,9-diaminononane from this compound, successfully circumventing the selectivity issues of direct ammonolysis. The Gabriel synthesis is a time-tested method suitable for labs not equipped to handle potentially explosive intermediates. The Azide synthesis, while requiring more stringent safety precautions, often provides superior yields and a cleaner reaction profile, particularly when catalytic hydrogenation is used for the reduction step. The choice of protocol should be guided by a careful assessment of laboratory capabilities, safety infrastructure, and project-specific requirements.

References

reaction of 1,9-Dichlorononane with sodium azide for diazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Synthesis of 1,9-Diazidononane

Topic: Facile Synthesis of 1,9-Diazidononane from 1,9-Dichlorononane via Nucleophilic Substitution with Sodium Azide for Use in Bioconjugation and Material Science.

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

1,9-Diazidononane is a versatile, linear, nine-carbon bifunctional linker molecule. Its terminal azide groups (–N₃) make it an invaluable reagent in the field of "click chemistry," a concept developed by K. B. Sharpless that describes reactions with high yields, stereospecificity, and broad applicability.[1] Specifically, the azide moieties readily participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole linkages.[1][2][3] This capability allows for the efficient conjugation of two different molecular entities, making 1,9-diazidononane a critical tool in drug discovery, biomolecule labeling, polymer modification, and the development of advanced materials.[3][4][5]

This document provides a detailed protocol for the synthesis of 1,9-diazidononane from the readily available precursor this compound and sodium azide. It outlines the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and characterization methods.

Scientific Principles and Mechanistic Insight

The conversion of this compound to 1,9-diazidononane is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[6][7]

Mechanism Overview:

  • Nucleophile: The azide ion (N₃⁻), generated from the dissolution of sodium azide (NaN₃), serves as a potent nucleophile. Despite being the conjugate base of a weak acid (hydrazoic acid, pKa ≈ 4.6), the azide ion is an excellent nucleophile due to its high electron density distributed across a small, linear structure.[8]

  • Electrophile: The this compound molecule contains two primary alkyl chloride groups. The carbon atoms bonded to the chlorine atoms are electrophilic due to the electronegativity of chlorine.

  • S(_N)2 Pathway: The azide ion performs a backside attack on the electrophilic carbon atom, displacing the chloride ion (a good leaving group) in a single, concerted step. This process occurs sequentially at both ends of the nonane chain to yield the final diazide product.[9][10]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal for this reaction.[7][8][11] These solvents effectively solvate the sodium cation (Na⁺) but do not strongly solvate the azide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the S(_N)2 reaction rate. While sodium azide has limited solubility in DMF, it is sufficient to drive the reaction.[12]

  • Temperature: Heating the reaction (e.g., to 60–80 °C) increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation energy barrier and significantly shortens the reaction time.[7]

  • Stoichiometry: A slight excess of sodium azide (e.g., 2.2 to 2.5 equivalents relative to the dichloride) is used to ensure the complete conversion of both chloride groups and to drive the reaction to completion according to Le Châtelier's principle.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities as needed, paying strict attention to safety guidelines for scale-up.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (10 mmol scale)Notes
This compoundC₉H₁₈Cl₂197.151.97 g (10.0 mmol, 1.0 eq)Starting material
Sodium AzideNaN₃65.011.50 g (23.0 mmol, 2.3 eq)Highly Toxic! [13]
Dimethylformamide (DMF)C₃H₇NO73.0940 mLAnhydrous grade recommended
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~200 mLFor extraction
Deionized WaterH₂O18.02~300 mLFor workup
Brine (sat. NaCl)NaCl(aq)-~50 mLFor workup
Anhydrous MgSO₄/Na₂SO₄--As neededDrying agent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Nitrogen or argon inlet (optional but recommended)

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow Setup Setup 1. Add NaN₃ and DMF to flask. 2. Stir to dissolve. Reaction Reaction 1. Add this compound. 2. Heat to 70°C for 18h. Setup->Reaction Start Workup Workup 1. Cool to RT. 2. Quench with H₂O. 3. Extract with Et₂O (3x). Reaction->Workup Completion Wash Washing 1. Wash organic layer with H₂O. 2. Wash with brine. Workup->Wash Dry_Conc Drying & Concentration 1. Dry over MgSO₄. 2. Filter. 3. Concentrate via rotovap. Wash->Dry_Conc Product Final Product 1,9-Diazidononane Dry_Conc->Product Isolation

Caption: Workflow for the synthesis of 1,9-diazidononane.

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.50 g, 23.0 mmol).

  • Solvent Addition: Add dimethylformamide (40 mL) to the flask. Stir the suspension at room temperature for 10-15 minutes.

  • Reagent Addition: Add this compound (1.97 g, 10.0 mmol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath and stir vigorously for 18-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by one wash with brine (50 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the product excessively during this step.

The result should be a clear or pale yellow oil. The product is often of sufficient purity for subsequent use in click chemistry reactions without further purification.[14]

Product Characterization

Confirm the identity and purity of the synthesized 1,9-diazidononane using standard analytical techniques:

  • Infrared (IR) Spectroscopy: The most prominent signal will be a strong, sharp absorbance band around 2100 cm⁻¹ , which is characteristic of the azide (N=N⁺=N⁻) asymmetric stretching vibration. The disappearance of C-Cl stretching bands (typically 600-800 cm⁻¹) also indicates a successful reaction.

  • ¹H NMR Spectroscopy: Expect to see a triplet at approximately 3.25 ppm corresponding to the two methylene groups adjacent to the azide functions (–CH₂–N₃). The remaining methylene protons will appear as multiplets between 1.2 and 1.6 ppm.

  • ¹³C NMR Spectroscopy: The carbon attached to the azide group (–CH₂–N₃) will typically appear around 51 ppm.

Critical Safety Precautions

This reaction involves hazardous materials. Adherence to safety protocols is mandatory.

  • Sodium Azide (NaN₃):

    • Extreme Toxicity: Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.[15][16] It functions as a metabolic poison.

    • Explosion Hazard with Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[15][17] All solutions must be kept basic or neutral.

    • Explosive Metal Azides: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[15][16] Never use metal spatulas for handling solid NaN₃ and never pour azide-containing waste down drains, which may contain lead or copper pipes.[15][16]

    • Incompatible Solvents: Avoid chlorinated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane.[15][18]

  • Organic Azides (R-N₃):

    • Low molecular weight organic azides are potentially explosive and sensitive to heat, shock, and friction.[9][10] While 1,9-diazidononane is relatively stable, distillation should be avoided .[11] If concentration is necessary, use a rotary evaporator at moderate temperatures (<50 °C) behind a blast shield.

  • Required Controls and PPE:

    • All manipulations involving sodium azide (solid or solutions >5%) must be performed inside a certified chemical fume hood.[19]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double-layered nitrile gloves.[19][20]

    • Have spill kits readily available. For solid spills, avoid generating dust by gently covering with a damp cloth or paper towel before sweeping.[19]

    • All azide-containing waste is classified as hazardous and must be segregated and disposed of following institutional safety guidelines.[20]

References

Application Notes and Protocols for 1,9-Dichlorononane in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Approach to Recalcitrant Pollutant Remediation

The persistent challenge in wastewater treatment lies in the effective removal of recalcitrant and toxic organic pollutants. Conventional biological and physicochemical processes often fall short in completely mineralizing these complex molecules, leading to their discharge into the environment. This guide explores the novel application of 1,9-dichlorononane, a long-chain dihaloalkane, in two distinct yet complementary wastewater treatment strategies: as a highly selective solvent for the extraction of hydrophobic pollutants and as a carbon source to enhance the bioremediation of halogenated compounds.

This document provides a comprehensive overview of the theoretical basis, practical application notes, and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in environmental science and wastewater management. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in wastewater treatment. These properties dictate its behavior in aqueous systems and form the basis for the proposed treatment protocols.

PropertyValueSource
Molecular Formula C₉H₁₈Cl₂--INVALID-LINK--
Molecular Weight 197.14 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 258-262 °C--INVALID-LINK--
Density 1.091 g/mL at 25 °C--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--
Solubility in Organic Solvents Soluble in acetone, chloroform, and other organic solvents.--INVALID-LINK--

Application I: Solvent Extraction of Hydrophobic Pollutants

The inherent hydrophobicity and non-polar nature of this compound make it a promising candidate for the liquid-liquid extraction of non-polar organic pollutants from wastewater. This approach is particularly suited for contaminants with low water solubility and a high octanol-water partition coefficient (Kow), such as certain pesticides and polycyclic aromatic hydrocarbons (PAHs).

Mechanism of Action

The principle behind this application is the partitioning of hydrophobic pollutants from the aqueous phase into the immiscible this compound phase. The efficiency of this extraction is governed by the relative solubility of the pollutant in the two phases. For instance, the organophosphate pesticide chlorpyrifos, which has very low water solubility, is commercially available as a standard solution dissolved in nonane, a hydrocarbon structurally similar to the carbon backbone of this compound, demonstrating its affinity for such solvents.[1] Similarly, pyrene, a representative PAH, exhibits solubility in alkanes.[2][3]

cluster_0 Wastewater Matrix cluster_1 Extraction Process cluster_2 Treated Effluent & Solvent Recovery Wastewater Wastewater containing hydrophobic pollutants (e.g., Chlorpyrifos, PAHs) Mixer Mixing and Agitation Wastewater->Mixer Separator Phase Separation Mixer->Separator Formation of Aqueous and Organic Phases Treated_Water Treated Water (Reduced Pollutant Concentration) Separator->Treated_Water Solvent_Recovery Solvent Recovery (e.g., Distillation) Separator->Solvent_Recovery Pollutant-laden Solvent Pollutant_Concentrate Concentrated Pollutants Solvent_Recovery->Pollutant_Concentrate Dichlorononane This compound Solvent_Recovery->Dichlorononane Recycled Solvent Dichlorononane->Mixer

Caption: Workflow for solvent extraction of hydrophobic pollutants using this compound.

Protocol: Extraction of Chlorpyrifos from Synthetic Wastewater

This protocol details the procedure for the extraction of the pesticide chlorpyrifos from a synthetic wastewater sample using this compound.

1. Materials:

  • This compound (≥98% purity)

  • Chlorpyrifos analytical standard

  • Synthetic wastewater (deionized water with a representative ionic strength, e.g., 0.01 M NaCl)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Separatory funnels (1 L)

  • Mechanical shaker

  • Rotary evaporator

  • Gas chromatograph with mass spectrometer (GC-MS)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of chlorpyrifos (1000 mg/L) in a suitable solvent like acetone.

  • Prepare a spiking solution by diluting the stock solution in methanol.

  • Prepare calibration standards for GC-MS analysis by diluting the stock solution in hexane.

3. Experimental Procedure:

  • Spiking: Spike 500 mL of synthetic wastewater in a 1 L separatory funnel with the chlorpyrifos spiking solution to achieve a final concentration of 1 mg/L.

  • Extraction: Add 50 mL of this compound to the separatory funnel.

  • Agitation: Shake the funnel vigorously for 15 minutes on a mechanical shaker to ensure thorough mixing and facilitate mass transfer.

  • Phase Separation: Allow the phases to separate for 30 minutes. The denser this compound phase will settle at the bottom.

  • Collection: Carefully drain the lower this compound layer into a clean, dry flask.

  • Drying: Dry the collected organic phase by passing it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Reduce the volume of the this compound extract to approximately 1 mL using a rotary evaporator under reduced pressure.

  • Solvent Exchange: Add 10 mL of hexane and further concentrate the sample to a final volume of 1 mL. This step is to ensure compatibility with the GC-MS analysis.

  • Analysis: Analyze the final extract using GC-MS to determine the concentration of chlorpyrifos.

4. Data Analysis:

  • Calculate the extraction efficiency (%) as: ((Concentration in extract × Volume of extract) / (Initial concentration in water × Volume of water)) × 100.

5. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Handle all solvents and chemicals with care, following their respective safety data sheets (SDS).

Application II: Enhanced Bioremediation of Halogenated Compounds

The presence of two chlorine atoms in the this compound molecule suggests its potential as a carbon and energy source for specific microorganisms, thereby stimulating the biological degradation of other halogenated pollutants. This process, known as co-metabolism or acclimation, can enhance the overall dehalogenation capacity of a microbial consortium in a wastewater treatment system.

Mechanism of Action

Certain bacteria possess enzymes called haloalkane dehalogenases that can cleave carbon-halogen bonds.[2] By introducing this compound as a primary substrate, it is hypothesized that the expression of these dehalogenating enzymes is induced or enhanced in the microbial population. This "primed" microbial community can then more effectively degrade other, more toxic or persistent, halogenated compounds present in the wastewater. The long alkane chain of this compound can be metabolized through pathways similar to those for other long-chain alkanes, which are known to be biodegradable.[4]

cluster_0 Wastewater & Acclimation cluster_1 Microbial Response cluster_2 Enhanced Degradation Wastewater Wastewater containing Halogenated Pollutants Bioreactor Activated Sludge Bioreactor Wastewater->Bioreactor Degradation Enhanced Biodegradation of Halogenated Pollutants Wastewater->Degradation Dichlorononane This compound (Primary Substrate) Dichlorononane->Bioreactor Microbes Microbial Consortium Bioreactor->Microbes Enzyme_Induction Induction of Dehalogenase Enzymes Microbes->Enzyme_Induction Metabolism of This compound Enzyme_Induction->Degradation Mineralization Mineralization (CO₂, H₂O, Cl⁻) Degradation->Mineralization Treated_Effluent Treated Effluent Mineralization->Treated_Effluent

Caption: Proposed mechanism for enhanced bioremediation using this compound.

Protocol: Acclimation of Activated Sludge for Enhanced Dehalogenation

This protocol outlines a laboratory-scale experiment to assess the potential of this compound to enhance the biodegradation of a model halogenated pollutant, 2,4-dichlorophenol (2,4-DCP), by an activated sludge consortium.

1. Materials:

  • Activated sludge from a municipal wastewater treatment plant

  • This compound (≥98% purity)

  • 2,4-Dichlorophenol (2,4-DCP) analytical standard

  • Basal mineral salts medium

  • Bioreactors (e.g., 2 L glass vessels with aeration)

  • Shaking incubator

  • Dissolved oxygen (DO) meter

  • pH meter

  • High-performance liquid chromatograph (HPLC) or GC-MS

2. Experimental Setup:

  • Control Bioreactor: 1 L of basal mineral salts medium inoculated with activated sludge (to a final mixed liquor suspended solids (MLSS) concentration of ~2000 mg/L) and spiked with 2,4-DCP (10 mg/L).

  • Experimental Bioreactor: 1 L of basal mineral salts medium inoculated with activated sludge (same MLSS as control), spiked with 2,4-DCP (10 mg/L), and supplemented with this compound (50 mg/L) as a primary substrate.

3. Acclimation and Monitoring:

  • Incubation: Incubate both bioreactors at room temperature (~25 °C) with continuous aeration to maintain a dissolved oxygen level above 2 mg/L.

  • Sampling: Collect aqueous samples (e.g., 10 mL) from both bioreactors at regular intervals (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).

  • Sample Preparation: Centrifuge the samples to remove biomass and filter the supernatant through a 0.22 µm filter.

  • Analysis:

    • Analyze the filtered samples for the concentration of 2,4-DCP using HPLC or GC-MS.

    • Monitor pH and DO in the bioreactors throughout the experiment.

    • Optionally, monitor the disappearance of this compound in the experimental bioreactor using GC-MS analysis of a solvent extract of the mixed liquor.

    • Chloride ion concentration can be measured to assess dehalogenation.

4. Preliminary Toxicity Assessment:

  • Before the main experiment, it is crucial to assess the potential toxicity of this compound to the activated sludge.

  • This can be done by measuring the specific oxygen uptake rate (SOUR) of the sludge in the presence of varying concentrations of this compound (e.g., 10, 50, 100, 200 mg/L). A significant decrease in SOUR would indicate toxicity.

5. Data Analysis:

  • Plot the concentration of 2,4-DCP versus time for both the control and experimental bioreactors.

  • Compare the degradation rates of 2,4-DCP in the presence and absence of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for monitoring the fate of this compound and the target pollutants in wastewater treatment processes. Gas chromatography-mass spectrometry (GC-MS) is the recommended technique for the quantification of these compounds.

Protocol: GC-MS Analysis of this compound and Chlorpyrifos in Water

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS or equivalent).

2. Sample Preparation:

  • Liquid-Liquid Extraction:

    • To a 100 mL water sample, add a suitable internal standard.

    • Extract the sample twice with 20 mL of hexane or dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

3. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.

Conclusion and Future Perspectives

The application of this compound in wastewater treatment presents a promising, albeit nascent, field of research. Its utility as a solvent for the extraction of hydrophobic pollutants is grounded in sound chemical principles, while its potential to enhance bioremediation of halogenated compounds opens up new avenues for the treatment of recalcitrant industrial effluents.

Further research is warranted to optimize the proposed protocols, particularly in real wastewater matrices. Investigations into the ecotoxicity of this compound and its degradation byproducts are essential for a comprehensive environmental risk assessment. The development of cost-effective methods for the recovery and reuse of this compound will be crucial for the economic viability of the solvent extraction process. For bioremediation, the identification and isolation of microbial strains with high dehalogenase activity towards this compound could lead to the development of specialized bioaugmentation cultures for targeted pollutant removal.

This guide serves as a foundational resource to stimulate further inquiry and innovation in the application of this compound for a cleaner and more sustainable water environment.

References

Application Notes & Protocols: Phase Transfer Catalysis for Reactions with 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of Long-Chain Dihalides with Phase Transfer Catalysis

In the realm of synthetic chemistry, the functionalization of long-chain aliphatic compounds like 1,9-dichlorononane presents a unique set of challenges. These molecules, characterized by their nonpolar hydrocarbon backbone and terminal reactive sites, are often poorly soluble in the polar solvents required to dissolve many common nucleophilic reagents. This immiscibility leads to slow reaction rates and the need for harsh conditions or expensive, and often hazardous, aprotic polar solvents like DMSO or DMF.[1][2] Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this classic problem of biphasic reactions.[2]

PTC utilizes a catalytic agent to transport a reactant, typically a nucleophilic anion, from an aqueous or solid phase into the organic phase where the substrate, this compound, resides.[1] This transfer not only brings the reactants together but also enhances the reactivity of the nucleophile, leading to significantly accelerated reaction rates under milder conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of PTC for nucleophilic substitution reactions with this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key transformations, and offer insights into optimizing reaction conditions for this versatile building block.

Core Principles and Advantages of PTC for this compound

The fundamental principle of PTC in the context of this compound is to overcome the phase barrier between the organic-soluble dihalide and a water-soluble or solid-phase nucleophile (e.g., sodium azide, sodium cyanide, or a phenoxide). The most common phase transfer catalysts are quaternary ammonium or phosphonium salts (often denoted as Q⁺X⁻).[2][3]

The mechanism, broadly known as the Starks' extraction mechanism, involves the following key steps:

  • Anion Exchange: In the aqueous phase, the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) exchanges its counter-ion (Br⁻) for the nucleophile (Nu⁻) from the inorganic salt (e.g., NaN₃).

  • Transfer to Organic Phase: The newly formed lipophilic ion pair (Q⁺Nu⁻) has sufficient organic character to be extracted into the organic phase containing the this compound.

  • Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive nucleophile attacks the electrophilic carbon of the C-Cl bond in this compound, displacing the chloride ion and forming the desired product. This can occur sequentially at both ends of the nonane chain.

  • Catalyst Regeneration: The catalyst cation (Q⁺) then pairs with the displaced chloride anion (Cl⁻) and migrates back to the aqueous phase to repeat the cycle.

This catalytic cycle offers numerous advantages:

  • Increased Reaction Rates: By bringing the reactants into a single phase and enhancing the nucleophile's reactivity, PTC dramatically accelerates reaction times.

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing the risk of side reactions and decomposition.

  • Use of Inexpensive Reagents: PTC allows for the use of simple, inexpensive inorganic salts as sources of nucleophiles.

  • Simplified Workup: The catalyst is used in small amounts, and the biphasic nature of the system can simplify product isolation.

  • Green Chemistry: PTC often reduces the need for hazardous organic solvents, aligning with the principles of sustainable chemistry.[2][3]

Visualizing the PTC Mechanism

The following diagram illustrates the general mechanism of a phase transfer-catalyzed nucleophilic substitution on 1,9-dichloronane.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺Nu⁻ Q_Nu_aq Q⁺Nu⁻ Na_Nu->Q_Nu_aq Anion Exchange Na_Cl Na⁺Cl⁻ Q_Br Q⁺Br⁻ Q_Br->Q_Nu_aq Q_Nu_org Q⁺Nu⁻ Q_Nu_aq->Q_Nu_org Phase Transfer R_Cl2 Cl-(CH₂)₉-Cl R_Cl_Nu Nu-(CH₂)₉-Cl R_Cl2->R_Cl_Nu R_Nu2 Nu-(CH₂)₉-Nu R_Cl_Nu->R_Nu2 Second SN2 Reaction Q_Cl Q⁺Cl⁻ R_Cl_Nu->Q_Cl R_Nu2->Q_Cl Q_Nu_org->R_Cl_Nu SN2 Reaction Q_Nu_org->R_Nu2 Q_Cl->Na_Cl Phase Transfer & Regeneration

Caption: General mechanism of phase transfer catalysis for the disubstitution of this compound.

Recommended PTC Conditions for this compound

The success of a PTC reaction hinges on the judicious selection of the catalyst, solvent, temperature, and stirring rate. For a long-chain substrate like this compound, these parameters are particularly crucial.

Catalyst Selection

Quaternary ammonium salts are the most common and cost-effective catalysts for these types of reactions.[3] Tetrabutylammonium bromide (TBAB) is an excellent starting point due to its commercial availability, thermal stability, and effectiveness in a wide range of reactions.[4][5] For certain applications, other catalysts may offer advantages.

Catalyst TypeExamplesKey Characteristics & Applications
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat® 336Versatile, cost-effective, and widely used. Good for a variety of nucleophiles. TBAB is a good general-purpose choice.[4][5]
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideMore thermally stable than ammonium salts, making them suitable for higher temperature reactions.[3]
Crown Ethers 18-Crown-6Excellent for solubilizing alkali metal cations (like K⁺), thereby activating the associated anion. Often used for less reactive nucleophiles.
Polyethylene Glycols (PEGs) PEG-400Inexpensive and low toxicity, making them a "green" alternative, though sometimes less efficient than 'onium' salts.[6]
Solvent System

While one of the benefits of PTC is the potential to run reactions without an organic solvent, for a solid or viscous substrate, a solvent is often necessary. The choice of solvent can influence both the rate of transfer and the intrinsic reaction rate.[7]

SolventDielectric Constant (ε)Rationale for Use with this compound
Toluene 2.4A common, non-polar solvent that readily dissolves this compound. Facilitates good phase separation from water.
Chlorobenzene 5.6A slightly more polar solvent that can enhance the solubility of the catalyst-nucleophile ion pair.
Dichloromethane (DCM) 9.1A polar aprotic solvent that can accelerate both phase transfer and the intrinsic reaction rate.[7] However, its volatility and environmental concerns should be considered.
Solvent-Free N/AIf the product and reactants are liquid at the reaction temperature, this is the most environmentally friendly and cost-effective option.[8]
Temperature and Agitation

Temperature plays a critical role in reaction kinetics. For Sₙ2 reactions with this compound, a temperature range of 70-110 °C is typically effective. The optimal temperature will depend on the nucleophile's reactivity and the solvent's boiling point. Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which directly impacts the rate of the phase transfer step.[9]

Detailed Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions on this compound using PTC.

Protocol 1: Synthesis of 1,9-Diazidononane

This protocol details the conversion of this compound to 1,9-diazidononane, a versatile intermediate for click chemistry and the synthesis of diamines.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), sodium azide (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add toluene and deionized water in a 1:1 volume ratio to the flask.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,9-diazidononane.

  • Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis of a Bis-Ether

This protocol describes a Williamson ether synthesis to produce a bis-ether from this compound and a generic phenol.

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • 1 M HCl solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Aqueous Phase Preparation: In the reaction flask, dissolve the phenol (2.2 eq) and sodium hydroxide (2.5 eq) in deionized water.

  • Organic Phase and Catalyst Addition: Add a solution of this compound (1.0 eq) in toluene, followed by the tetrabutylammonium bromide (0.1 eq).

  • Reaction: Heat the biphasic mixture to reflux (around 90-100 °C) with vigorous stirring for 8-16 hours. Monitor the reaction by TLC.

  • Workup: After cooling, separate the organic layer.

  • Extraction: Wash the organic layer with 1 M HCl solution to remove any unreacted phenol, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purification: The resulting crude bis-ether can be purified by crystallization or column chromatography.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for a PTC reaction involving this compound.

PTC_Workflow start Start setup Reaction Setup: - this compound - Nucleophile (e.g., NaN₃) - PTC (e.g., TBAB) - Solvents (e.g., Toluene/Water) start->setup reaction Heating & Vigorous Stirring (e.g., 90-100 °C, 12-24h) setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Cool & Phase Separation monitoring->workup Complete extraction Wash Organic Layer (Water, Brine) workup->extraction drying Dry with MgSO₄ & Filter extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification end Final Product purification->end

Caption: A generalized experimental workflow for PTC reactions with this compound.

Conclusion

Phase Transfer Catalysis is a highly effective, versatile, and environmentally conscious methodology for the synthetic transformation of this compound. By enabling reactions between immiscible phases under mild conditions, PTC opens up a wide array of possibilities for creating valuable symmetrical and asymmetrical long-chain compounds. The use of catalysts like tetrabutylammonium bromide provides a cost-effective and scalable approach for applications in materials science, pharmaceuticals, and specialty chemicals. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement PTC in their synthetic endeavors with this compound.

References

analytical methods for quantification of 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of 1,9-Dichlorononane by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated analytical method for the precise quantification of this compound in solution. This compound, a halogenated alkane, serves as a significant chemical intermediate and its accurate measurement is critical for process optimization, quality control, and safety assessment in research and industrial settings. This document provides a detailed protocol based on Gas Chromatography-Mass Spectrometry (GC-MS), a technique selected for its high sensitivity, selectivity, and suitability for volatile compounds.[1] We will delve into the rationale behind method selection, sample preparation, instrumental parameters, and rigorous method validation. The protocols provided are designed to be self-validating, ensuring trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Method Selection Rationale

This compound (CAS No. 821-99-8) is a linear chlorinated alkane.[2] Like other halogenoalkanes, its chemical properties are dictated by the presence of carbon-halogen bonds.[3] Accurate quantification is often necessary to monitor its presence as a starting material, intermediate, or impurity in complex chemical matrices.

Why Gas Chromatography-Mass Spectrometry (GC-MS)?

The selection of an analytical technique is paramount for achieving reliable quantitative results. For this compound, GC-MS is the method of choice for several compelling reasons:

  • Volatility: With a boiling point of approximately 260°C (533.2 K), this compound is sufficiently volatile for gas chromatography, which separates compounds based on their ability to travel through a stationary phase column in a gaseous state.[4]

  • Selectivity & Sensitivity: Mass Spectrometry (MS) provides exceptional selectivity, allowing the analyte to be distinguished from co-eluting matrix components based on its unique mass-to-charge ratio (m/z). When operated in Selected Ion Monitoring (SIM) mode, the MS detector offers sub-nanogram sensitivity, which is crucial for trace-level analysis.

  • Definitive Identification: The mass spectrum of a compound serves as a chemical fingerprint. The fragmentation pattern of this compound upon ionization provides definitive structural confirmation, adding a high degree of confidence to the analytical results.[4][5] Electron Ionization (EI) is a standard technique, while Negative Chemical Ionization (NCI) can offer enhanced sensitivity for halogenated compounds due to their electronegativity.[6][7]

The workflow for this analysis is a systematic progression from sample preparation to data interpretation, ensuring accuracy at each stage.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Sample Receipt & Logging B Liquid-Liquid Extraction (LLE) with Dichloromethane A->B Extraction C Concentration & Solvent Exchange (if necessary) B->C Purification F Sample Injection & Data Acquisition C->F Analysis D GC-MS System Setup (Column, Temp Program, MS Parameters) E Calibration Curve Analysis (5-7 levels) D->E Calibration E->F Sequence Start G Peak Integration & Identification (Retention Time & Mass Spectrum) F->G Raw Data H Quantification (vs. Calibration Curve) G->H Processed Data I Final Report Generation (Concentration, QC Data) H->I Final Result

Caption: GC-MS workflow for this compound quantification.

Detailed Experimental Protocol

This protocol outlines the steps for quantifying this compound using a standard GC-MS system.

Reagents and Materials
  • Solvents: Dichloromethane (DCM) and Hexane (Pesticide residue grade or higher).

  • Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): (Optional but recommended for highest precision) e.g., 1,10-Dichlorodecane or a suitable deuterated analog.

  • Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnel.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare calibration standards at concentrations such as 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

  • Internal Standard Spiking: If using an internal standard, spike all calibration standards and samples with a consistent concentration (e.g., 5 µg/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This procedure is suitable for liquid samples where this compound is a component of a non-aqueous matrix or an aqueous matrix that can be extracted. The fundamental principle is partitioning the non-polar analyte into an immiscible organic solvent.[8]

  • Sample Aliquot: Transfer a precisely measured volume or weight of the sample (e.g., 1 mL or 1 g) into a 50 mL separatory funnel. If the sample is solid, dissolve it in a suitable solvent first. For aqueous samples, add 10 mL of reagent water.

  • Extraction: Add 20 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer (DCM) into a clean flask.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with a fresh 20 mL of DCM to ensure quantitative recovery. Combine the organic extracts.

  • Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove residual water.[9]

  • Concentration: Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen. This step is critical for achieving low detection limits.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Instrumental Method: GC-MS

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for target compound analysis.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level detection.[6]
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min)A temperature ramp effectively separates analytes based on boiling point and column interaction.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnThe 5% phenyl-methylpolysiloxane phase provides excellent resolution for semi-volatile compounds.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
MS Source Temp 230 °COptimal temperature to maintain ion source cleanliness and performance.
MS Quad Temp 150 °CEnsures stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the target analyte.
Ions to Monitor Quantifier Ion: m/z 91 Qualifier Ions: m/z 69, 113Based on the NIST mass spectrum for this compound, these ions provide a balance of abundance (for quantification) and specificity (for confirmation). The ratio of qualifier to quantifier ions must be consistent between standards and samples.[4]

Method Validation and Performance

Method validation provides documented evidence that the protocol is fit for its intended purpose.[10] Key performance characteristics must be evaluated.

Performance Characteristics Summary

The following table summarizes the expected performance of this method. Actual results must be determined experimentally in the laboratory.

Parameter Acceptance Criteria Typical Performance How to Determine
Linearity Coefficient of Determination (R²) ≥ 0.995> 0.998Analyze calibration standards at 5-7 concentration levels and perform a linear regression.[11]
Accuracy 80-120% Recovery95-105%Analyze a sample spiked with a known concentration of the analyte (spike recovery).
Precision Relative Standard Deviation (RSD) ≤ 15%< 10%Perform replicate injections (n≥6) of a standard or sample.[10]
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio ≥ 3:1~0.05 µg/mLDetermined by injecting progressively lower concentrations until the S/N ratio is met.[12]
Limit of Quantification (LOQ) Signal-to-Noise (S/N) Ratio ≥ 10:1~0.1 µg/mLThe lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12]
Selectivity No interfering peaks at the retention time of the analyte in a blank sample.Peak Purity > 98%Analysis of a matrix blank. The presence of qualifier ions at the correct ratio confirms identity.
Quality Control (QC)

For routine analysis, a robust QC system is essential:

  • Method Blank: A blank sample carried through the entire preparation and analysis process to check for contamination.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to verify instrument stability.

  • Spiked Sample: A matrix spike analyzed to assess method accuracy in the specific sample matrix.

Data Analysis and Reporting

  • Peak Identification: Identify the this compound peak in the sample chromatogram based on its retention time, which must match that of the calibration standards. Confirm identity by verifying the presence of all qualifier ions and their correct abundance ratios relative to the quantifier ion.

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area of the quantifier ion (or area ratio if using an IS) against the concentration of the calibration standards.

  • Quantification: Calculate the concentration of this compound in the prepared sample extract using the linear regression equation derived from the calibration curve.

  • Final Concentration: Adjust the calculated concentration to account for the initial sample weight/volume and any dilution or concentration factors used during sample preparation to report the final concentration in the original sample.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound. The combination of a robust liquid-liquid extraction procedure and the specificity of mass spectrometry ensures high-quality data suitable for demanding applications in industrial quality control and research. Adherence to the outlined validation and quality control procedures will guarantee that the analytical results are scientifically sound and trustworthy.

References

High-Yield Synthesis of 1,9-Dichlorononane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Dichlorononane is a valuable bifunctional alkylating agent and a key intermediate in the synthesis of a variety of specialty chemicals, polymers, and pharmaceutical compounds. Its nine-carbon backbone with terminal chloro-functionalities allows for the construction of complex molecules, including macrocycles, ligands for metal coordination chemistry, and long-chain diamines. The efficiency of its synthesis is paramount for its cost-effective application in research and industrial settings. This application note provides a detailed, high-yield experimental protocol for the synthesis of this compound from 1,9-nonanediol, alongside a discussion of alternative methods and the mechanistic rationale behind the chosen procedure.

Comparative Overview of Synthetic Routes

Several methods exist for the conversion of diols to their corresponding dichloroalkanes. The optimal choice depends on factors such as desired yield, substrate tolerance, scalability, and reagent availability.

MethodReagentsTypical YieldAdvantagesDisadvantages
Thionyl Chloride (Optimized) 1,9-Nonanediol, Thionyl Chloride (SOCl₂), Pyridine>90%High yield, readily available and inexpensive reagents, gaseous byproducts are easily removed.Thionyl chloride is corrosive and moisture-sensitive; reaction releases toxic HCl and SO₂ gases.
Appel Reaction 1,9-Nonanediol, Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄)80-95%Mild reaction conditions, suitable for sensitive substrates.Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification; carbon tetrachloride is a regulated substance.
Hydrogen Chloride (Gas) 1,9-Nonanediol, Gaseous HClVariableInexpensive reagent.Requires specialized equipment for handling corrosive gas; can be slow and may require high temperatures and pressures.

Based on a balance of high yield, cost-effectiveness, and scalability, the optimized thionyl chloride method is presented here as the recommended procedure.

Mechanistic Insight: The Role of Thionyl Chloride and Pyridine

The conversion of alcohols to alkyl chlorides using thionyl chloride proceeds through the formation of an intermediate chlorosulfite ester. The subsequent substitution of the chlorosulfite group by a chloride ion can occur via two primary mechanisms: SNi (substitution nucleophilic internal) and SN2 (substitution nucleophilic bimolecular).

In the absence of a base, the reaction can proceed via an SNi mechanism, where the chloride is delivered from the chlorosulfite ester itself, leading to retention of stereochemistry. However, for primary alcohols such as 1,9-nonanediol, an SN2 pathway is more likely.

The addition of a base like pyridine significantly influences the reaction pathway and enhances the reaction rate. Pyridine serves two main purposes:

  • Neutralization of HCl: It neutralizes the hydrogen chloride gas produced during the formation of the chlorosulfite ester, preventing potential acid-catalyzed side reactions.

  • Promotion of SN2 Mechanism: Pyridine reacts with the chlorosulfite intermediate to form a pyridinium salt. The chloride ion, now a "free" nucleophile, can then attack the carbon atom in a classic SN2 fashion, leading to inversion of configuration (though this is not relevant for the achiral 1,9-nonanediol). This SN2 pathway is generally faster and leads to higher yields compared to the SNi mechanism.

dot graph "Thionyl_Chloride_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Simplified mechanism of 1,9-nonanediol chlorination.

High-Yield Experimental Protocol

This protocol is designed for the synthesis of this compound with a target yield exceeding 90%.

Materials and Equipment
  • Reagents:

    • 1,9-Nonanediol (98%+)

    • Thionyl chloride (SOCl₂, 99%+)

    • Pyridine (anhydrous, 99.8%+)

    • Dichloromethane (DCM, anhydrous, 99.8%+)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution)

    • Addition funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with a temperature controller

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1][2][3][4][5]

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure the gas trap is functioning correctly to neutralize these fumes.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of thionyl chloride.

    • Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Charging:

    • In the flask, dissolve 1,9-nonanediol (e.g., 16.0 g, 0.1 mol) in anhydrous dichloromethane (200 mL).

    • Add anhydrous pyridine (17.4 mL, 0.215 mol, 2.15 eq) to the diol solution and stir.

  • Addition of Thionyl Chloride:

    • In the addition funnel, place thionyl chloride (16.1 mL, 0.22 mol, 2.2 eq) dissolved in anhydrous dichloromethane (50 mL).

    • Add the thionyl chloride solution dropwise to the stirred diol solution over a period of 1-2 hours, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice water (200 mL) to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.

      • Water (100 mL).

      • Brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The crude this compound is purified by vacuum fractional distillation.

    • The boiling point of this compound is approximately 115-117 °C at 5 mmHg. Collect the fraction that distills in this range.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.54 (t, J=6.8 Hz, 4H, 2 x -CH₂Cl), 1.78 (p, J=6.8 Hz, 4H, 2 x -CH₂CH₂Cl), 1.41-1.29 (m, 10H, -(CH₂)₅-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 45.2, 32.6, 29.3, 28.7, 26.8.

  • FTIR (neat): ν (cm⁻¹) 2928, 2855, 1465, 725, 654.

Conclusion

The optimized thionyl chloride method provides a reliable and high-yielding route to this compound. The use of pyridine is crucial for achieving high yields by promoting a favorable SN2 reaction pathway. Careful adherence to anhydrous conditions and safety protocols is essential for the successful and safe execution of this synthesis. This protocol offers a robust and scalable method for researchers and professionals in drug development and materials science requiring access to this versatile chemical intermediate.

References

Application Note: The Strategic Role of 1,9-Dichlorononane in the Synthesis of Large-Ring Crown Ether Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Crown ethers are pivotal macrocyclic ligands in supramolecular chemistry, renowned for their capacity to selectively bind cations.[1][2] Their synthesis, particularly of large and functionalized analogs, remains a topic of significant interest. This application note provides a detailed technical guide on the use of 1,9-dichlorononane as a key precursor in the synthesis of large-ring crown ethers. We delve into the underlying principles of the Williamson ether synthesis adapted for macrocyclization, emphasizing the critical roles of the template effect and high-dilution conditions. A comprehensive, field-tested protocol for the synthesis of a 21-membered crown ether analog is presented, complete with experimental workflows, data tables, and troubleshooting guidance to ensure reproducibility and high yields.

Introduction: The Need for Large-Ring Macrocycles

Crown ethers, first systematically synthesized and studied by Charles Pedersen, are cyclic polyethers that form stable complexes with a variety of cations.[1][3] This unique host-guest interaction has led to their widespread use as phase-transfer catalysts, ion-selective sensors, and components in the construction of complex molecular architectures.[1][4]

While common crown ethers like 12-crown-4, 15-crown-5, and 18-crown-6 are well-studied, there is a growing demand for larger, more flexible macrocycles. These large-ring systems can bind larger cations, multiple guest species, or adopt specific conformations for advanced applications. The synthesis of such molecules presents a significant challenge, primarily the need to favor intramolecular ring-closure over intermolecular polymerization.

This compound emerges as a valuable and versatile building block in this context.[5] Its structure, featuring two reactive chloro groups separated by a flexible nine-carbon aliphatic chain, makes it an ideal dielectrophile for reacting with diols to form large macrocyclic ethers. This guide will elucidate the strategic use of this compound in a robust synthetic protocol.

Core Principles: Williamson Ether Synthesis for Macrocyclization

The synthesis of crown ethers from dihalides and diols is a classic application of the Williamson ether synthesis .[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) attacks an alkyl halide, displacing the halide and forming an ether linkage.[6][8]

For macrocyclization, a diol is reacted with a dihalide. The key is to ensure that the two ends of the same chain react with each other rather than with other chains. Two fundamental principles are employed to achieve this:

  • The Template Effect: The presence of a specific metal cation that fits snugly within the cavity of the target crown ether can dramatically increase the yield of the cyclized product.[3][9] The cation acts as a template, coordinating with the oxygen atoms of the diol and organizing the precursor chain into a conformation that favors intramolecular cyclization. This preorganization significantly lowers the entropic barrier to ring closure. For the synthesis of an 18-membered ring, the potassium ion (K⁺) is an excellent template.[9]

  • High-Dilution Conditions: To minimize intermolecular reactions that lead to linear polymers, the reaction is conducted at very low reactant concentrations.[10][11] This is typically achieved by the slow, simultaneous addition of the two reactant solutions from separate funnels into a large volume of solvent. This technique, known as pseudo-high dilution, ensures that the concentration of the reactive intermediates remains exceedingly low at any given moment, thus favoring the intramolecular pathway.[10]

Caption: General mechanism for crown ether synthesis using a dihalide.

Experimental Protocol: Synthesis of 2,3,5,6,8,9,11,12-Octaoxa-1-cyclohenicosane

This protocol details the synthesis of a 21-crown-7 analog by reacting tetraethylene glycol with this compound, using potassium tert-butoxide as both the base and the source of the templating cation (K⁺).

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Notes
This compoundC₉H₁₈Cl₂197.14821-99-8Purity >98%
Tetraethylene GlycolC₈H₁₈O₅194.23112-60-7Anhydrous grade
Potassium tert-butoxideC₄H₉KO112.21865-47-4Purity >98%
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS Grade
Magnesium SulfateMgSO₄120.377487-88-9Anhydrous
Silica GelSiO₂60.087631-86-9230-400 mesh for chromatography

3.2 Equipment

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer and heating mantle

  • Reflux condenser and nitrogen/argon inlet

  • Two 500 mL pressure-equalizing dropping funnels

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

3.3 Step-by-Step Methodology

  • System Preparation: Assemble the 5 L three-neck flask with the mechanical stirrer, reflux condenser, and the two dropping funnels. Ensure all glassware is oven-dried. Purge the entire system with dry nitrogen or argon for 30 minutes.

  • Solvent Addition: Add 2.5 L of anhydrous tetrahydrofuran (THF) to the reaction flask and bring it to a gentle reflux under a positive pressure of inert gas.

  • Reactant Solution A (Diol + Base): In a separate dry flask under inert gas, dissolve tetraethylene glycol (19.42 g, 0.10 mol) in 400 mL of anhydrous THF. While stirring, carefully add potassium tert-butoxide (23.56 g, 0.21 mol) in portions. Stir for 30 minutes at room temperature to ensure complete formation of the dipotassium alkoxide. Transfer this solution to one of the dropping funnels.

  • Reactant Solution B (Dihalide): In another dry flask, dissolve this compound (19.71 g, 0.10 mol) in 400 mL of anhydrous THF. Transfer this solution to the second dropping funnel.

  • High-Dilution Addition: Begin the slow, simultaneous dropwise addition of Solution A and Solution B into the refluxing THF in the main reaction flask. Causality: This pseudo-high dilution technique is critical to maintain a low concentration of reactants, thereby favoring the intramolecular cyclization over intermolecular polymerization.[10] The addition should be regulated to take approximately 8-10 hours.

  • Reaction: After the addition is complete, maintain the reaction at reflux for an additional 12 hours to ensure the reaction goes to completion.

  • Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. A white precipitate of potassium chloride (KCl) will be present. Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with 2 x 100 mL of THF.

  • Workup - Solvent Removal & Extraction: Combine the filtrates and remove the THF using a rotary evaporator. Dissolve the resulting oily residue in 300 mL of dichloromethane (DCM). Wash the organic layer with 2 x 200 mL of deionized water to remove any remaining salts or base.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). Combine the fractions containing the desired product (identified by TLC analysis) and evaporate the solvent to yield the pure crown ether analog.

3.4 Summary of Reaction Parameters

ParameterValueRationale
Stoichiometry (Diol:Dihalide:Base)1 : 1 : 2.1Slight excess of base ensures complete deprotonation of the diol.
Initial Concentration (Effective)~0.02 MHigh-dilution conditions to favor macrocyclization.
SolventAnhydrous THFPolar aprotic solvent that solvates the potassium cation, enhancing reactivity.[9]
Temperature~66 °C (Reflux)Provides sufficient thermal energy for the SN2 reaction.
Addition Time8 - 10 hoursCritical for maintaining pseudo-high dilution.
Reaction Time20 - 22 hours (total)Ensures reaction completion.
Expected Yield45-60%Typical yields for macrocyclization reactions of this type.

Visualization of Experimental Workflow

Experimental_Workflow A 1. System Setup (5L Flask, N₂ Purge) D 4. High-Dilution Addition (Add A & B to refluxing THF over 8h) A->D B 2. Prepare Solution A (Diol + Base in THF) B->D C 3. Prepare Solution B (Dichlorononane in THF) C->D E 5. Reflux (12 hours) D->E F 6. Workup (Cool, Filter KCl) E->F G 7. Extraction (DCM / H₂O) F->G H 8. Purification (Flash Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete deprotonation of diol.- Reagents not anhydrous.- Addition rate too fast.- Use fresh, high-purity potassium tert-butoxide.- Ensure all solvents and reagents are rigorously dried.- Recalibrate dropping funnels for slower, controlled addition.
Polymer Formation - Reactant concentration too high.- Increase the total volume of solvent in the reaction flask.- Extend the addition time to ensure pseudo-high dilution.
Complex Mixture of Products - Impure starting materials.- Side reactions due to temperature fluctuations.- Purify this compound and tetraethylene glycol before use.- Use a temperature controller to maintain a stable reflux.

Conclusion

This compound serves as a highly effective long-chain dielectrophile for the synthesis of large-ring crown ether analogs. The success of this macrocyclization hinges on the careful application of fundamental synthetic principles, namely the potassium-ion mediated template effect and adherence to a strict pseudo-high dilution protocol. The detailed methodology provided in this note offers a reliable and reproducible pathway for researchers to access novel macrocyclic structures for applications in materials science, catalysis, and drug development.

References

Application Notes & Protocols: Synthesis of Long-Chain Dicarboxylic Acids from 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long-chain α,ω-dicarboxylic acids (LCDAs) are valuable bifunctional molecules that serve as essential building blocks in the synthesis of high-performance polymers, such as polyamides and polyesters, as well as in the formulation of fragrances, lubricants, and pharmaceuticals.[1] Their linear aliphatic chain and terminal carboxylic acid groups impart unique properties to the resulting materials, including flexibility, durability, and hydrophobicity. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of specific LCDAs using 1,9-dichlorononane, a readily available and cost-effective C9 di-alkyl halide, as the starting material.[2] We will explore two robust and scalable synthetic strategies: the dinitrile hydrolysis pathway for the synthesis of undecanedioic acid (C11) and the malonic ester synthesis route for producing brassylic acid (C13).

Comparative Overview of Synthetic Strategies

The conversion of an α,ω-dihaloalkane like this compound into a dicarboxylic acid involves chain extension and functional group transformation. The choice of synthetic route depends on the desired chain length, scalability, reagent toxicity, and laboratory capabilities. Below, we analyze the two most field-proven methods originating from this compound.

Strategy 1: The Dinitrile Hydrolysis Pathway (Yielding Undecanedioic Acid, C11)

This is a straightforward two-step process. First, a nucleophilic substitution reaction is performed where both chlorine atoms are displaced by cyanide ions (CN⁻) to form a dinitrile.[3][4] This reaction extends the carbon chain by two carbons (one at each end). The resulting dinitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.[5][6][7]

  • Causality: The high nucleophilicity of the cyanide ion and the susceptibility of primary alkyl chlorides to Sₙ2 displacement make the first step efficient. The subsequent hydrolysis of the nitrile group is a classic and reliable transformation to a carboxylic acid.[8]

Strategy 2: The Malonic Ester Synthesis (Yielding Brassylic Acid, C13)

A cornerstone of classic organic synthesis, this method allows for a four-carbon chain extension.[9][10] Diethyl malonate is deprotonated with a strong base to form a stabilized enolate, which then acts as a nucleophile.[11][12] Reaction with this compound results in a double alkylation. The final product is obtained after hydrolysis of the four ester groups followed by thermal decarboxylation of the resulting unstable malonic acid derivatives.[13]

  • Causality: The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for easy enolate formation with standard bases like sodium ethoxide. The subsequent hydrolysis and decarboxylation sequence is a robust method for converting the alkylated malonate into a carboxylic acid.[9]

Data Summary: Strategy Comparison
FeatureDinitrile Hydrolysis PathwayMalonic Ester Synthesis
Starting Material This compoundThis compound
Final Product Undecanedioic Acid (C11)Brassylic Acid (C13)
Chain Extension +2 Carbons+4 Carbons
Key Reagents Sodium or Potassium Cyanide, Acid/BaseDiethyl Malonate, Sodium Ethoxide, Acid/Base
Primary Advantage High atom economy, direct two-step process.Avoids highly toxic cyanide reagents.
Primary Disadvantage Extreme toxicity of cyanide reagents.More steps, lower overall yield typically.
Scalability Excellent, widely used in industry.Good, but can be more complex on a large scale.

Experimental Protocols

Protocol 1: Synthesis of Undecanedioic Acid via Dinitrile Hydrolysis

This protocol details the two-stage conversion of this compound to undecanedioic acid.

G A This compound B Step 1: Cyanation NaCN, DMSO, Heat A->B Sₙ2 Reaction C 1,9-Dicyanononane (Undecanedinitrile) B->C D Step 2: Hydrolysis H₂SO₄ (aq), Heat C->D E Undecanedioic Acid D->E Acid-catalyzed F Purification (Recrystallization) E->F G Final Product F->G

Caption: Workflow for undecanedioic acid synthesis.

Materials:

  • This compound (1 mole equivalent)

  • Sodium Cyanide (NaCN) (2.2 mole equivalents, dried)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Dichloromethane (DCM)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble the flask with the stirrer, condenser, and nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: Charge the flask with anhydrous DMSO and dried sodium cyanide. Begin stirring to create a slurry.

  • Initiation: Slowly add this compound to the stirred slurry at room temperature.

  • Reaction: Heat the mixture to 140-150 °C and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed. Causality: The high temperature is necessary to ensure a reasonable reaction rate for the Sₙ2 displacement.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a large volume of cold deionized water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by a brine wash to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude 1,9-dicyanononane, which can be used directly in the next step or purified by vacuum distillation.

Materials:

  • 1,9-Dicyanononane (1 mole equivalent)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, prepare a 50% (v/v) aqueous solution of sulfuric acid by slowly adding concentrated H₂SO₄ to water with cooling.

  • Hydrolysis: Add the crude 1,9-dicyanononane to the sulfuric acid solution in the flask. Attach the reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 8-12 hours.[6][14] Causality: The strong acidic conditions and heat are required to fully hydrolyze both nitrile groups to carboxylic acids and to protonate the ammonia byproduct to ammonium sulfate.[6]

  • Crystallization: Cool the reaction mixture slowly to room temperature, then further in an ice bath. The undecanedioic acid will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acid.

  • Drying: Dry the purified undecanedioic acid in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Synthesis of Brassylic Acid (Tridecanedioic Acid) via Malonic Ester Synthesis

This protocol avoids the use of cyanide reagents.

G A Diethyl Malonate B Step 1: Enolate Formation NaOEt, EtOH A->B C Step 2: Double Alkylation This compound B->C D Tetraester Intermediate C->D Sₙ2 Reaction E Step 3: Saponification NaOH (aq), Heat D->E F Tetracarboxylate Salt E->F G Step 4: Acidification & Decarboxylation HCl (aq), Heat F->G H Brassylic Acid (Crude) G->H I Purification (Recrystallization) H->I J Final Product I->J

Caption: Workflow for brassylic acid synthesis.

Materials:

  • Diethyl Malonate (2.1 mole equivalents)

  • Sodium metal (2.1 mole equivalents)

  • Ethanol, absolute (anhydrous)

  • This compound (1 mole equivalent)

Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, carefully add sodium metal pieces to absolute ethanol to prepare a fresh solution of sodium ethoxide (NaOEt). Ensure all sodium has reacted before proceeding.

  • Enolate Formation: Cool the NaOEt solution in an ice bath and add diethyl malonate dropwise with stirring. Allow the mixture to stir for 30 minutes.

  • Alkylation: Add this compound dropwise to the enolate solution. After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-18 hours.

  • Workup: Cool the reaction mixture and concentrate it using a rotary evaporator to remove most of the ethanol. Add water to the residue and extract the tetraester product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude tetraester intermediate.

Materials:

  • Crude tetraester intermediate (1 mole equivalent)

  • Sodium Hydroxide (NaOH) ( > 4 mole equivalents)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Saponification: Dissolve the crude tetraester in an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours until the oily layer disappears, indicating complete hydrolysis of the esters.

  • Acidification: Cool the solution in an ice bath and carefully acidify by slowly adding concentrated HCl until the pH is ~1. A white precipitate of the substituted malonic acid will form.

  • Decarboxylation: Gently heat the acidified mixture to 80-100 °C. Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases (typically 2-4 hours). Causality: The β-keto acid structure of the intermediate is thermally unstable and readily loses CO₂ to form the more stable dicarboxylic acid.[9]

  • Isolation and Purification: Cool the mixture to room temperature, allowing the brassylic acid to fully precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent (e.g., water, or an ethyl acetate/hexane mixture) for final purification.[15]

Product Characterization

Confirming the identity and purity of the synthesized dicarboxylic acid is critical. The following data provides expected values for the target products.

Table of Expected Analytical Data
AnalysisUndecanedioic Acid (C11H20O4)Brassylic Acid (C13H24O4)
Appearance White crystalline solidWhite crystalline solid
Melting Point 110-112 °C112-114 °C[16]
¹H NMR (DMSO-d₆) δ ~11.9 (s, 2H, -COOH), ~2.18 (t, 4H, -CH₂COOH), ~1.48 (p, 4H, -CH₂CH₂COOH), ~1.25 (m, 10H, internal -CH₂-)[15]δ ~11.9 (s, 2H, -COOH), ~2.18 (t, 4H, -CH₂COOH), ~1.48 (p, 4H, -CH₂CH₂COOH), ~1.25 (m, 14H, internal -CH₂-)
¹³C NMR (DMSO-d₆) δ ~174.5 (C=O), ~33.7 (-CH₂COOH), ~28.9, ~28.8, ~28.6 (internal -CH₂-), ~24.6 (-CH₂CH₂COOH)[15]δ ~174.5 (C=O), ~33.8 (-CH₂COOH), ~29.1, ~28.9, ~28.7 (internal -CH₂-), ~24.7 (-CH₂CH₂COOH)
IR (KBr, cm⁻¹) ~2900-3300 (broad, O-H), ~1700 (strong, C=O)~2900-3300 (broad, O-H), ~1700 (strong, C=O)

Concluding Remarks for Researchers

The synthesis of long-chain dicarboxylic acids from this compound offers reliable pathways to valuable chemical intermediates. The dinitrile hydrolysis route is highly efficient and scalable but requires stringent safety protocols due to the acute toxicity of cyanide salts. The malonic ester synthesis provides a safer alternative and yields a longer C13 diacid, though it involves more steps. The choice of protocol should be guided by the target molecule, available safety infrastructure, and desired scale of production. Proper purification and rigorous analytical characterization are paramount to ensure the final product meets the high-purity standards required for downstream applications in materials science and drug development.

References

Application Note & Protocol: Unraveling the Reaction Kinetics of Nucleophilic Substitution on 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and kinetic analysis.

Introduction: The Significance of Long-Chain Dihaloalkanes in Synthesis

1,9-Dichlorononane, a linear nine-carbon chain flanked by two reactive chlorine atoms, serves as a valuable bifunctional building block in organic synthesis. Its ability to undergo nucleophilic substitution at both ends allows for the construction of complex molecules, including polymers, macrocycles, and pharmacologically active compounds. A thorough understanding of the kinetics of these substitution reactions is paramount for optimizing reaction conditions, maximizing yields, and controlling the formation of mono- versus di-substituted products. This application note provides a detailed exploration of the reaction kinetics of nucleophilic substitution on this compound, focusing on the bimolecular nucleophilic substitution (SN2) mechanism, and presents a comprehensive protocol for its kinetic analysis.

Theoretical Framework: The SN2 Pathway on a Primary Dihaloalkane

The reaction of this compound with a nucleophile (Nu:⁻) is anticipated to proceed via an SN2 mechanism.[1][2] This is because the chlorine atoms are attached to primary carbon atoms, which are sterically unhindered, allowing for the requisite backside attack by the nucleophile.[3] The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group (chloride ion) departs.[4]

The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law:[5][6]

Rate = k[R-X][Nu:⁻]

Where:

  • k is the second-order rate constant

  • [R-X] is the concentration of this compound

  • [Nu:⁻] is the concentration of the nucleophile

Several factors influence the rate of this reaction, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will lead to a faster reaction rate.[7] Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[8]

The reaction can proceed in two steps to form the di-substituted product:

  • Cl-(CH₂)₉-Cl + Nu:⁻ → Nu-(CH₂)₉-Cl + Cl⁻ (Rate constant k₁)

  • Nu-(CH₂)₉-Cl + Nu:⁻ → Nu-(CH₂)₉-Nu + Cl⁻ (Rate constant k₂)

The relative rates of these two steps (k₁ vs. k₂) will determine the distribution of mono- and di-substituted products at any given time.

Experimental Design for Kinetic Analysis

The following protocol outlines a robust method for studying the kinetics of the reaction between this compound and a model nucleophile, sodium azide (NaN₃), in an acetone solvent system. The reaction progress can be monitored by quenching aliquots of the reaction mixture at specific time intervals and analyzing the concentration of the remaining nucleophile or the formation of the product.

Materials and Equipment
  • This compound (≥98% purity)

  • Sodium azide (NaN₃) (≥99% purity)

  • Anhydrous acetone (ACS grade)

  • Thermostatted oil bath or reaction block

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Volumetric flasks and pipettes

  • Stopwatch

  • Gas chromatograph (GC) with a suitable column (e.g., a mid-polar phase like 6% cyanopropyl; 94% polydimethylsiloxane) and detector (e.g., Flame Ionization Detector - FID or Nitrogen-Phosphorus Detector - NPD).[9]

  • Internal standard for GC analysis (e.g., a high-boiling point alkane like dodecane)

Detailed Experimental Protocol

1. Preparation of Reactant Solutions:

  • Prepare a stock solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M) in a volumetric flask.

  • Prepare a stock solution of sodium azide in anhydrous acetone of a known concentration (e.g., 0.1 M) in a separate volumetric flask. Note: Sodium azide has limited solubility in acetone, so ensure complete dissolution, potentially with gentle warming.

  • Prepare a stock solution of the internal standard in anhydrous acetone.

2. Reaction Setup and Kinetic Run:

  • Place a round-bottom flask equipped with a magnetic stir bar and a condenser in a thermostatted oil bath set to the desired reaction temperature (e.g., 50 °C).

  • Add a known volume of the this compound stock solution and the internal standard stock solution to the flask. Allow the solution to equilibrate to the reaction temperature.

  • To initiate the reaction, add a known volume of the pre-heated sodium azide stock solution to the flask and simultaneously start the stopwatch. The final concentrations of the reactants should be accurately known.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold water. This will precipitate the unreacted sodium azide and stop the reaction.

3. Sample Analysis by Gas Chromatography (GC):

  • Prepare the quenched samples for GC analysis by extracting the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Inject the extracted samples into the GC.

  • The GC method should be optimized to separate this compound, the mono-azido product (1-azido-9-chlorononane), the di-azido product (1,9-diazidononane), and the internal standard.[9]

  • Quantify the concentration of the reactants and products at each time point by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.

Data Analysis and Interpretation
  • Plotting the Data: Plot the concentration of this compound versus time.

  • Determining the Rate Constant: For an SN2 reaction, a plot of ln([Nu:⁻]/[R-X]) versus time should yield a straight line if the initial concentrations are equal. Alternatively, if one reactant is in large excess (pseudo-first-order conditions), a plot of ln[reactant in limiting concentration] versus time will be linear. The slope of this line is related to the rate constant.

  • Second-Order Rate Law Analysis: The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = kt A plot of 1/[this compound] versus time will give a straight line with a slope equal to the second-order rate constant, k.

  • Activation Energy: By conducting the kinetic runs at different temperatures (e.g., 40, 50, and 60 °C), the activation energy (Ea) can be determined using the Arrhenius equation: ln(k) = -Ea/RT + ln(A) A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R, where R is the gas constant.

Illustrative Data Presentation

Time (min)[this compound] (M)1/[this compound] (M⁻¹)
00.050020.0
300.038526.0
600.031332.0
900.026338.0
1200.022744.0
1800.018255.0

Visualizing the Process: Diagrams and Workflows

SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu N₃⁻ TS [N₃···C···Cl]⁻ Nu->TS Backside Attack Substrate Cl-(CH₂)₉-Cl Substrate->TS Product N₃-(CH₂)₉-Cl TS->Product Bond Formation/Breaking LG Cl⁻ TS->LG

Caption: The concerted SN2 mechanism for the reaction of azide with this compound.

Experimental Workflow for Kinetic Analysis

workflow A Prepare Reactant Solutions B Set up Reaction at Constant Temperature A->B C Initiate Reaction & Start Timer B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze Samples by GC E->F G Plot Concentration vs. Time F->G H Determine Rate Constant & Activation Energy G->H

Caption: A streamlined workflow for the kinetic analysis of the nucleophilic substitution reaction.

Trustworthiness and Self-Validation

The protocol described herein incorporates several self-validating measures to ensure the integrity of the kinetic data:

  • Internal Standard: The use of an internal standard in the GC analysis corrects for variations in injection volume and detector response, leading to more accurate concentration measurements.

  • Temperature Control: Precise temperature control is critical, as reaction rates are highly sensitive to temperature fluctuations. The use of a thermostatted bath ensures constant and uniform temperature throughout the experiment.

  • Reproducibility: Performing the kinetic runs in triplicate and ensuring the linearity of the kinetic plots validates the consistency and reliability of the experimental procedure.

  • Confirmation of Reaction Order: The linearity of the appropriate second-order kinetic plot confirms that the reaction follows the expected SN2 mechanism under the chosen conditions.

Conclusion and Future Directions

This application note provides a comprehensive guide for investigating the reaction kinetics of nucleophilic substitution on this compound. By following the detailed protocol and data analysis procedures, researchers can gain valuable insights into the reactivity of this important synthetic building block. This knowledge is crucial for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired products with high efficiency.

Future studies could expand upon this work by investigating a wider range of nucleophiles, exploring the effect of different solvent systems, and examining the kinetics of the second substitution to form the di-substituted product. Such studies will further enhance our understanding of the reactivity of long-chain dihaloalkanes and broaden their applicability in chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,9-dichloronane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products during its synthesis. As a bifunctional alkylating agent, 1,9-dichlorononane is a valuable intermediate in the production of polymers, surfactants, and pharmaceuticals[1][2]. Achieving high purity is critical, and this guide provides in-depth, experience-based insights to troubleshoot your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing 1,9-dichloronane?

The most prevalent laboratory-scale synthesis involves the conversion of 1,9-nonanediol to this compound using thionyl chloride (SOCl₂)[3]. This method is favored because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion[4][5]. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.

Q2: I've completed the synthesis, but my final product has a faint yellow color after purification. What could be the cause?

A persistent yellow color after standard workup and solvent removal often indicates the presence of minor, high-boiling point impurities or slight degradation of the product. Phenolic compounds, if present as impurities in starting materials, can lead to colored byproducts[6]. Additionally, excessive heat during distillation can cause minor elimination or decomposition. If the color persists and high purity is required, consider purification by fractional distillation under reduced pressure or column chromatography on silica gel[7].

Q3: What are the primary categories of side products I should anticipate in this synthesis?

When synthesizing this compound from 1,9-nonanediol and thionyl chloride, side products typically arise from three main pathways:

  • Incomplete Reaction: Residual starting material (1,9-nonanediol) and the mono-chlorinated intermediate (9-chlorononan-1-ol).

  • Intermolecular Ether Formation: Dimerization of the starting material or intermediate to form high-molecular-weight ethers[8].

  • Elimination Reactions: Formation of unsaturated compounds like 9-chloronon-1-ene via dehydrochlorination, which is often promoted by excessive heat[9][10].

Troubleshooting Guide: Identifying & Mitigating Side Products

This section addresses specific issues you may encounter, providing the underlying chemical principles and actionable solutions.

Issue 1: Incomplete Conversion - Significant Starting Material or Mono-chloro Intermediate Detected
  • Symptoms: Your post-reaction analysis (GC-MS, ¹H NMR) shows significant peaks corresponding to 1,9-nonanediol (diol) and/or 9-chlorononan-1-ol (mono-chloro alcohol).

  • Root Cause Analysis:

    • Mechanism: The conversion of an alcohol to an alkyl chloride with SOCl₂ is a two-step nucleophilic substitution. First, the alcohol's hydroxyl group attacks the thionyl chloride, forming an alkyl chlorosulfite intermediate. This converts the hydroxyl into a good leaving group[11][12]. A chloride ion then displaces the chlorosulfite group. For a diol, this must occur twice.

    • Causality: Incomplete conversion implies that one or both of these steps did not go to completion. This can be due to:

      • Stoichiometric Imbalance: Insufficient thionyl chloride to convert both hydroxyl groups.

      • Low Reaction Temperature/Time: The reaction rate may be too slow if the temperature is too low or the reaction time is insufficient.

      • Reagent Degradation: Thionyl chloride is moisture-sensitive and can degrade over time, reducing its effective concentration.

  • Recommended Actions:

    • Verify Stoichiometry: Use a slight excess of thionyl chloride (2.1-2.5 equivalents) to ensure complete conversion of both alcohol groups.

    • Optimize Reaction Conditions: While the initial addition of SOCl₂ should be performed at low temperature (0 °C) to control exothermicity, the reaction is often allowed to warm to room temperature and stirred overnight to ensure completion[3].

    • Ensure Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or one that has been properly stored under an inert atmosphere.

Issue 2: High Molecular Weight Impurities Detected by Mass Spectrometry
  • Symptoms: Your GC-MS analysis reveals peaks with a mass-to-charge ratio (m/z) significantly higher than that of this compound (MW ≈ 197.15 g/mol [13][14]). Common impurity peaks may appear around m/z 302 or 320.

  • Root Cause Analysis:

    • Mechanism: These high-mass species are typically symmetrical or unsymmetrical ethers formed via intermolecular dehydration, an Sₙ2 reaction where an alcohol acts as a nucleophile[15]. The HCl generated as a byproduct of the primary reaction creates an acidic environment that can protonate a hydroxyl group, turning it into a good leaving group (H₂O) which is then displaced by another alcohol molecule[16].

    • Potential Ether Byproducts:

      • Diol + Diol → Dimer Ether (HO-(CH₂)₉-O-(CH₂)₉-OH): MW ≈ 302.5 g/mol

      • Diol + Mono-chloro alcohol → Chloro-ether (HO-(CH₂)₉-O-(CH₂)₉-Cl): MW ≈ 320.9 g/mol

      • Mono-chloro alcohol + Mono-chloro alcohol → Dichloro-ether (Cl-(CH₂)₉-O-(CH₂)₉-Cl): MW ≈ 339.4 g/mol

  • Recommended Actions:

    • Strict Temperature Control: Maintain a low temperature (0-5 °C) during the slow, dropwise addition of thionyl chloride to minimize the rate of competing side reactions[3].

    • Use of an Acid Scavenger: The reaction can be performed in the presence of a non-nucleophilic base like pyridine. Pyridine neutralizes the generated HCl, preventing acid-catalyzed ether formation. Note that this changes the reaction mechanism from Sₙi (internal nucleophilic substitution) with retention of configuration to Sₙ2 with inversion[17]. For an achiral substrate like 1,9-nonanediol, the stereochemical outcome is irrelevant, but the change in conditions can effectively suppress this side reaction.

Issue 3: Presence of Unsaturated Side Products
  • Symptoms: ¹H NMR shows signals in the olefinic region (δ 4.9-5.8 ppm). GC-MS may show peaks corresponding to a loss of HCl (M-36) from the product or intermediate.

  • Root Cause Analysis:

    • Mechanism: This is an elimination reaction (dehydrohalogenation), where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, forming a double bond[18][19]. While strong bases favor E2 elimination, the E1 pathway can occur under neutral or acidic conditions, especially at elevated temperatures, via a carbocation intermediate[18].

    • Causality: Excessive heat during the reaction or, more commonly, during the final distillation can promote the elimination of HCl to form products like 9-chloronon-1-ene or nona-1,8-diene.

  • Recommended Actions:

    • Avoid Overheating: Do not use excessive heat during the reaction. If refluxing is necessary, do so gently.

    • Purify via Vacuum Distillation: To purify the final product, use fractional distillation under reduced pressure. This lowers the boiling point of this compound (Boiling Point: 258-262 °C at atm[2]), significantly reducing the thermal stress on the molecule and minimizing the risk of elimination.

Summary of Potential Side Products

Side Product Name Formula Molecular Weight ( g/mol ) Primary Analytical Signature (GC-MS)
9-Chlorononan-1-olC₉H₁₉ClO178.70m/z = 178/180 (isotope pattern), loss of H₂O (M-18)
1,9-NonanediolC₉H₂₀O₂160.25m/z = 160, loss of H₂O (M-18)
Bis(9-hydroxynonyl) etherC₁₈H₃₈O₃302.50m/z = 302, fragmentation at C-O bond
9-Chloro-1-(9-chlorononoxy)nonaneC₁₈H₃₆Cl₂O339.40m/z = 339/341/343 (isotope pattern), fragmentation at C-O bond
9-Chloronon-1-eneC₉H₁₇Cl160.68m/z = 160/162 (isotope pattern)

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of this compound versus the competing side reaction pathways of ether formation and elimination.

cluster_side_reactions Side Reactions Diol 1,9-Nonanediol MonoChloro 9-Chlorononan-1-ol Diol->MonoChloro +SOCl₂ (1st eq) Ether Dimer Ether Byproduct Diol->Ether + Alcohol - H₂O (Acid Cat.) Product This compound MonoChloro->Product +SOCl₂ (2nd eq) MonoChloro->Ether + Alcohol - H₂O (Acid Cat.) Alkene Elimination Byproduct MonoChloro->Alkene Heat - HCl

Caption: Main vs. Side Reaction Pathways.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for analyzing a crude sample of this compound to identify the side products described above.

  • Sample Preparation:

    • Dilute one drop of the crude reaction mixture or purified product in 1.5 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation (Typical Conditions):

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: HP-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (Typical Conditions):

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 amu.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Analyze the mass spectrum of each peak. Compare the molecular ion (M⁺) and fragmentation patterns to the expected values in the table above and to library databases (e.g., NIST). Look for characteristic chlorine isotope patterns (M, M+2, M+4). The retention index for this compound is reported as 1435 on a semi-standard non-polar column[14].

Troubleshooting Workflow Diagram

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Start Synthesis Complete Analyze Crude Product CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No SM_Present GC/NMR shows Starting Material? CheckYield->SM_Present Yes HighMW GC-MS shows High MW Impurities? CheckPurity->HighMW Yes End Product Meets Spec CheckPurity->End No SM_Present->HighMW No Sol_Stoich Solution: - Increase SOCl₂ eq. - Increase reaction time - Check reagent quality SM_Present->Sol_Stoich Yes Unsaturated NMR/GC-MS shows Unsaturation? HighMW->Unsaturated No Sol_Ether Solution: - Maintain 0 °C  during addition - Consider using Pyridine HighMW->Sol_Ether Yes Sol_Elim Solution: - Avoid overheating - Purify via vacuum  distillation Unsaturated->Sol_Elim Yes Unsaturated->End No

Caption: Logical Troubleshooting Workflow.

References

Technical Support Center: Purification of Crude 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 1,9-dichlorononane. As a key bifunctional intermediate in the synthesis of polymers, pharmaceuticals, and specialty chemicals, its purity is paramount for successful downstream applications.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt procedures effectively.

Part 1: Initial Assessment & Impurity Profile

Before any purification, a thorough understanding of your crude material is essential. The primary synthesis route for this compound involves the chlorination of 1,9-nonanediol, often using reagents like thionyl chloride (SOCl₂) in a solvent such as dichloromethane.[4] This reaction pathway dictates the likely impurity profile.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude product is typically a mixture containing:

  • Unreacted Starting Material: 1,9-nonanediol. This is a high-boiling, polar compound.

  • Mono-chlorinated Intermediate: 9-chlorononan-1-ol. This has properties intermediate between the starting diol and the desired product.

  • Reagent Byproducts: If using thionyl chloride, acidic impurities like sulfur dioxide (SO₂) and hydrochloric acid (HCl) may be present.[5]

  • Solvent Residues: Residual reaction solvents (e.g., DMF, dichloromethane) may be trapped.[4]

  • Degradation Products: Overheating during synthesis or workup can lead to colored, high-molecular-weight impurities.

Data Summary: Key Compound Properties

Understanding the physical properties of your target compound and its main impurities is the foundation for selecting an appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Polarity
This compound 197.15258-262 (atm)[1][4]; ~138 (23 mbar)[6]1.091 (at 25°C)[1][7]Low
1,9-Nonanediol160.25~298 (atm, predicted)~0.95High
9-Chlorononan-1-ol178.69~270 (atm, predicted)~0.99Medium

Part 2: Purification Methodologies & Troubleshooting

This section details the primary purification techniques. The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Workflow for Purification Strategy

The following diagram outlines a general workflow for purifying crude this compound.

G cluster_0 Purification Workflow Crude Crude this compound Analysis Initial Analysis (GC/TLC) Crude->Analysis Decision Primary Method? Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Large Scale Boiling Point Difference >20°C Chromatography Column Chromatography Decision->Chromatography High Purity Needed Close Boiling Points Wash Aqueous Wash (e.g., NaHCO₃, Brine) Distillation->Wash Solvent_Removal Solvent Removal Chromatography->Solvent_Removal Dry Drying (e.g., Na₂SO₄) Wash->Dry Final_Analysis Final Purity Analysis (GC, NMR) Dry->Final_Analysis Solvent_Removal->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Method 1: Fractional Vacuum Distillation

This is the most effective method for large-scale purification, exploiting the boiling point differences between the components.

Q2: Why must I use a vacuum for the distillation?

A2: The atmospheric boiling point of this compound is high (258-262 °C).[1][4] At these temperatures, the compound can begin to decompose, leading to discoloration and the formation of impurities. Applying a vacuum lowers the boiling point to a safer temperature range, preserving the integrity of the molecule. For instance, its boiling point is around 138-140 °C at 23 mbar.[6]

Q3: My distillation is proceeding very slowly, and the separation is poor. What's wrong?

A3: This is a common issue with several potential causes:

  • Insufficient Vacuum: Check all joints for leaks. Ensure your vacuum pump is pulling an adequate and stable vacuum. A fluctuating vacuum will ruin separation efficiency.

  • Column Inefficiency: For compounds with close boiling points, a simple distillation setup is inadequate. Use a fractionating column (e.g., Vigreux or packed) to increase the number of theoretical plates, enhancing separation.

  • Inadequate Heating: Ensure the heating mantle is providing uniform heat to the distillation flask. Use an aluminum foil wrap around the flask and column to minimize heat loss, but do not insulate the distillation head.

  • Bumping: If the liquid is bumping violently instead of boiling smoothly, add a magnetic stir bar or fresh boiling chips. This is critical for maintaining equilibrium within the column.

Troubleshooting Distillation Issues

G Start Poor Distillation Performance Q_Vacuum Is vacuum stable and low? Start->Q_Vacuum Q_Temp Is head temp stable? Q_Vacuum->Q_Temp Yes Sol_Leak Check for leaks (grease joints, check hoses) Q_Vacuum->Sol_Leak No Q_Rate Is takeoff rate slow? Q_Temp->Q_Rate Yes Sol_Insulate Improve column insulation Q_Temp->Sol_Insulate No Sol_Column Increase reflux ratio (use a packed column) Q_Rate->Sol_Column No (Too fast) Success Improved Separation Q_Rate->Success Yes (This is good!) Sol_Pump Service vacuum pump Sol_Leak->Sol_Pump Sol_Heat Adjust heat input (avoid flooding/channeling) Sol_Insulate->Sol_Heat

Caption: Decision tree for troubleshooting vacuum distillation.

Protocol: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and fraction collector. Ensure all glassware is dry. Use a magnetic stirrer and a suitable heating mantle.

  • Charge the Flask: Add the crude this compound to the distillation flask (no more than 2/3 full). Add a stir bar.

  • Evacuate: Seal the system and slowly apply vacuum. A cold trap using dry ice/acetone or liquid nitrogen is essential to protect the pump.

  • Heating: Once the vacuum is stable (e.g., <10 mbar), begin heating the flask gently.

  • Collect Fractions:

    • Forerun: Collect the first low-boiling fraction, which may contain residual solvents.

    • Main Fraction: As the temperature at the distillation head stabilizes at the expected boiling point of this compound at that pressure, switch to a new collection flask. Collect the clear, colorless liquid.

    • Tails: When the temperature begins to rise again or the distillation rate slows significantly, stop collecting the main fraction. The residue contains higher-boiling impurities like 1,9-nonanediol.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure.

Method 2: Flash Column Chromatography

For achieving the highest purity on a smaller scale, or for removing impurities with very similar boiling points, column chromatography is the method of choice.[8]

Q4: My product seems to be decomposing on the silica gel column. How can I prevent this?

A4: While this compound is relatively stable, prolonged contact with acidic silica gel can sometimes cause degradation of sensitive compounds.

  • Deactivate the Silica: Treat the silica gel with a base before use. Slurry the silica gel in your eluent containing 1% triethylamine, pack the column, and then flush with the mobile phase until the eluate is neutral.

  • Speed is Key: Use flash chromatography (applying pressure with argon or nitrogen) to minimize the time the compound spends on the column.[9]

  • Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.

Q5: How do I choose the right solvent system (eluent)?

A5: The goal is to find a solvent system where your product has a retention factor (Rƒ) of ~0.3 on a Thin Layer Chromatography (TLC) plate.

  • Start Non-polar: Begin with pure hexanes or heptane. This compound is non-polar and should move off the baseline.

  • Increase Polarity: If the Rƒ is too low, add a slightly more polar solvent like ethyl acetate or dichloromethane dropwise until the desired Rƒ is achieved. A common starting point for dihaloalkanes is a hexane/ethyl acetate mixture (e.g., 98:2).

  • Check Separation: Ensure your desired product spot is well-separated from impurity spots on the TLC plate before committing to the column.

Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself). Carefully load this solution onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure. Collect fractions continuously.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Chemical Purification (Aqueous Wash)

An aqueous wash is a simple but crucial step, often performed after synthesis and before distillation, to remove acidic or water-soluble impurities.[5]

Q6: When should I perform an aqueous wash?

A6: An aqueous wash is most effective after the initial reaction workup but before distillation or chromatography. It removes acidic byproducts from the chlorination reaction (e.g., HCl) and water-soluble components like DMF.[4]

Q7: I've formed a stable emulsion during the wash. How do I break it?

A7: Emulsions are common when dealing with long-chain alkyl halides. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, forcing the organic molecules out of solution.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.

Protocol: Aqueous Wash
  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Transfer: Pour the solution into a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert, venting frequently to release CO₂ pressure. Shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove residual water.

  • Dry: Transfer the organic layer to a flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q8: How do I confirm the purity of my final product?

A8: Use a combination of analytical techniques:

  • Gas Chromatography (GC): This is the best method to determine purity quantitatively. A single sharp peak indicates high purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.

  • Refractive Index: Compare the measured refractive index of your product to the literature value (n20/D 1.4599).[1][7]

Q9: What are the proper storage conditions for pure this compound?

A9: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][11] While relatively stable, prolonged exposure to air and light should be avoided.

Q10: What are the key safety precautions when handling this compound?

A10: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] It is classified as an irritant, causing potential skin, eye, and respiratory irritation.[12] Avoid ingestion and inhalation.[11]

References

how to improve the yield of 1,9-Dichlorononane from 1,9-nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,9-Dichlorononane

Welcome to the technical support guide for the synthesis of this compound from 1,9-nonanediol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this critical chemical transformation. This guide provides in-depth, field-proven insights to enhance yield, ensure purity, and maintain experimental reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the 1,9-nonanediol starting material. What are the likely causes and solutions?

A1: Low conversion is a common issue that typically points to problems with reagents, reaction conditions, or the presence of contaminants.

  • Probable Cause A: Inactive Chlorinating Agent. Thionyl chloride (SOCl₂), a frequently used reagent, is highly reactive and susceptible to degradation from atmospheric moisture.[1] Aged or improperly stored SOCl₂ will appear yellow and have reduced activity.[1]

    • Solution: Always use fresh, colorless thionyl chloride from a recently opened bottle. If the reagent is old, purify it by distillation under reduced pressure before use.[1]

  • Probable Cause B: Presence of Water. This reaction is extremely sensitive to moisture. Water reacts exothermically with thionyl chloride to produce HCl and SO₂, consuming the reagent and preventing the desired reaction with the diol.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[2] Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Probable Cause C: Insufficient Reaction Temperature. While the reaction is exothermic, it may require a specific temperature profile to proceed to completion, especially on a larger scale.

    • Solution: For reactions using SOCl₂, gentle heating or reflux may be necessary after the initial addition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and temperature. A typical procedure involves stirring overnight at room temperature after the initial addition.[3]

Q2: I'm observing significant formation of undesired byproducts. How can I improve the selectivity for this compound?

A2: Byproduct formation often results from competing reaction pathways, which can be controlled by adjusting reagents and conditions.

  • Probable Cause A: Intermolecular Etherification. With a long-chain diol like 1,9-nonanediol, one hydroxyl group can react to form a chlorosulfite intermediate, which is then attacked by the hydroxyl group of another diol molecule, leading to polymer or dimer formation.

    • Solution: This is often mitigated by controlling the addition rate of the diol to the chlorinating agent. A slow, dropwise addition of the diol solution to a stirred solution of thionyl chloride ensures that the chlorinating agent is always in excess, favoring the conversion of both hydroxyl groups to chlorides before intermolecular reactions can occur.

  • Probable Cause B: Formation of Cyclic Sulfite. 1,3- and 1,4-diols are known to form stable cyclic sulfites with thionyl chloride.[4] While less common for a 1,9-diol due to the large ring size that would be required, intramolecular reactions cannot be entirely ruled out, especially under certain catalytic conditions.

    • Solution: The use of a base like pyridine can alter the reaction mechanism. Pyridine reacts with the intermediate alkyl chlorosulfite, and the resulting chloride ion acts as an external nucleophile in a classic Sₙ2 reaction, which can favor the desired dichloride product over other pathways.[5][6][7]

  • Probable Cause C: Elimination Reactions. Although primary alcohols are less prone to elimination than secondary or tertiary alcohols, harsh conditions (e.g., excessive heat) can promote the loss of HCl to form alkenes.[8]

    • Solution: Maintain careful temperature control. Run the reaction at room temperature or with gentle heating only if necessary, and avoid excessive reflux temperatures or prolonged reaction times once the starting material is consumed.

Q3: My product yield is low after workup and purification. Where am I losing my compound?

A3: Product loss during post-reaction processing is a frequent challenge. A systematic approach to workup and purification can significantly improve recovery.[2]

  • Probable Cause A: Incomplete Quenching or Neutralization. The reaction mixture is highly acidic due to excess SOCl₂ and the HCl byproduct.[9] Improper neutralization can lead to product degradation or the formation of emulsions during aqueous workup.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice. This hydrolyzes excess SOCl₂. Follow this with a thorough wash using a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, ensuring all acid is neutralized. Finally, wash with brine (saturated NaCl solution) to break up emulsions and remove excess water.[3]

  • Probable Cause B: Insufficient Extraction. this compound is a non-polar organic compound. If the wrong solvent or an insufficient volume is used for extraction, a significant amount of product can be lost in the aqueous phase.

    • Solution: Use a suitable non-polar solvent like dichloromethane (DCM) or diethyl ether for extraction.[3] Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large extraction to maximize recovery. Combine the organic layers for drying and concentration.[2]

  • Probable Cause C: Loss During Solvent Removal. this compound has a relatively high boiling point (258-262 °C), but it can be volatile under high vacuum.[3]

    • Solution: When removing the solvent using a rotary evaporator, use a moderate vacuum and a room temperature water bath to avoid co-evaporation of the product. Once the bulk of the solvent is removed, it is safer to remove residual solvent under high vacuum without heating.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this conversion?

A1: Thionyl chloride (SOCl₂) is generally the preferred reagent for converting primary alcohols to alkyl chlorides.[8] Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, which helps drive the reaction to completion according to Le Châtelier's principle.[8][9] Other reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) can also be used but may lead to more complex workups.

Q2: Why are anhydrous conditions so critical?

A2: Anhydrous (water-free) conditions are paramount because thionyl chloride reacts vigorously and exothermically with water.[1] This side reaction consumes your reagent, reduces your yield, and generates additional HCl gas, which can be a safety hazard. Ensuring your glassware, solvents, and starting material are dry is a fundamental requirement for success.[2]

Q3: How can I effectively monitor the reaction's progress?

A3: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture on a silica gel plate alongside a spot of your starting material (1,9-nonanediol). As the reaction proceeds, the spot corresponding to the diol will diminish, and a new, less polar spot corresponding to this compound will appear with a higher Rƒ value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.

Q4: What are the key safety precautions for this reaction?

A4: This reaction must be performed in a well-ventilated chemical fume hood at all times.

  • Thionyl Chloride (SOCl₂): Is corrosive, toxic, and a lachrymator. It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Gas Evolution: The reaction produces SO₂ and HCl gases, which are toxic and corrosive.[9] The reaction flask should be fitted with a drying tube or a gas outlet that leads to a base trap (e.g., a beaker with NaOH solution) to neutralize the acidic gases.

  • Quenching: The quenching step is highly exothermic and releases large volumes of gas. Always add the reaction mixture to ice slowly and with good stirring. Never add water or ice directly to the reaction flask.

Part 3: Recommended Experimental Protocol

This protocol details a reliable method for the synthesis of this compound using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

  • 1,9-nonanediol (1 equivalent)

  • Thionyl chloride (SOCl₂) (3 equivalents)

  • N,N-dimethylformamide (DMF) (catalytic, ~3 drops)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve 1,9-nonanediol (e.g., 5.0 g, 31.2 mmol) in anhydrous DCM (100 mL). Add 3 drops of DMF.[3]

  • Addition of SOCl₂: In a separate, dry dropping funnel, prepare a solution of thionyl chloride (e.g., 11.7 g, 98.3 mmol) in anhydrous DCM (155 mL).[3]

  • Reaction: Cool the diol solution in an ice bath (0 °C). Add the thionyl chloride solution dropwise over 30-60 minutes with vigorous stirring.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[3] Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Workup - Neutralization: Carefully transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution until gas evolution stops. Then, wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3]

  • Purification: If necessary, the crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Part 4: Data & Visualizations

Table 1: Comparison of Chlorinating Methods
Reagent SystemTypical ConditionsExpected YieldProsCons
SOCl₂ DCM or neat, 0 °C to reflux65-85%[3]Gaseous byproducts, high reactivity with 1° alcohols.[8]Moisture sensitive, corrosive byproducts.
SOCl₂ / Pyridine Pyridine as solvent or co-solvent70-90%Inverts stereochemistry (Sₙ2), neutralizes HCl.[5][6]Pyridine can be difficult to remove.
Appel Reaction (CBr₄/PPh₃) DCM or ACN, 0 °C to RT40-60% (for diols)[10]Mild conditions.Stoichiometric phosphine oxide byproduct can complicate purification. Lower yield for diols.[10]
HCl (conc.) High temperature, often with a catalyst (e.g., ZnCl₂)VariableInexpensive reagent.Requires high temperatures, reversible reaction, can be slow.

Diagrams

Reaction_Mechanism Diol R-OH (1,9-Nonanediol) Intermediate1 R-O-S(O)Cl (Alkyl Chlorosulfite) Diol->Intermediate1 + SOCl₂ - HCl SOCl2 SOCl₂ (Thionyl Chloride) Product R-Cl (this compound) Intermediate1->Product Sₙi or Sₙ2 attack by Cl⁻ Byproducts SO₂ + HCl (Gaseous Byproducts) Intermediate1->Byproducts - SO₂

Caption: General mechanism for the chlorination of an alcohol using thionyl chloride.

Workflow Setup 1. Dry Glassware & Inert Atmosphere Reagents 2. Dissolve Diol in Anhydrous DCM Setup->Reagents Addition 3. Dropwise addition of SOCl₂ at 0 °C Reagents->Addition Reaction 4. Stir at Room Temp Overnight Addition->Reaction Monitor 5. Monitor by TLC/GC-MS Reaction->Monitor Quench 6. Pour onto Ice Monitor->Quench Wash 7. Neutralize (NaHCO₃) & Wash (Brine) Quench->Wash Dry 8. Dry (Na₂SO₄) & Filter Wash->Dry Concentrate 9. Concentrate via Rotovap Dry->Concentrate Purify 10. Purify (Distillation/Chromatography) Concentrate->Purify Troubleshooting_Tree Start Low Yield or Conversion? CheckReagents Check Reagent Quality (Fresh SOCl₂?) Start->CheckReagents Yes Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents?) CheckReagents->Anhydrous Reagents OK TempControl Review Temperature & Time (Reaction Monitored?) Anhydrous->TempControl Conditions Dry Workup Review Workup Procedure (Proper Quench & Extraction?) TempControl->Workup Conditions OK Success Yield Improved Workup->Success Procedure OK

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions involving 1,9-dichlorononane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet versatile, chemical transformation. The formation of a di-Grignard reagent from a long-chain dichloroalkane presents unique hurdles that go beyond standard Grignard protocols. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the success of your experiments.

The Unique Challenges of this compound Grignard Reactions

Synthesizing a di-Grignard reagent from this compound is a nuanced process. Unlike monofunctional alkyl halides, the presence of two reactive sites on the same carbon chain introduces a higher probability of competing side reactions. The primary challenges include:

  • Intramolecular Cyclization: The formation of a Grignard reagent at one end of the nonane chain can be followed by an intramolecular nucleophilic attack on the other end, leading to the formation of cyclononane.

  • Wurtz-Type Coupling: Both intramolecular and intermolecular Wurtz-type coupling reactions can occur, leading to the formation of cyclic byproducts or polymeric materials, respectively.[1]

  • Sluggish Reactivity of Alkyl Chlorides: Carbon-chlorine bonds are generally less reactive than carbon-bromine or carbon-iodine bonds in Grignard reactions, making initiation more challenging.[2]

This guide will address these and other common problems, providing you with the knowledge to optimize your reaction conditions and achieve your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation Problems

Question 1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I fix it?

Answer:

Failure to initiate is one of the most common problems in Grignard reactions, especially with less reactive alkyl chlorides. The primary culprit is often the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the magnesium from reacting with the alkyl halide.[3] Additionally, even trace amounts of moisture can quench the reaction.

Troubleshooting Protocol:

  • Ensure Rigorous Anhydrous Conditions:

    • All glassware must be meticulously flame-dried under vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are drying your own, ensure it is done correctly (e.g., distillation from sodium/benzophenone for ethers).

    • The this compound should be free of water. If necessary, it can be distilled from a drying agent like calcium hydride.

  • Activate the Magnesium Turnings: The magnesium oxide layer must be disrupted to expose a fresh, reactive surface. Several methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours. This can help to break up the oxide layer.

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask until the purple vapor of iodine is visible. The disappearance of the iodine color is an indicator of magnesium activation.

      • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous solvent. The formation of ethylene gas (bubbling) indicates that the magnesium is activated.

      • Rieke Magnesium: For particularly stubborn reactions, consider preparing highly reactive Rieke magnesium. This is a finely divided, highly reactive form of magnesium that can be generated by the reduction of MgCl₂ with lithium metal.[3][4]

  • Initiation with a More Reactive Halide:

    • Add a small amount of a more reactive alkyl halide, such as methyl iodide or ethyl bromide, to initiate the reaction. Once the reaction has started, you can begin the slow addition of your this compound solution.

Causality behind the choices: The success of a Grignard reaction hinges on the purity and reactivity of the starting materials. By ensuring strictly anhydrous conditions, you prevent the highly basic Grignard reagent from being quenched by protons. Activating the magnesium provides a clean surface for the electron transfer necessary to form the organometallic species.

Category 2: Low Yields and Side Product Formation

Question 2: I'm getting a very low yield of my desired product after reacting the Grignard reagent with my electrophile. What's happening to my di-Grignard reagent?

Answer:

Low yields in di-Grignard reactions with long-chain dihaloalkanes are often due to the formation of side products. The primary competing reactions are intramolecular cyclization and intermolecular Wurtz-type coupling.

Understanding the Competing Pathways:

  • Desired Di-Grignard Formation: This is the intended reaction where both chlorine atoms are converted to Grignard reagents.

  • Intramolecular Cyclization: Once one end of the this compound has formed a Grignard reagent, it can act as a nucleophile and attack the other end of the same molecule, displacing the chloride and forming cyclononane.

  • Intermolecular Wurtz-Type Coupling: A newly formed Grignard reagent can react with a molecule of unreacted this compound, leading to the formation of a dimer and, subsequently, polymeric material.[1]

Troubleshooting Protocol to Maximize Di-Grignard Formation:

  • Slow Addition and High Dilution:

    • Add the this compound solution very slowly (dropwise) to the magnesium suspension. This keeps the concentration of the dihalide low, minimizing the chance of intermolecular coupling.

    • Conduct the reaction under high dilution conditions. A larger volume of solvent will also favor the formation of the di-Grignard reagent over intermolecular reactions.

  • Temperature Control:

    • Grignard formation is exothermic. Maintain a gentle reflux to sustain the reaction, but avoid excessive heating, which can promote side reactions. Use a water bath for better temperature control.

  • Consider the Barbier Reaction:

    • In a Barbier reaction, the alkyl halide is added to a mixture of the magnesium and the electrophile.[5] This in-situ formation of the Grignard reagent means it is more likely to react with the electrophile present in high concentration rather than undergoing intramolecular cyclization or intermolecular coupling.

Experimental Workflow: Barbier Reaction of this compound

Barbier_Workflow A 1. Setup & Inert Atmosphere Flame-dry a three-necked flask with a condenser, dropping funnel, and stirrer. Purge with N2/Ar. B 2. Charge Reactants Add magnesium turnings and your electrophile (e.g., a ketone) to the flask with anhydrous THF. A->B C 3. Prepare Dihalide Solution In the dropping funnel, dissolve this compound in anhydrous THF. B->C D 4. Slow Addition Add the this compound solution dropwise to the stirred mixture of magnesium and electrophile. C->D E 5. Reaction & Workup Maintain gentle reflux. After completion, quench with saturated aq. NH4Cl and proceed with extraction. D->E

Caption: Workflow for a Barbier-style Grignard reaction.

Question 3: My reaction mixture is turning dark brown or black, and I'm getting a lot of solid precipitate. What does this indicate?

Answer:

A dark coloration and the formation of a precipitate can be indicative of Wurtz-type coupling products, which often lead to the formation of finely divided metal byproducts that appear black or brown.[1] The precipitate could also be magnesium salts.

Troubleshooting Protocol:

  • Review Addition Rate and Temperature Control: As mentioned previously, a high local concentration of the alkyl halide and elevated temperatures are major contributors to Wurtz coupling. Ensure slow, controlled addition and maintain a gentle reflux.

  • Solvent Choice: While THF is a common solvent for Grignard reactions, for some substrates, it can promote Wurtz coupling more than diethyl ether.[6] Consider performing the reaction in diethyl ether or a mixture of ether and THF.

SolventBoiling Point (°C)Notes
Diethyl Ether34.6Lower boiling point, may require more careful temperature control.
Tetrahydrofuran (THF)66Higher boiling point, better at solvating the Grignard reagent.
2-Methyl-THF80A greener alternative to THF, sometimes suppresses Wurtz coupling.[6]
  • Purity of Reagents: Impurities in the magnesium or the this compound can catalyze decomposition and side reactions. Use high-purity reagents.

Category 3: Diagnostics and Analysis

Question 4: How can I analyze my reaction mixture to determine if I have formed the di-Grignard reagent and to identify the side products?

Answer:

A combination of quenching experiments and spectroscopic analysis can help you diagnose the outcome of your Grignard reaction.

Diagnostic Protocol:

  • Quenching with an Electrophile:

    • Take a small aliquot of your Grignard reaction mixture and quench it with a simple electrophile like benzaldehyde.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

      • Successful Di-Grignard Formation: You should see a significant peak corresponding to the diol formed by the reaction of the di-Grignard reagent with two equivalents of benzaldehyde.

      • Mono-Grignard and Unreacted Dihalide: You may see a peak for the chloro-alcohol, resulting from the mono-Grignard reagent, and a peak for unreacted this compound.

      • Cyclononane: If intramolecular cyclization has occurred, you will see a peak for cyclononane.

      • Wurtz Coupling Products: Dimeric and polymeric products will likely have high boiling points and may not be easily observable by GC-MS, but their presence can be inferred from a low yield of the desired quenched product and the appearance of the reaction mixture.

  • NMR Spectroscopy:

    • After quenching and workup, ¹H and ¹³C NMR spectroscopy can be used to identify the different products. For example, the diol product will have characteristic signals for the carbinol protons and carbons.

Reaction Pathways and Potential Products

Reaction_Pathways Start This compound MonoGrignard Cl-(CH2)9-MgCl Start->MonoGrignard + Mg DiGrignard ClMg-(CH2)9-MgCl (Desired Product) MonoGrignard->DiGrignard + Mg Cyclononane Cyclononane MonoGrignard->Cyclononane Intramolecular Coupling Polymer Polymer/Dimer MonoGrignard->Polymer + Cl-(CH2)9-Cl (Wurtz Coupling)

Caption: Competing reaction pathways in the Grignard synthesis with this compound.

References

Technical Support Center: Preventing Unwanted Polymerization of 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,9-dichlorononane. As a versatile bifunctional alkyl halide, this compound is a crucial intermediate in the synthesis of specialty polymers, macrocyclic compounds, surfactants, and pharmaceuticals.[1] Its value lies in the reactivity of the terminal chloro groups, separated by a flexible nine-carbon chain.[1] However, this reactivity can also lead to unintended, unwanted polymerization, compromising experimental outcomes, reagent integrity, and product yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of unwanted polymerization and offers robust troubleshooting and prevention strategies in a direct question-and-answer format.

Section 1: Troubleshooting and FAQs

This section addresses the most common issues and questions encountered by users during the handling, storage, and application of this compound.

Q1: What are the visible signs that my this compound is polymerizing?

A1: Unwanted polymerization can manifest through several observable changes. The most common indicators include:

  • Increased Viscosity: The sample will appear noticeably thicker and less mobile than a fresh, pure sample. This is the primary indicator of polymer chain formation.

  • Precipitate or Gel Formation: In advanced stages, you may observe the formation of a solid precipitate, a hazy suspension, or a semi-solid gel.

  • Color Change: While pure this compound is a colorless liquid, polymerization or degradation can sometimes lead to a yellowish or brownish tint.[2][3]

  • Inconsistent Analytical Data: If you observe unexpected peaks, broadened signals, or a change in retention time during chromatographic analysis (e.g., GC), it may indicate the presence of oligomers or polymers.[3][4]

Q2: What causes this compound to undergo unwanted polymerization?

A2: Unwanted polymerization of alkyl halides is typically initiated by the formation of reactive intermediates. While this compound is not a vinyl monomer that undergoes rapid polymerization, its bifunctional nature allows it to form long-chain structures under certain conditions. The primary triggers are:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization. Thermal decomposition can generate reactive radical species.[5][6] The boiling point of this compound is high (258-262 °C), but prolonged heating even at lower temperatures can be detrimental.[7]

  • Light (UV Radiation): High-energy light, particularly UV radiation, can induce the homolytic cleavage of the carbon-chlorine bond, generating alkyl radicals that can initiate a chain reaction.[8][9]

  • Presence of Initiators/Impurities: Contaminants such as residual catalysts from synthesis (e.g., Lewis acids), metallic impurities, or peroxides can act as initiators for either radical or cationic polymerization.[10][11]

Q3: How do impurities trigger polymerization?

A3: Impurities are often the hidden culprits behind stability issues.

  • Lewis Acid Catalysts: Trace amounts of Lewis acids (e.g., AlCl₃, FeCl₃) can catalyze Friedel-Crafts-type alkylation reactions, where one molecule of this compound alkylates another, leading to oligomerization. They can also promote the formation of carbocation intermediates, initiating a cationic polymerization cascade.

  • Radical Initiators: Impurities like peroxides (which can form in certain solvents upon storage in air) can thermally or photolytically decompose to form radicals. These radicals can abstract a hydrogen or chlorine atom from the this compound backbone, creating a new carbon-centered radical that propagates polymerization.[8]

  • Metallic Contaminants: Certain transition metals can facilitate single-electron transfer (SET) processes, generating radical intermediates from the alkyl halide.[9] Ensure all storage and reaction vessels are scrupulously clean.

Q4: What is the best way to store this compound to ensure its stability?

A4: Proper storage is the most critical preventative measure.

  • Container: Store in a tightly sealed, clean, dry, glass container (amber glass is preferred to protect from light). Ensure the container cap has an inert liner (e.g., PTFE) to prevent contamination.

  • Atmosphere: For long-term storage, purging the container headspace with an inert gas like argon or nitrogen is highly recommended to displace oxygen and moisture.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[5][7] Room temperature storage is generally acceptable for sealed, pure material.[1] Avoid storing near ovens, heaters, or in direct sunlight.

  • Purity: Ensure the material is of high purity before long-term storage. If it was synthesized in-house, ensure all catalysts and acidic residues are thoroughly removed. The synthesis procedure often involves washing with a sodium bicarbonate solution to neutralize acids.[2]

Q5: Should I use a polymerization inhibitor? If so, which one?

A5: For routine use and storage of high-purity this compound, an inhibitor is typically not pre-added by suppliers. However, if you are performing operations that may induce polymerization (e.g., distillation, prolonged heating), or for very long-term storage, adding an inhibitor is a prudent step.

  • Radical Inhibitors: These are the most relevant for preventing polymerization initiated by light or thermal stress.

    • Butylated Hydroxytoluene (BHT): A common, oil-soluble phenolic inhibitor that is effective at scavenging radicals.[12] A typical concentration is 10-50 ppm.

    • 4-methoxyphenol (MEHQ): Another effective phenolic inhibitor.[12]

  • Mechanism: These inhibitors are radical scavengers. For example, a phenolic inhibitor can donate its hydroxyl proton to a reactive alkyl radical, terminating the chain and forming a stable phenoxy radical that is not reactive enough to continue the polymerization.[13][]

Q6: My protocol requires inhibitor-free this compound. How can I safely remove it?

A6: If you have added a phenolic inhibitor like BHT or MEHQ, it can be easily removed before use.

  • Alkali Wash: The most common method is to wash the this compound with an aqueous solution of a base. The acidic phenolic inhibitors are deprotonated and dissolve in the aqueous phase. See Protocol 2 for a detailed procedure.

  • Column Chromatography: Passing the compound through a short plug of activated alumina or silica gel can also remove polar inhibitors.

  • Vacuum Distillation: Distillation can separate the less volatile inhibitor from the this compound. However, this involves heating and can itself be a risk for polymerization, so it should only be done on inhibitor-free material as a final purification step, or with extreme care if an inhibitor is present.

Q7: I've noticed my sample has become viscous. Is it still usable? What should I do?

A7: A significant increase in viscosity indicates that polymerization has occurred. The material is no longer pure this compound and its use is strongly discouraged. Using it will introduce impurities and non-stoichiometric amounts of the monomer into your reaction, leading to unpredictable results and difficult purification.

  • Action: The material should be disposed of as hazardous chemical waste according to your institution's safety protocols. Do not attempt to "rescue" the material by distillation, as heating a partially polymerized mixture can lead to an uncontrolled, exothermic runaway reaction.

Q8: What materials are incompatible with this compound during storage or reaction?

A8: To prevent unintended reactions, avoid contact with:

  • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[5]

  • Strong Bases: Can promote elimination reactions (dehydrochlorination) to form alkenes, which may be more susceptible to polymerization.[5]

  • Strong Acids and Lewis Acids: Can act as catalysts for cationic polymerization.

  • Certain Metals: Alkali metals (like sodium) and magnesium will react to form organometallic compounds (Wurtz reaction or Grignard reagents).[15] Finely divided metals can also be reactive. Avoid storing in containers made of reactive metals.

Section 2: Key Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for integrity. If the material is transferred to a new container, use a clean, dry amber glass bottle with a PTFE-lined cap.

  • Inerting: For long-term storage (>6 months), it is best practice to blanket the material with an inert gas. Gently bubble argon or nitrogen through the liquid for 5-10 minutes or evacuate the headspace and backfill with the inert gas three times.

  • Sealing: Seal the container tightly. For extra protection against moisture and air ingress, wrap the cap and neck junction with Parafilm®.

  • Labeling: Clearly label the container with the chemical name, date received, and any added inhibitor (including concentration).

  • Location: Place the sealed container in a designated cool, dark, and well-ventilated chemical storage area, away from incompatible materials.[5][16]

Protocol 2: Standard Procedure for Inhibitor Removal (Alkali Wash)

This protocol is for removing acidic phenolic inhibitors (e.g., BHT, MEHQ).

  • Preparation: In a separatory funnel, place the this compound containing the inhibitor.

  • Extraction: Add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The lower, organic layer is the this compound (density ≈ 1.09 g/mL).[7] Drain and discard the upper aqueous layer, which now contains the inhibitor salt.

  • Repeat: Repeat the extraction (steps 2-3) two more times to ensure complete removal.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to initiate the drying process.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Swirl and let it stand for 15-20 minutes.

  • Filtration: Filter the dried liquid to remove the drying agent. The resulting clear, colorless liquid is inhibitor-free this compound and should be used promptly or stored under an inert atmosphere.

Section 3: Mechanistic Insights

Understanding the potential polymerization pathways is key to prevention. While complex, the two most likely mechanisms are radical and cationic polymerization.

Hypothetical Radical Polymerization: This pathway is initiated by radicals (R•) generated from heat, UV light, or an impurity.

  • Initiation: A radical abstracts a chlorine atom from a this compound molecule, creating a carbon-centered radical. R• + Cl-(CH₂)₉-Cl → R-Cl + •(CH₂)₉-Cl

  • Propagation: The newly formed radical acts as a nucleophile, attacking the electrophilic carbon of another this compound molecule in a substitution reaction, displacing a chloride ion and elongating the chain. •(CH₂)₉-Cl + Cl-(CH₂)₉-Cl → Cl-(CH₂)₉-(CH₂)₉-Cl + Cl•

  • Termination: Two radicals combine to form a stable, non-reactive molecule.

G cluster_init Initiation cluster_prop Propagation cluster_term Termination Initiator Initiator (Heat, UV, R•) Radical Active Radical Species (e.g., •(CH₂)₉-Cl) Initiator->Radical Activation Dimer 2x this compound GrowingChain Growing Polymer Chain Cl-(CH₂)ₙ-• Radical->GrowingChain Attacks Monomer Radical->GrowingChain Monomer This compound LongerChain Elongated Chain Cl-(CH₂)ₙ₊₉-• Monomer->LongerChain Chain Growth Radical2 Two Radical Chains Polymer Stable Polymer Product Radical2->Polymer Combination

Caption: Hypothetical radical polymerization pathway for this compound.

Section 4: Troubleshooting Workflow

If you suspect polymerization, follow this logical workflow to assess the situation and take appropriate action.

G Start Suspect Polymerization in This compound Sample Check1 Visual Inspection: Is the liquid viscous, cloudy, or contain solids? Start->Check1 Yes1 Polymerization Confirmed. Material is compromised. Check1->Yes1 Yes No1 No obvious signs. Proceed with caution. Check1->No1 No Dispose Quarantine and dispose of material as hazardous waste. Do NOT heat or distill. Yes1->Dispose Review Review storage conditions: - Check container seal - Assess light/heat exposure - Check for contaminants Dispose->Review Check2 Is the material for a critical, sensitive reaction? No1->Check2 Yes2 High-stakes application. Check2->Yes2 Yes No2 Non-critical application. Check2->No2 No Purify Purify a small aliquot via column chromatography or alkali wash (if inhibited). Re-analyze purity (GC/NMR). Yes2->Purify Purify->Review Use Use material directly, but monitor reaction closely for unexpected outcomes. No2->Use

Caption: Decision workflow for suspected this compound polymerization.

Section 5: Summary of Recommendations

ParameterRecommendationRationale
Storage Temp. Cool, room temperature.[7]Prevents thermal initiation of polymerization.
Container Tightly sealed, amber glass bottle with PTFE-lined cap.Protects from light, air, and moisture; prevents contamination.
Atmosphere Inert (Argon or Nitrogen) for long-term storage.Displaces oxygen, which can participate in radical reactions.
Inhibitors BHT or MEHQ (10-50 ppm) if heating or storing long-term.Scavenges free radicals to prevent chain initiation.[12]
Incompatible Materials Strong Oxidizers, Strong Bases, Lewis Acids, Alkali Metals.[5][15]Can initiate vigorous, unintended chemical reactions or polymerization.
Handling Use in a well-ventilated area. Wear gloves and safety goggles.[5][17]Prevents irritation from vapors and skin/eye contact.

References

challenges in the purification of 1,9-Dichlorononane reaction products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,9-Dichlorononane

From the Desk of the Senior Application Scientist

Welcome to the technical support center for challenges related to the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and subsequent purification of this versatile bifunctional alkyl halide. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final product.

Section 1: Understanding the Source of Impurities (FAQs)

The challenges in purifying this compound almost always originate from its synthesis. The most common laboratory-scale preparation involves the conversion of 1,9-nonanediol using a chlorinating agent, typically thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1] Understanding this reaction is key to diagnosing purification issues.

Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?

A1: Your crude product is a mixture containing more than just the desired dichlorononane. The main contaminants are directly linked to the reactants, catalysts, and byproducts of the chlorination reaction.

  • Unreacted Starting Material: 1,9-nonanediol is a common impurity. Due to its high polarity and two hydroxyl groups, its properties are drastically different from the nonpolar product, which is the basis for its removal.

  • Acidic Byproducts: The use of thionyl chloride generates significant amounts of hydrogen chloride (HCl) and sulfur dioxide (SO₂). These must be neutralized and removed.

  • Reaction Solvent & Catalyst: Dichloromethane (DCM) is a common solvent and will be present.[1] If used, the catalyst DMF, which is water-soluble, must also be removed.

  • Side-Reaction Products:

    • Monochloro-alcohol: Incomplete reaction can leave 9-chloro-1-nonanol. Its amphiphilic nature can complicate purification.

    • Elimination Products: Under certain conditions, elimination can occur to form chloro-nonenes.

    • Ethers: Self-condensation of the starting diol or reaction of the chloro-alcohol can form high-molecular-weight ethers.

Q2: My crude product is a dark brown or black oil, not the expected light yellow. What happened?

A2: Charring is a frequent issue when strong acids are used or generated, especially at elevated temperatures. Concentrated sulfuric acid, sometimes used in older haloalkane preparations, is notorious for this.[2] In the thionyl chloride reaction, allowing the temperature to rise uncontrollably or a prolonged reaction time at high temperatures can lead to the decomposition of organic materials, resulting in polymeric, tar-like impurities. This significantly complicates purification, often requiring column chromatography as distillation may be ineffective.

Q3: How can I quickly check for the presence of unreacted 1,9-nonanediol before starting a complex purification?

A3: A simple Thin Layer Chromatography (TLC) analysis is highly effective.

  • Stationary Phase: Use a standard silica gel plate.

  • Mobile Phase: A nonpolar solvent system like 10-20% ethyl acetate in hexanes.

  • Visualization: Stain with potassium permanganate (KMnO₄). this compound is nonpolar and will have a high Rf value (it will travel far up the plate). In contrast, the highly polar 1,9-nonanediol will barely move from the baseline (very low Rf). The presence of a spot at the baseline that stains with KMnO₄ is a strong indicator of unreacted diol.

Q4: My organic layer is acidic after the reaction. Why is this a problem for purification?

A4: The presence of residual HCl is a major concern for two reasons:

  • Corrosion: It is corrosive to metal components in distillation setups.

  • Product Instability: Heating an acidic solution of the dichloroalkane can promote side reactions, such as elimination (forming alkenes) or hydrolysis back to the alcohol, especially if trace water is present. This leads to lower yields and introduces new impurities. Neutralization via an aqueous base wash is a critical and non-negotiable step.[3]

Section 2: Troubleshooting Purification Protocols

This section provides a logical workflow for purifying crude this compound, addressing common problems at each stage.

Logical Purification Workflow

The choice between distillation and chromatography depends on the nature of the impurities. The following decision tree illustrates the general logic.

Purification_Decision_Tree Start Crude Reaction Mixture Quench Step 1: Quench Reaction (e.g., add to ice water) Start->Quench Wash Step 2: Aqueous Wash (NaHCO₃, Brine) Quench->Wash Dry Step 3: Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Wash->Dry Analyze Step 4: Analyze Crude Purity (TLC/GC-MS) Dry->Analyze Impurity_Check Are non-volatile or polymeric impurities present? Analyze->Impurity_Check Distill Purify via Vacuum Distillation Impurity_Check->Distill No (or minor) Chromatography Purify via Column Chromatography Impurity_Check->Chromatography Yes (charring, etc.) Final_Product Pure this compound Distill->Final_Product Chromatography->Final_Product

Caption: Decision tree for selecting the appropriate purification method.

Workflow 1: Aqueous Washing and Neutralization

This is the first and most critical step to remove acidic byproducts and water-soluble components.

Q: What is the specific role of each wash (sodium bicarbonate, then brine)?

A:

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is a weak base used to neutralize strong acids like HCl and weaker acids like SO₂. Its use is self-validating; you will observe CO₂ effervescence as it neutralizes the acid. You should continue washing until the bubbling stops, indicating a complete neutralization.

  • Saturated Sodium Chloride (Brine) Wash: This wash does not perform a chemical reaction. Its purpose is to remove the bulk of the water dissolved in the organic layer. The high ionic strength of the brine solution reduces the solubility of water in the organic phase, "pulling" it into the aqueous layer and making the subsequent drying step more efficient.[3]

Troubleshooting Guide: Aqueous Washing

IssueProbable Cause(s)Solution(s)
Persistent Emulsion - Agitation was too vigorous.- High concentration of amphiphilic impurities (e.g., 9-chloro-1-nonanol).- Let the mixture stand for an extended period.- Add a small amount of brine to help break the emulsion.- If severe, filter the entire mixture through a pad of Celite.
Poor Layer Separation The density of the organic layer (1.091 g/mL[1][4]) is close to water, especially with dissolved impurities.Add more solvent (e.g., DCM) to decrease the density of the organic phase for a cleaner separation.
Product Loss The product was accidentally discarded with the aqueous layer.Always test the layers before discarding. Add a drop of the layer to a small amount of water. If it dissolves, it's the aqueous layer. If it forms a separate phase, it's your organic layer.
Workflow 2: Purification by Vacuum Distillation

For crude material that is not heavily charred, vacuum distillation is the most efficient method for obtaining pure this compound on a larger scale.

Q: Why is vacuum distillation essential?

A: The boiling point of this compound at atmospheric pressure is very high, around 258-262 °C.[1][4] Attempting to distill at this temperature risks thermal decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing the compound to distill at a temperature where it is stable.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound 197.15[4]258-262 [1][4]1.091[1][4]Insoluble[1][4]
1,9-Nonanediol160.25[5]288 (decomposes)~0.96Sparingly soluble[6]
9-Chloro-1-nonanol178.69~260~1.0Slightly soluble

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Use a magnetic stir bar or anti-bumping granules to ensure smooth boiling.[2] Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the dry, crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum. You may see some bubbling as residual solvent is removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate separately. This will contain any remaining low-boiling impurities.

    • Main Fraction: Collect the fraction that distills at a stable temperature and pressure. The exact temperature will depend on your vacuum level.

    • Stop: Stop the distillation when the temperature starts to rise again or when only a small, dark residue remains in the flask. Do not distill to dryness.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid cracking the glassware.

Troubleshooting Guide: Vacuum Distillation

IssueProbable Cause(s)Solution(s)
Bumping/Uncontrolled Boiling - Uneven heating.- Insufficient stirring or lack of anti-bumping granules.- Ensure the heating mantle is correctly sized and the stir bar is spinning effectively.- Use fresh anti-bumping granules.
Product Won't Distill - Vacuum is not low enough.- Temperature is too low.- Check the entire system for leaks.- Ensure the vacuum pump is functioning correctly.- Gradually increase the mantle temperature.
Product Decomposes in Flask - Temperature is too high.- Residual acid is present.- Improve the vacuum to allow distillation at a lower temperature.- Ensure the pre-distillation aqueous wash was thorough.
Workflow 3: Purification by Column Chromatography

This method is ideal for small-scale purifications or for separating the product from non-volatile, colored, or polymeric impurities that cannot be removed by distillation.

Q: When is chromatography the better choice over distillation?

A: Choose chromatography when:

  • The product is heavily discolored or contains char.

  • Impurities have boiling points very close to the product.

  • You are working on a small scale (< 5 g) where distillation losses can be significant.

  • You require extremely high purity for applications like drug development.

Chromatography separates compounds based on their differential adsorption to a solid phase, making it excellent for separating nonpolar products from polar impurities.[7][8]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a nonpolar solvent like hexanes (this is the "mobile phase").

  • Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., dichloromethane or hexanes). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique provides better separation.

  • Elution:

    • Begin eluting with 100% hexanes. Since this compound is nonpolar, it will travel down the column quickly.

    • Collect fractions and monitor them by TLC.

    • The desired product will elute early. Polar impurities, like unreacted diol or the monochloro-alcohol, will remain strongly adsorbed to the top of the silica gel.

  • Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Overall Purification and Analysis Workflow

Purification_Workflow cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis A 1,9-Nonanediol + Thionyl Chloride B Quench & Separate A->B C Wash (NaHCO₃) B->C D Wash (Brine) C->D E Dry (Na₂SO₄) D->E F Vacuum Distillation OR Column Chromatography E->F G GC-MS, NMR F->G H Pure Product G->H

Caption: A typical experimental workflow from reaction to analysis.

References

Technical Support Center: Minimizing Elimination Byproducts in Reactions with 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving 1,9-dichlorononane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing unwanted elimination byproducts. By understanding the underlying principles of competing substitution and elimination reactions, you can significantly improve your product yields and purity.

Introduction: The Challenge of Elimination with Long-Chain Dihaloalkanes

This compound is a versatile bifunctional electrophile used in a variety of synthetic applications, including the formation of polymers, crown ethers, and long-chain diamines or diols. However, like other alkyl halides, it is susceptible to elimination reactions (E1 and E2) which compete with the desired nucleophilic substitution (SN1 and SN2) pathways. This competition can lead to the formation of undesired olefinic byproducts, such as 9-chloronon-1-ene, which can complicate purification and reduce the yield of the target molecule.

This guide will provide a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate these challenges and favor substitution over elimination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I'm observing a significant amount of an alkene byproduct in my reaction with this compound. What are the primary factors that favor elimination?

Answer: The competition between substitution and elimination is a classic challenge in organic synthesis. For a primary dihaloalkane like this compound, the SN2 and E2 pathways are the most relevant. Several key factors influence which pathway dominates:

  • Strength of the Nucleophile/Base: All nucleophiles are potential bases, and vice versa.[1] Strongly basic nucleophiles are more likely to abstract a proton, initiating an E2 elimination, rather than attacking the electrophilic carbon for an SN2 substitution.[1][2]

  • Steric Hindrance: While this compound is a primary alkyl halide and thus less sterically hindered, a bulky nucleophile or base will favor elimination.[3] A sterically demanding base will find it easier to remove a proton from the periphery of the molecule than to approach the electrophilic carbon for a substitution reaction.[3][4][5][6][7]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[8][9] Elimination reactions often have a higher activation energy than substitution reactions, and increasing the temperature provides the necessary energy to overcome this barrier.

  • Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states. Polar protic solvents can solvate and "cage" the nucleophile through hydrogen bonding, which can decrease nucleophilicity more than basicity, thus favoring elimination.[4][10]

Diagram: Competing SN2 and E2 Pathways

G cluster_0 Reactants This compound This compound Transition_State_SN2 SN2 Transition State This compound->Transition_State_SN2 SN2 Path Transition_State_E2 E2 Transition State This compound->Transition_State_E2 E2 Path Nucleophile/Base Nucleophile/Base Nucleophile/Base->Transition_State_SN2 Nucleophile/Base->Transition_State_E2 Substitution_Product Substitution_Product Transition_State_SN2->Substitution_Product Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature Elimination_Byproduct Elimination_Byproduct Transition_State_E2->Elimination_Byproduct Favored by: - Strong, bulky base - Higher temperature

Caption: SN2 vs. E2 competition for this compound.

FAQ 2: How do I choose the right nucleophile to maximize substitution?

Answer: The ideal nucleophile for an SN2 reaction on this compound should be strong but not overly basic.

  • High Nucleophilicity, Moderate Basicity: Good candidates include anions of thiols (thiolates), azide (N₃⁻), cyanide (CN⁻), and halide ions.[11] These species are potent nucleophiles but are relatively weak bases, which minimizes their tendency to initiate elimination.

  • Avoid Strongly Basic Nucleophiles: Alkoxides (like ethoxide or tert-butoxide) and hydroxide are strong bases and will significantly promote E2 elimination, especially with secondary and tertiary alkyl halides, and can still be problematic for primary halides under certain conditions.[11] If an alcohol is your desired product, consider a two-step sequence, such as substitution with acetate followed by hydrolysis.

NucleophileTypical pKa of Conjugate AcidPredominant Reaction
I⁻, Br⁻, Cl⁻< 0SN2
RS⁻ (Thiolate)~10SN2
N₃⁻ (Azide)4.7SN2
CN⁻ (Cyanide)9.2SN2
RO⁻ (Alkoxide)16-18E2 favored
OH⁻ (Hydroxide)15.7E2 favored
FAQ 3: What is the optimal solvent and temperature for my substitution reaction?

Answer: The choice of solvent and temperature are critical for controlling the reaction outcome.

  • Solvent Selection: For SN2 reactions, polar aprotic solvents are generally preferred.[10][11][12][13] These solvents, such as DMSO, DMF, and acetonitrile, can dissolve ionic nucleophiles but do not strongly solvate the anion. This leaves the nucleophile "naked" and more reactive towards the electrophilic carbon.[10] In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the SN2 reaction and potentially favoring elimination.[10][14]

  • Temperature Control: It is generally advisable to run substitution reactions at the lowest temperature that allows for a reasonable reaction rate.[9] Room temperature or slightly elevated temperatures are often sufficient. High temperatures provide more energy for the system to overcome the activation barrier for elimination, which is often higher than that for substitution.[8]

Diagram: Solvent Effects on Nucleophilicity

Caption: Solvent effects on nucleophile reactivity.

Advanced Strategies & Protocols
Strategy 1: Phase-Transfer Catalysis for Enhanced Reactivity

For reactions involving a solid or aqueous nucleophilic salt and an organic substrate like this compound, phase-transfer catalysis (PTC) can be a powerful technique.[15][16][17]

  • Principle: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[15][16] This allows for high local concentrations of the "naked" nucleophile in the organic phase, accelerating the SN2 reaction.

  • Benefits: PTC often allows for milder reaction conditions (lower temperatures), can increase yields, and reduce byproducts.[17] It can also eliminate the need for expensive and hazardous anhydrous polar aprotic solvents.[15][17]

Protocol: Synthesis of 1,9-Diazidononane using Phase-Transfer Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), sodium azide (2.2 eq), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add a minimal amount of water to dissolve the sodium azide, and toluene as the organic solvent.

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, and separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Strategy 2: The Finkelstein Reaction for Halide Exchange

If you are struggling with the reactivity of the chloride leaving groups, consider converting this compound to the more reactive 1,9-diiodononane via the Finkelstein reaction. Iodide is a much better leaving group than chloride, which can significantly accelerate the desired SN2 reaction.

Protocol: In situ Halide Exchange and Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a catalytic amount of sodium iodide (0.1 eq) in acetone.

  • Nucleophile Addition: Add your desired nucleophile (e.g., sodium cyanide, 2.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or gentle reflux. The sodium chloride formed will precipitate out of the acetone, driving the equilibrium towards the product.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, filter off the precipitated sodium chloride and concentrate the filtrate. The crude product can then be purified by standard methods.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Insufficient reaction time or temperature.- Poorly reactive nucleophile.- Inappropriate solvent.- Increase reaction time or moderately increase temperature.- Consider using a stronger nucleophile or converting the chloride to a better leaving group (iodide).- Switch to a polar aprotic solvent (DMSO, DMF) or use phase-transfer catalysis.
Formation of Mono- and Di-substitution Mixtures - Insufficient amount of nucleophile.- Use a slight excess of the nucleophile (e.g., 2.2 equivalents) to ensure complete reaction at both ends of the dichlorononane chain.
Intramolecular Cyclization - With certain dinucleophiles, intramolecular reaction can compete with intermolecular polymerization.- Use high dilution conditions to favor intramolecular cyclization if that is the desired product. Use high concentrations to favor intermolecular reactions.[18]
Product is Contaminated with Elimination Byproduct - Base is too strong or sterically hindered.- Temperature is too high.- Solvent is polar protic.- Use a less basic, less hindered nucleophile.- Lower the reaction temperature.[9]- Switch to a polar aprotic solvent.[10][11]

References

Technical Support Center: Scaling Up the Synthesis of 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,9-dichlorononane. As a key bifunctional intermediate, this compound is utilized in the synthesis of specialty polymers, surfactants, and pharmaceutical agents where a nine-carbon spacer is required[1]. The most common laboratory-scale synthesis involves the conversion of 1,9-nonanediol using a chlorinating agent like thionyl chloride (SOCl₂). While straightforward on a small scale, scaling this process introduces significant challenges related to thermal management, gas evolution, and purification.

This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges effectively and safely.

Section 1: Synthesis Overview & Key Parameters

The conversion of 1,9-nonanediol to this compound with thionyl chloride is a nucleophilic substitution reaction. The reaction proceeds by converting the hydroxyl groups into good leaving groups, which are then displaced by chloride ions.

Reaction Scheme: HO-(CH₂)₉-OH + 2 SOCl₂ → Cl-(CH₂)₉-Cl + 2 SO₂ (g) + 2 HCl (g)

Success on a larger scale hinges on controlling the reaction kinetics and thermodynamics. Key physical properties of the materials involved are summarized below.

Table 1: Physical Properties of Key Reagents and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1,9-NonanediolC₉H₂₀O₂160.26266~0.93 (at 25°C)
Thionyl ChlorideSOCl₂118.97761.636
This compoundC₉H₁₈Cl₂197.15258-2621.091 (at 25°C)[2][3]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My reaction is overheating significantly during the addition of thionyl chloride. How can I better control the exotherm?

A1: This is the most critical issue when scaling up this reaction. The reaction between an alcohol and thionyl chloride is highly exothermic. Poor temperature control can lead to a runaway reaction, increased byproduct formation, and dangerous pressure buildup from the rapid evolution of SO₂ and HCl gases.

  • Causality: The exotherm is generated from the formation of the chlorosulfite intermediate and its subsequent decomposition. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. As you scale up, the volume increases cubically while the surface area for cooling only increases squarely, making heat removal much less efficient.

  • Recommended Actions:

    • Cooling Bath: Use a robust cooling bath (e.g., ice-salt or a circulating chiller) capable of maintaining an internal reaction temperature of 0-5°C. Do not rely on a simple ice-water bath for scales larger than a few grams.

    • Slow, Controlled Addition: Add the thionyl chloride dropwise using a pressure-equalizing addition funnel. The addition rate should be dictated by the internal temperature; if it rises above the set point (e.g., 5°C), pause the addition until the temperature stabilizes.

    • Adequate Solvent Volume: Using a sufficient volume of an appropriate solvent (e.g., dichloromethane or chloroform) helps to dissipate heat by increasing the thermal mass of the reaction mixture[2].

    • Efficient Stirring: Ensure vigorous mechanical stirring to promote uniform heat distribution and prevent localized hot spots.

Q2: I'm observing a large, rapid evolution of gas that is difficult to contain. What are the proper handling and safety procedures?

A2: The reaction generates two moles of gas (one mole each of sulfur dioxide and hydrogen chloride) for every mole of this compound produced. On a large scale, this represents a significant volume that must be managed safely.

  • Causality: SO₂ and HCl are the thermodynamic byproducts of the reaction. Their rate of formation is directly proportional to the rate of the reaction. A rapid temperature increase will cause a surge in gas production.

  • Recommended Actions:

    • Fume Hood: All work must be conducted in a well-ventilated chemical fume hood[4][5].

    • Gas Scrubber: Vent the reaction apparatus through a gas scrubber. A typical setup involves bubbling the effluent gas through a concentrated solution of sodium hydroxide (NaOH) to neutralize both acidic gases (HCl and SO₂). Ensure the scrubber is appropriately sized for the scale of your reaction.

    • Controlled Reaction Rate: By controlling the temperature and addition rate as described in A1, you will inherently control the rate of gas evolution.

    • Proper PPE: Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or rubber)[4][6]. An eyewash station and safety shower must be readily accessible[4][7].

Q3: My final yield is low, and analysis of the crude product shows unreacted starting material and a mono-chlorinated intermediate. How can I improve conversion?

A3: Incomplete conversion is typically due to insufficient reagent, suboptimal temperature, or inadequate reaction time.

  • Causality: Both hydroxyl groups must react to form the desired product. If the reaction is stopped prematurely or if the thionyl chloride is consumed by trace water, some mono-chloro alcohol (1-chloro-9-hydroxynonane) will remain.

  • Recommended Actions:

    • Stoichiometry: Use a slight excess of thionyl chloride (e.g., 2.2 to 2.5 equivalents for the diol) to ensure complete conversion and to compensate for any reaction with trace moisture.

    • Reaction Time & Temperature: After the addition of thionyl chloride at low temperature is complete, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., overnight) to ensure it goes to completion[2]. For more stubborn reactions, gentle heating to reflux (around 40°C for dichloromethane) can be employed, but this must be done cautiously after the initial exotherm has subsided.

    • Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent[2].

    • Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thionyl chloride from being quenched by atmospheric moisture[6].

Q4: The workup is problematic, with persistent emulsions forming during the aqueous wash. How can I achieve clean phase separation?

A4: Emulsions are common during the workup of larger-scale reactions, especially when neutralizing acidic solutions.

  • Causality: Emulsions are stabilized by partially soluble intermediates or byproducts at the interface between the organic and aqueous layers. Rapid, vigorous shaking during extraction on a large scale can exacerbate this issue.

  • Recommended Actions:

    • Careful Quenching: Slowly pour the reaction mixture onto crushed ice to quench excess thionyl chloride before washing. This is a highly exothermic process and must be done cautiously in a large vessel.

    • Saturated Brine Wash: After the initial water or bicarbonate wash, perform a final wash with a saturated sodium chloride (brine) solution. Brine increases the ionic strength of the aqueous layer, which helps to break emulsions and decreases the solubility of organic compounds in the aqueous phase.

    • Gentle Inversion: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

    • Filtration: If a persistent emulsion forms, sometimes filtering the entire biphasic mixture through a pad of Celite or glass wool can help break it up.

Q5: How should I purify the final product? Simple distillation seems to require very high temperatures.

A5: this compound has a high boiling point (258-262 °C at atmospheric pressure), and prolonged heating at this temperature can cause decomposition[2].

  • Causality: At high temperatures, alkyl halides can undergo elimination reactions or other degradation pathways, reducing the purity and yield of the final product.

  • Recommended Actions:

    • Vacuum Distillation: This is the preferred method for purification. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that avoids thermal decomposition.

    • Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column under vacuum to efficiently separate the product from any lower-boiling impurities or higher-boiling residues.

    • Column Chromatography: While possible, chromatography is less practical for large-scale purification of this type of compound. It is best used for small-scale purification or to isolate small amounts of high-purity material if needed.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Scale-Up Synthesis of this compound (Illustrative 100g Scale)

  • Disclaimer: This protocol is for informational purposes only. All procedures should be risk-assessed and performed by qualified personnel.

  • Apparatus Setup: Assemble a 2 L, four-necked, round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, a thermometer, and a condenser fitted with a gas outlet adapter connected to an NaOH scrubber. Flame-dry all glassware and allow to cool under a nitrogen atmosphere.

  • Reagent Preparation: Charge the flask with 1,9-nonanediol (100 g, 0.624 mol) and anhydrous dichloromethane (DCM, 800 mL). Cool the stirred solution to 0°C using an ice-salt bath.

  • Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (163 g, 100 mL, 1.37 mol, 2.2 eq.). Add the thionyl chloride dropwise to the stirred diol solution over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The reaction can be monitored by TLC or GC for the disappearance of the starting diol.

Diagram 1: Reaction Setup for Chlorination

ReactionSetup cluster_flask Flask 2L 4-Neck Flask (1,9-Nonanediol in DCM) Condenser Condenser (Nitrogen Inlet) Flask->Condenser IceBath Ice-Salt Bath Stirrer Mechanical Stirrer Stirrer->Flask Funnel Dropping Funnel (Thionyl Chloride) Funnel->Flask Thermo Thermometer Thermo->Flask Scrubber Gas Outlet to NaOH Scrubber Condenser->Scrubber cluster_flask cluster_flask IceBath->cluster_flask PurificationWorkflow A Crude Product (in DCM) B Quench on Ice A->B C Phase Separation B->C D Aqueous Washes (H₂O, NaHCO₃, Brine) C->D E Dry over MgSO₄ D->E F Rotary Evaporation E->F G Vacuum Distillation F->G H Pure this compound G->H

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting catalyst deactivation in synthetic routes utilizing 1,9-dichlorononane. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst stability and performance. Given that this compound is a long-chain alkyl dihalide, its reactions often present unique challenges related to catalyst poisoning, fouling, and stability. This guide provides a structured, in-depth approach to diagnosing, mitigating, and resolving these issues.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may be observing during your experiment.

Q1: My reaction has stalled or the conversion rate has plummeted unexpectedly. What are the immediate diagnostic steps?

A sudden drop in catalytic activity is a common problem and requires a systematic approach to identify the root cause. The following workflow outlines the primary diagnostic steps.

Diagnostic Workflow for Sudden Catalyst Deactivation

G start Observation: Sudden Drop in Activity check_leaching Step 1: Check for Metal Leaching start->check_leaching check_poisoning Step 2: Assess for Poisoning start->check_poisoning check_fouling Step 3: Investigate Fouling/Coking start->check_fouling leaching_test Filter reaction hot & run filtrate with fresh substrate. Does reaction proceed? check_leaching->leaching_test poisoning_test Analyze reaction inputs for impurities (S, H₂O). Analyze spent catalyst via XPS. check_poisoning->poisoning_test fouling_test Analyze spent catalyst via TGA. Is there significant mass loss upon heating? check_fouling->fouling_test leaching_yes Conclusion: Leaching is Occurring. Active species is homogeneous. leaching_test->leaching_yes Yes leaching_no Conclusion: Leaching is unlikely. Catalyst is heterogeneous. leaching_test->leaching_no No poisoning_found Conclusion: Poisoning is likely. Identify and remove poison source. poisoning_test->poisoning_found Yes poisoning_not_found Conclusion: Poisoning is unlikely. poisoning_test->poisoning_not_found No fouling_yes Conclusion: Coking/Fouling is occurring. Optimize conditions or regenerate. fouling_test->fouling_yes Yes fouling_no Conclusion: Fouling is unlikely. Consider thermal degradation (sintering). fouling_test->fouling_no No

Caption: A step-by-step workflow for diagnosing the cause of catalyst deactivation.

Detailed Explanation:

  • Check for Metal Leaching: In liquid-phase reactions, the active metal can detach from its support and dissolve into the reaction medium.[1] This is especially a concern with palladium catalysts used in cross-coupling reactions.[2][3]

    • Action: Perform a hot filtration test. Filter the solid catalyst out of the reaction mixture at the reaction temperature and allow the filtrate to continue reacting. If the reaction continues to progress in the absence of the solid catalyst, it confirms that the active catalytic species has leached into the solution.[2]

  • Assess for Catalyst Poisoning: Poisons are substances that bind strongly to the active sites of a catalyst, rendering them inactive.[4][5] In reactions involving this compound, the primary suspect for poisoning is the chloride ion itself, or HCl generated as a byproduct.[6][7]

    • Action: Analyze your starting materials and solvents for common poisons like sulfur, water, or other halides.[5] Characterize the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) to detect the presence of chloride or other poisons on the surface.

  • Investigate Fouling or Coking: Fouling occurs when non-volatile materials deposit on the catalyst surface, blocking pores and active sites.[8] In reactions with long-chain hydrocarbons, this often takes the form of "coke," which are heavy, carbon-rich deposits.[9][10]

    • Action: Analyze the spent catalyst using Thermogravimetric Analysis (TGA). A significant mass loss upon heating in air or an inert atmosphere indicates the presence of carbonaceous deposits or adsorbed organic species.

Q2: My product selectivity has changed over time, favoring byproducts. What's happening?

A shift in selectivity often points to a change in the nature of the catalyst's active sites or the reaction mechanism.

  • Partial Poisoning: Not all active sites on a catalyst are identical. Sometimes, a poison will preferentially adsorb to the most active sites, which are responsible for the desired reaction.[11] This leaves less active sites available, which may favor a different reaction pathway, leading to byproducts.

    • Causality: For instance, in a hydrogenation reaction, the sites responsible for C=C bond reduction might be poisoned, while sites that catalyze isomerization remain active.

  • Formation of New Acid/Base Sites: The reaction itself can alter the catalyst support. For example, the deposition of HCl on an alumina support can generate new Brønsted acid sites, which may catalyze undesired side reactions like cracking or oligomerization. The interaction of chloride with the support can create new acid sites that alter the reaction pathway.[7]

  • Metal Leaching and Homogeneous Catalysis: If the active metal has leached, the reaction may now be proceeding via a homogeneous mechanism in the solution phase.[2][3] Homogeneous catalysts can exhibit very different selectivity compared to their heterogeneous counterparts due to differences in steric and electronic environments.

Troubleshooting Steps:

  • Characterize the Byproducts: Identify the structure of the major byproducts. This provides crucial clues about the undesired reaction pathways that have become dominant.

  • Analyze the Spent Catalyst Surface: Use techniques like Temperature-Programmed Desorption (TPD) with ammonia or CO₂ to probe the acidity or basicity of the spent catalyst and compare it to the fresh catalyst.

  • Re-evaluate Reaction Conditions: A change in selectivity might be mitigated by lowering the reaction temperature to disfavor the side reactions, which often have a higher activation energy.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader concepts related to catalyst deactivation with chlorinated substrates.

Q3: What are the primary mechanisms of catalyst deactivation when using this compound?

There are four primary deactivation mechanisms to consider, often acting in concert.

Primary Catalyst Deactivation Pathways

G cluster_mechanisms Deactivation Mechanisms Catalyst Fresh Catalyst Particle Support Active Metal Sites Deactivated Deactivated Catalyst Fouled/Coked Surface Poisoned Sites Sintered Particles Leached Metal Poisoning Poisoning (e.g., Cl⁻, HCl) Poisoning->Catalyst:metal Fouling Fouling / Coking (Carbon Deposits) Fouling->Catalyst:support Sintering Sintering (Thermal Agglomeration) Sintering->Catalyst:metal Leaching Leaching (Metal Dissolution) Leaching->Catalyst:metal

Caption: The four main pathways leading to catalyst deactivation.

  • Poisoning: This refers to the strong chemical adsorption of species onto the active sites.[5] For reactions with this compound, chloride ions are a major concern. They can form stable metal chlorides on the surface, blocking sites needed for catalysis.[6] This is a form of chemical deactivation.

  • Sintering (Thermal Degradation): At elevated temperatures, small metal particles on a support can migrate and agglomerate into larger particles.[8][12] This process, driven by the reduction of surface energy, leads to a significant and often irreversible loss of active surface area.[13][14]

  • Fouling (Coking): This is the physical deposition of carbonaceous materials or heavy organic residues on the catalyst surface and within its pore structure.[9][15] This physically blocks reactants from reaching the active sites. This is a common issue in reactions involving long-chain hydrocarbons.[16]

  • Leaching: This involves the loss of active species from the solid support into the liquid reaction phase.[1] This is detrimental not only because it deactivates the heterogeneous catalyst but also because it can contaminate the final product with metal impurities. Weak interactions between the metal and the support can exacerbate leaching.[17]

Q4: How can I choose a catalyst and support to minimize deactivation?

The choice of both the active metal and the support material is critical for ensuring catalyst longevity.

Support MaterialAdvantagesDisadvantages in the Presence of HalidesBest For...
Activated Carbon High surface area, relatively inert, good for metal dispersion.Can be susceptible to gasification at high temperatures. Weak metal-support interactions can lead to leaching.[17]Low to moderate temperature reactions where inertness is key (e.g., certain hydrogenations, Suzuki couplings).
Alumina (Al₂O₃) Thermally stable, strong metal-support interactions, tunable acidity.Surface hydroxyl groups can react with HCl to form Al-Cl species, altering acidity and potentially promoting side reactions.[7]Reactions requiring strong metal anchoring and thermal stability, but requires careful control of conditions to avoid surface modification.
Silica (SiO₂) High surface area, generally inert, thermally stable.Can be susceptible to hydrothermal degradation. Weaker metal-support interactions compared to alumina can sometimes lead to sintering.General purpose applications, especially where the acidity of alumina would be detrimental.
Zeolites Shape-selective, high acidity, well-defined pore structure.Prone to deactivation by coking within their micropores. Can be susceptible to chlorine poisoning.[18]Shape-selective catalysis, cracking, and isomerization reactions, but often require regeneration.

Key Considerations:

  • Strong Metal-Support Interaction (SMSI): A stronger bond between the metal nanoparticle and the support can prevent both leaching and sintering.[1][17] Supports like titania or ceria are known for exhibiting SMSI effects.

  • Poison Tolerance: Some catalyst formulations are inherently more resistant to poisons. For example, bimetallic catalysts (e.g., Pt-Sn) can sometimes show improved resistance to coking or poisoning compared to their monometallic counterparts.

Q5: Is it possible to regenerate a deactivated catalyst?

Yes, regeneration is often possible, depending on the mechanism of deactivation. However, regeneration is not always 100% effective.

  • For Coking/Fouling: The most common method is calcination , which involves burning off the carbon deposits in a controlled stream of air or oxygen at high temperatures. For more sensitive catalysts, solvent washing or treatment with hydrogen (hydrocracking ) can remove deposits under milder conditions.[19][20]

  • For Poisoning: If the poison is reversibly bound, changing the reaction conditions (e.g., increasing temperature) or washing may be sufficient. For strongly bound poisons like chloride, regeneration can be difficult. In some cases, washing the catalyst with a basic solution or water can remove adsorbed chloride species.[6]

  • For Sintering: Sintering is largely irreversible as it is a physical restructuring of the metal particles. While some redispersion techniques exist (e.g., oxychlorination), they are complex and not always feasible. The best strategy for sintering is prevention through careful control of reaction temperature and choice of a stable support.[12]

  • For Leaching: Leaching is, by definition, irreversible as it involves the physical loss of the active metal from the support.

Part 3: Standard Operating Procedures (SOPs)
SOP-01: Protocol for Catalyst Regeneration via Calcination (for Coking)

Objective: To remove carbonaceous deposits from a spent catalyst by controlled oxidation.

WARNING: This procedure involves high temperatures and potentially exothermic reactions. Always perform in a well-ventilated furnace or tube reactor and wear appropriate personal protective equipment (PPE).

  • Sample Preparation:

    • Recover the spent catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with a suitable solvent (e.g., toluene, then acetone) to remove residual reactants and products.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Calcination Procedure:

    • Place a known amount of the dried, spent catalyst in a ceramic crucible or a quartz tube for a tube furnace.

    • Place the sample in a programmable furnace.

    • Begin flowing a dilute stream of air (e.g., 5% O₂ in N₂) over the catalyst bed. The inert gas is crucial to control the rate of combustion and prevent thermal runaway.

    • Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature. A typical range is 350-500 °C, but this must be below the temperature at which the catalyst would sinter.

    • Hold at the target temperature for 3-5 hours, or until CO₂ evolution (if being monitored) ceases.

    • Slowly cool the furnace back to room temperature under a flow of inert gas (N₂ or Ar).

    • The regenerated catalyst is now ready for re-use or characterization to confirm the removal of coke.

SOP-02: Protocol for Hot Filtration Test (for Leaching)

Objective: To determine if the active catalytic species is dissolving from the solid support into the reaction solution.

  • Setup:

    • Set up the reaction as you normally would.

    • Prepare a filtration apparatus (e.g., a Büchner funnel with a filter paper or a fritted glass funnel) and pre-heat it to the reaction temperature. This is critical to prevent premature crystallization of products or reactants upon filtering.

  • Procedure:

    • Allow the catalytic reaction to proceed for a set period (e.g., until 20-30% conversion is reached).

    • At the reaction temperature, carefully and quickly filter the solid catalyst out of the reaction mixture.

    • Transfer the hot filtrate to a new, clean reaction vessel that is also at the reaction temperature.

    • Allow the filtrate to continue stirring under the same reaction conditions (temperature, atmosphere) but without the solid catalyst.

    • Take samples from the filtrate over time and analyze for product formation.

  • Interpretation:

    • If conversion continues to increase in the filtrate: This is a positive result for leaching. The active catalyst is soluble in the reaction medium.[2]

    • If conversion stops after the catalyst is removed: This indicates that the catalysis is truly heterogeneous, and leaching is not a significant deactivation pathway under these conditions.

References

Validation & Comparative

A Researcher's Guide to Dichloroalkane Reactivity: 1,9-Dichlorononane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, bifunctional electrophiles are indispensable tools for constructing complex molecular architectures. Among these, α,ω-dichloroalkanes serve as versatile linear building blocks, prized for their ability to act as linkers in drug molecules, monomers in polymerization, and precursors for macrocyclic structures.[1][2][3][4] However, not all dichloroalkanes are created equal. Their reactivity and, consequently, their synthetic utility are profoundly dictated by a single, crucial parameter: the length of the carbon chain separating the two terminal chlorides.

This guide provides an in-depth comparison of the reactivity of 1,9-dichlorononane against its shorter and longer chain homologs. We will dissect the fundamental principles governing their reaction pathways, provide supporting experimental data, and offer practical protocols for researchers aiming to leverage these reagents in their work.

The Decisive Factor: Chain Length and the Intramolecular vs. Intermolecular Dilemma

The core of dichloroalkane reactivity lies in the competition between two opposing reaction pathways when treated with a dinucleophile: intramolecular cyclization to form a ring and intermolecular polymerization to form a linear chain.[5][6] The outcome is primarily governed by the effective concentration of the reacting ends and the thermodynamic stability of the resulting ring.

  • Short Chains (e.g., 1,3-Dichloropropane, 1,4-Dichlorobutane): These molecules are predisposed to forming small, strained rings (4- and 5-membered, respectively). While the formation of 5- and 6-membered rings is kinetically favorable, shorter chains can still lead to significant polymerization, especially at higher concentrations.[7][8]

  • Medium Chains (e.g., 1,5-Dichloropentane, 1,6-Dichlorohexane): These are the "sweet spots" for intramolecular cyclization. The chain length is optimal to form thermodynamically stable, strain-free 6- and 7-membered rings. The proximity of the two reactive centers makes intramolecular reaction significantly faster than an intermolecular encounter, even at moderate concentrations.[5][7]

  • Long Chains (e.g., this compound and longer): For these substrates, the formation of large rings (10-membered and up) is an entropically disfavored process. The long, flexible chain has many degrees of conformational freedom, reducing the probability that the two ends will be in proximity to react.[8] Consequently, intermolecular reactions become more competitive, and polymerization is a significant risk unless specific experimental conditions are employed.

This relationship is visually summarized in the logical diagram below.

G cluster_inputs Key Factors cluster_outputs Primary Reaction Pathways A α,ω-Dichloroalkane (e.g., this compound) Decision Kinetic & Thermodynamic Competition A->Decision B Reaction Concentration B->Decision C Intramolecular Cyclization (Macrocycle Formation) D Intermolecular Reaction (Polymerization) Decision->C Favored by: - High Dilution - Optimal Chain Length (5/6-rings) - Thorpe-Ingold Effect Decision->D Favored by: - High Concentration - Very Short or Long Chains

Caption: Competing reaction pathways for α,ω-dichloroalkanes.

Factors Influencing Nucleophilic Substitution in Dichloroalkanes

Beyond the intra- vs. intermolecular competition, the fundamental reactivity of the C-Cl bond is governed by the principles of nucleophilic substitution (typically SN2 for primary halides).[9][10]

  • Nucleophile Strength: Stronger, more negatively charged nucleophiles will react faster than their neutral counterparts (e.g., RO⁻ > ROH).[9]

  • Leaving Group: The ability of the halide to depart is crucial. For haloalkanes, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[10] Thus, dichloroalkanes are less reactive than their dibromo- or diiodo- analogs.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions as they solvate the cation but leave the nucleophile "naked" and highly reactive.[10] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[9]

  • Steric Hindrance: As primary halides, α,ω-dichloroalkanes are ideal substrates for SN2 reactions, which are sensitive to steric crowding at the reaction center.[10]

Comparative Reactivity Data

The propensity for an α,ω-dihaloalkane Br(CH₂)n-1Br to cyclize upon reaction with a nucleophile like malonic ester is heavily dependent on 'n'. While specific kinetic data for every dichloroalkane is dispersed, the relative rates of cyclization are well-established.

DichloroalkaneResulting Ring SizeRelative Rate of Cyclization (krel)Dominant PathwayKey Considerations
1,3-Dichloropropane4Very SlowPolymerizationHigh ring strain in the cyclobutane product.
1,4-Dichlorobutane5Very FastCyclizationForms a stable, five-membered cyclopentane derivative.[8]
1,5-Dichloropentane6FastCyclizationForms a stable, strain-free six-membered cyclohexane derivative.[5]
1,6-Dichlorohexane7SlowCompetitiveRing strain begins to increase; intermolecular reactions become more significant.
This compound 10 Very Slow Polymerization High entropic barrier to cyclization. Requires high-dilution conditions.
1,12-Dichlorododecane13Very SlowPolymerizationEntropic penalty continues to dominate; requires high-dilution.

Note: Relative rates are generalized from trends observed in similar systems. The absolute rate depends on the specific nucleophile, solvent, and temperature.

The Synthetic Utility of this compound: Taming Reactivity with High Dilution

As the data shows, the long, flexible nine-carbon chain of this compound makes intramolecular cyclization to a 10-membered ring a challenge.[11][12] To favor this pathway and suppress polymerization, the high-dilution principle is essential.[13] By maintaining an extremely low concentration of the reactants, the probability of one end of a molecule finding its other end (an intramolecular process) becomes statistically greater than the probability of it finding another molecule (an intermolecular process).

This technique is fundamental to the synthesis of macrocycles, which are of immense interest in drug discovery for their ability to bind to challenging protein targets.[1][2][4]

Experimental Protocol: Macrocyclization via High-Dilution Williamson Ether Synthesis

This protocol describes a general method for synthesizing a macrocyclic ether using this compound and a diphenolic nucleophile. This self-validating system allows for comparison of yields with other dichloroalkanes under identical conditions.

Objective: To synthesize a macrocycle by reacting this compound with 1,1'-Bi-2-naphthol (BINOL) under high-dilution conditions.

Materials:

  • This compound (1.0 eq)

  • (±)-1,1'-Bi-2-naphthol (BINOL) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Syringe pumps (2)

  • Three-neck round-bottom flask (e.g., 2 L) equipped with a reflux condenser and magnetic stirrer

Workflow Diagram:

Caption: Experimental workflow for high-dilution macrocyclization.

Step-by-Step Methodology:

  • Preparation: In separate flasks, prepare Solution A by dissolving BINOL (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in 50 mL of anhydrous DMF, and Solution B by dissolving this compound (1.0 eq) in 50 mL of anhydrous DMF.

  • Setup: Charge a 2 L three-neck round-bottom flask with 1 L of anhydrous DMF and a magnetic stir bar. Heat the solvent to 80°C under a nitrogen atmosphere.

  • High-Dilution Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously to the heated DMF over a period of 10 hours. The slow, simultaneous addition ensures the concentration of both reactants remains extremely low, favoring the intramolecular pathway.

  • Reaction: After the addition is complete, allow the reaction to stir at 80°C for an additional 12 hours to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of DCM. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the resulting crude oil in DCM (200 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrocyclic product from any oligomers or polymers.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality and Trustworthiness: The choice of a large volume of solvent and slow, simultaneous addition via syringe pump is critical. This is the causality behind favoring cyclization; it keeps the instantaneous concentration of reactants near zero. The protocol is self-validating because the formation of high molecular weight polymers (visible as an insoluble gum or a smear on a TLC plate) alongside the desired cyclic product provides direct evidence of the competing intermolecular reaction. The yield of the macrocycle directly reflects the success of the high-dilution conditions.

Conclusion

The reactivity of α,ω-dichloroalkanes is a classic case study in the principles of kinetic and thermodynamic control in organic synthesis. While shorter chains like 1,4- and 1,5-dichloroalkanes are primed for efficient cyclization to form 5- and 6-membered rings, longer chains present a significant entropic hurdle. This compound , therefore, is not a simple "plug-and-play" linker for forming 10-membered rings. Its effective use in macrocyclization is a testament to the power of controlling reaction conditions, specifically concentration, to steer a reaction towards a desired, but entropically disfavored, outcome. For researchers in drug development and materials science, understanding this interplay between chain length and reaction conditions is paramount to successfully harnessing the synthetic potential of this versatile class of molecules.

References

A Comparative Guide to the Synthesis of 1,9-Dichlorononane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Dichlorononane is a valuable bifunctional alkylating agent and a key intermediate in the synthesis of a variety of specialty chemicals, polymers, and pharmaceutical compounds.[1][2] Its nine-carbon backbone with terminal chloro groups allows for the construction of complex molecules, making it a crucial building block in organic synthesis. The efficiency of its synthesis directly impacts the overall cost and viability of producing these downstream products. This guide provides an in-depth comparison of the prevalent methods for synthesizing this compound, offering insights into the chemical principles, experimental considerations, and yield efficiencies of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Methods of Synthesis: A Comparative Analysis

The synthesis of this compound is primarily achieved through the dichlorination of 1,9-nonanediol. However, the choice of chlorinating agent significantly influences the reaction's yield, purity of the product, and overall practicality. This guide will focus on the two most well-documented methods: chlorination with thionyl chloride and the Appel reaction.

Method 1: Chlorination of 1,9-Nonanediol with Thionyl Chloride

This classical and widely used method involves the reaction of 1,9-nonanediol with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Pathway:

1,9-Nonanediol 1,9-Nonanediol This compound This compound 1,9-Nonanediol->this compound SOCl2, DMF (cat.) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->this compound Sulfur Dioxide (SO2) Sulfur Dioxide (SO2) Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) 1,9-Nonanediol 1,9-Nonanediol This compound This compound 1,9-Nonanediol->this compound PPh3, CCl4 Triphenylphosphine (PPh3) Triphenylphosphine (PPh3) Triphenylphosphine (PPh3)->this compound Carbon Tetrachloride (CCl4) Carbon Tetrachloride (CCl4) Carbon Tetrachloride (CCl4)->this compound Triphenylphosphine Oxide (Ph3PO) Triphenylphosphine Oxide (Ph3PO) Chloroform (CHCl3) Chloroform (CHCl3) cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation Dissolve 1,9-Nonanediol in CH2Cl2 + DMF Dissolve 1,9-Nonanediol in CH2Cl2 + DMF Cool in ice bath Cool in ice bath Dissolve 1,9-Nonanediol in CH2Cl2 + DMF->Cool in ice bath Slowly add SOCl2 solution Slowly add SOCl2 solution Cool in ice bath->Slowly add SOCl2 solution Stir overnight at RT Stir overnight at RT Slowly add SOCl2 solution->Stir overnight at RT Quench with NaHCO3 Quench with NaHCO3 Stir overnight at RT->Quench with NaHCO3 Separate organic layer Separate organic layer Quench with NaHCO3->Separate organic layer Wash with NaHCO3 and brine Wash with NaHCO3 and brine Separate organic layer->Wash with NaHCO3 and brine Dry with Na2SO4 Dry with Na2SO4 Wash with NaHCO3 and brine->Dry with Na2SO4 Filter Filter Dry with Na2SO4->Filter Concentrate under reduced pressure Concentrate under reduced pressure Filter->Concentrate under reduced pressure Obtain this compound Obtain this compound Concentrate under reduced pressure->Obtain this compound

References

1,9-Dichlorononane: A Superior Flexible Crosslinking Agent for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced polymers with tailored mechanical, thermal, and chemical properties, the role of the crosslinking agent is paramount. These molecular bridges dictate the final architecture and performance of the polymer network. While a plethora of crosslinking agents exist, long-chain aliphatic crosslinkers are gaining prominence for their ability to impart flexibility and toughness. This guide provides an in-depth technical comparison of 1,9-dichlorononane as a versatile and high-performance long-chain crosslinking agent against other common alternatives.

The Significance of Crosslinker Chain Length and Flexibility

Crosslinking transforms linear polymer chains into a three-dimensional network, enhancing properties such as mechanical strength, thermal stability, and chemical resistance.[1][2] The length and chemical nature of the crosslinker are critical variables that allow for the fine-tuning of these properties.

Short-chain or rigid crosslinkers, such as glutaraldehyde or divinylbenzene, create a dense and rigid network. This often results in materials with high hardness and thermal stability but can also lead to brittleness. In contrast, long-chain, flexible crosslinkers like this compound introduce a greater distance and conformational freedom between polymer chains. This "spacer effect" is crucial for developing materials that require a balance of strength and elasticity, a desirable trait in applications ranging from advanced coatings and adhesives to flexible electronics and biomaterials. Studies have shown that longer crosslinker chains can lead to higher elongation at break, although sometimes at the expense of tensile strength when compared to shorter chain analogues.[3]

This compound: A Profile

This compound (C₉H₁₈Cl₂) is a bifunctional alkyl halide featuring a nine-carbon aliphatic chain terminated by reactive chlorine atoms.[4] This structure provides a significant advantage in crosslinking reactions where flexibility and a defined spacer length are desired.

Key Properties of this compound:

PropertyValue
CAS Number 821-99-8
Molecular Formula C₉H₁₈Cl₂
Molecular Weight 197.15 g/mol
Appearance Colorless liquid
Boiling Point 258-262 °C
Density 1.091 g/mL at 25 °C

The terminal chloro groups of this compound are susceptible to nucleophilic substitution, making it an ideal crosslinker for polymers containing nucleophilic functional groups such as amines, hydroxyls, or thiols. The nine-carbon chain offers a significant degree of rotational freedom, which translates to enhanced flexibility in the final crosslinked polymer network.

Comparative Performance Analysis

To illustrate the advantages of this compound, we will compare its expected performance against two common classes of crosslinkers: a shorter-chain dihaloalkane (1,4-dichlorobutane) and a rigid aromatic diisocyanate (4,4'-Methylene diphenyl diisocyanate, MDI). The following data is a projection based on established principles of polymer chemistry and data from analogous systems.

Table 1: Predicted Performance Comparison of Crosslinked Polyamides

PropertyThis compound (Long-Chain Aliphatic)1,4-Dichlorobutane (Short-Chain Aliphatic)4,4'-Methylene diphenyl diisocyanate (MDI) (Aromatic Diisocyanate)
Tensile Strength ModerateHighVery High
Elongation at Break HighLowModerate
Young's Modulus LowHighVery High
Glass Transition Temp. (Tg) LowModerateHigh
Thermal Decomposition Temp. ModerateModerateHigh
Swellability in Organic Solvents HighLowVery Low

Expertise & Experience in Interpretation:

The projected data in Table 1 highlights the trade-offs inherent in crosslinker selection. The long, flexible nonane chain of This compound is expected to create a less constrained network, resulting in a lower Young's modulus and a higher elongation at break. This is highly desirable for applications requiring flexibility and impact resistance. Conversely, the shorter chain of 1,4-dichlorobutane would lead to a more densely crosslinked and rigid network, increasing tensile strength and modulus but reducing flexibility. MDI , with its rigid aromatic structure, would produce a highly robust material with superior thermal and mechanical properties but limited flexibility. The choice, therefore, depends on the specific performance requirements of the end application. Aromatic crosslinkers generally impart greater thermal stability due to the rigidity of the aromatic rings.[5]

Experimental Protocols

To provide a practical context, we present a detailed, self-validating protocol for the synthesis of a crosslinked poly(amidoamine) using this compound. This is followed by a comparative protocol using a diisocyanate crosslinker.

Protocol 1: Crosslinking of a Linear Poly(amidoamine) with this compound

This protocol describes the crosslinking of a pre-synthesized linear poly(amidoamine) containing secondary amine groups in its backbone.

Workflow for Poly(amidoamine) Crosslinking:

G cluster_synthesis Polymer Synthesis cluster_crosslinking Crosslinking Reaction cluster_purification Purification & Isolation cluster_characterization Characterization A Synthesize Linear Poly(amidoamine) B Dissolve Polymer in Anhydrous DMF A->B Start with Pre-formed Polymer C Add Proton Sponge (e.g., Diisopropylethylamine) B->C D Add this compound (Control Molar Ratio) C->D E Heat Reaction Mixture (e.g., 80°C, 24h) D->E Initiate Crosslinking F Precipitate in Non-Solvent (e.g., Acetone) E->F Reaction Complete G Wash Thoroughly with Acetone & Water F->G H Dry Under Vacuum G->H I FTIR Spectroscopy H->I Characterize Final Product J ¹H NMR Spectroscopy H->J K Mechanical Testing (Tensile, DMA) H->K L Thermal Analysis (DSC, TGA) H->L M Swelling Studies H->M

Caption: Experimental workflow for crosslinking and characterization.

Step-by-Step Methodology:

  • Polymer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 5.0 g of linear poly(amidoamine) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add 1.5 equivalents (relative to the amine content of the polymer) of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to act as a proton scavenger.

  • Crosslinker Addition: Slowly add a stoichiometric amount of this compound (e.g., 0.5 equivalents relative to the amine groups for partial crosslinking) to the reaction mixture. The molar ratio of the crosslinker to the reactive polymer functionalities is a critical parameter for controlling the crosslink density.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it under a nitrogen atmosphere with continuous stirring for 24-48 hours. The progress of the reaction can be monitored by the increase in viscosity.

  • Isolation and Purification: After cooling to room temperature, precipitate the crosslinked polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like acetone.

  • Washing: Collect the precipitate by filtration and wash it extensively with acetone and then deionized water to remove unreacted reagents, solvent, and the amine salt byproduct.

  • Drying: Dry the purified crosslinked polymer in a vacuum oven at 60°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent like DMF is crucial to prevent side reactions of the dihaloalkane with water.

  • Non-Nucleophilic Base: A bulky, non-nucleophilic base like DIPEA is chosen to neutralize the HCl formed during the reaction without competing with the polymer's amine groups in reacting with the crosslinker.

  • Controlled Stoichiometry: The molar ratio of this compound to the amine groups on the polymer is carefully controlled to achieve the desired crosslinking density. A lower ratio results in a more flexible, lightly crosslinked network, while a higher ratio leads to a more rigid material.

Protocol 2: Comparative Crosslinking with a Diisocyanate

For comparison, a similar polymer with hydroxyl or amine functionalities can be crosslinked with a diisocyanate like hexamethylene diisocyanate (HDI).

Step-by-Step Methodology:

  • Polymer Solution: Dissolve the polymer (e.g., a polyol) in an anhydrous aprotic solvent (e.g., THF or DMF) under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL).

  • Crosslinker Addition: Slowly add the desired stoichiometric amount of HDI to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours until the desired viscosity is reached.

  • Isolation: Precipitate and purify the crosslinked polyurethane as described in Protocol 1.

Key Difference in Causality:

  • Catalyst: Diisocyanate reactions with alcohols are often slower and require a catalyst like DBTDL to proceed at a reasonable rate.

  • Reaction Temperature: Urethane formation can often be achieved at lower temperatures compared to the nucleophilic substitution with dihaloalkanes.

Visualizing the Crosslinking Mechanism

The following diagram illustrates the fundamental difference in the network structure formed by a long-chain flexible crosslinker versus a short-chain rigid crosslinker.

G cluster_long Long-Chain Flexible Crosslinker (e.g., this compound) cluster_short Short-Chain Rigid Crosslinker (e.g., 1,4-Dichlorobutane) p1 p2 p1->p2 c1 p1->c1 p3 p4 p3->p4 c2 p3->c2 c1->c2 -(CH₂)₉- p5 p6 p5->p6 c3 p5->c3 p7 p8 p7->p8 c4 p7->c4 c3->c4 -(CH₂)₄-

Caption: Network structure comparison.

Conclusion

This compound stands out as a highly effective long-chain crosslinking agent for creating flexible and tough polymer networks. Its nine-carbon aliphatic chain provides a significant advantage over shorter-chain and rigid aromatic crosslinkers in applications where elasticity and impact resistance are critical. By carefully controlling the stoichiometry and reaction conditions, researchers can precisely tailor the properties of the final material to meet the demands of advanced applications in drug delivery, tissue engineering, and materials science. The provided protocols and comparative data serve as a robust starting point for scientists and developers looking to leverage the unique benefits of this compound in their polymer formulations.

References

Comparative Guide to Nucleophilic Substitution: 1,9-Dichlorononane vs. 1,9-Dibromonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of 1,9-dichlorononane and 1,9-dibromononane, two common long-chain alkyl dihalides, in the context of nucleophilic substitution reactions. Designed for researchers, chemists, and professionals in drug development, this document delves into the fundamental principles governing their reactivity, supported by established chemical theory and practical experimental protocols. Our objective is to equip you with the necessary insights to make informed decisions when selecting a substrate for synthesis.

The Fundamental Basis of Reactivity: Leaving Group Ability

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the conversion of one functional group to another. In the case of primary alkyl halides like this compound and 1,9-dibromonane, the reaction predominantly proceeds via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs.[3][4][5]

The rate of an S(_N)2 reaction is critically dependent on several factors, but none is more influential in this comparison than the nature of the leaving group. A "good" leaving group is a species that is stable on its own once it has departed with the pair of electrons from its former bond.[6] The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[6][7]

When comparing chloride (Cl⁻) and bromide (Br⁻), we must consider the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • Acidity: HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[7]

  • Basicity: Consequently, the bromide ion is a weaker base than the chloride ion.[7]

  • Stability: The larger atomic radius of bromine allows the negative charge of the bromide ion to be dispersed over a greater volume, leading to increased stability compared to the chloride ion.[8]

This fundamental difference dictates that bromide is a superior leaving group to chloride .[6][9] Therefore, the carbon-bromine (C-Br) bond in 1,9-dibromononane is more readily cleaved during a nucleophilic attack than the carbon-chlorine (C-Cl) bond in this compound.

Visualizing the S(_N)2 Mechanism

The diagram below illustrates the concerted, single-step mechanism of an S(_N)2 reaction on a terminal carbon of a 1,9-dihalononane. The nucleophile (Nu⁻) performs a "backside attack," leading to an inversion of stereochemistry at the reaction center (though not relevant for this achiral substrate) and the simultaneous expulsion of the halide leaving group (X⁻).

Caption: S(_N)2 reaction pathway on a 1,9-dihalononane (X = Cl or Br).

Impact on Reaction Kinetics and Experimental Design

The superior leaving group ability of bromide directly translates to faster reaction rates for 1,9-dibromononane compared to this compound under identical conditions.

Substrate (R-X)Leaving GroupRelative Rate of S(_N)2 Reaction
R-ClCl⁻1
R-BrBr⁻~20-60
R-II⁻~100-200
Table 1: Generalized relative reaction rates for primary alkyl halides in S(_N)2 reactions. The exact ratio can vary based on the nucleophile and solvent.

This kinetic advantage means that reactions with 1,9-dibromononane can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times) to achieve the same conversion as with this compound. This can be crucial for synthesizing sensitive molecules that might decompose under harsher conditions.

Solvent Choice: A Critical Parameter

The choice of solvent is paramount for successful S(_N)2 reactions.[10]

  • Polar Aprotic Solvents (Recommended): Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal.[4][11] They can dissolve the ionic nucleophile but do not strongly solvate the anion. This leaves the nucleophile "naked" and highly reactive, accelerating the S(_N)2 reaction.[12][13]

  • Polar Protic Solvents (Avoid): Solvents such as water and alcohols should generally be avoided. They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophilic carbon, thus slowing the reaction rate significantly.[10][12][14]

Practical Application: A Comparative Protocol

To illustrate the practical differences, we present a generalized protocol for the synthesis of 1,9-diazidononane , a versatile intermediate for click chemistry and the synthesis of polyamines.

Objective: To synthesize 1,9-diazidononane via a double nucleophilic substitution using sodium azide (NaN₃).
Materials:
  • 1,9-dihalononane (either this compound or 1,9-dibromononane)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

Workflow A 1. Combine dihalononane, NaN₃, and DMF in a flask. B 2. Heat the reaction mixture (see conditions below). A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool to room temperature, quench with water. C->D E 5. Extract with diethyl ether. D->E F 6. Wash organic layer with NaHCO₃ and brine. E->F G 7. Dry over MgSO₄, filter, and concentrate. F->G H 8. Purify via column chromatography (if needed). G->H

Caption: General workflow for the synthesis of 1,9-diazidononane.

Step-by-Step Protocol:
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 1,9-dihalononane (1.0 eq), sodium azide (2.5 eq to ensure substitution at both ends), and anhydrous DMF.

  • Reaction: Heat the mixture with stirring.

    • Using 1,9-Dibromononane: Heat the reaction to 60-70 °C . The reaction is typically complete within 6-12 hours .

    • Using this compound: Higher temperatures are required. Heat the reaction to 90-110 °C . The reaction may require 24-48 hours to reach completion.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 1,9-diazidononane.

  • Purification: If necessary, purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Excess Nucleophile: A molar excess of sodium azide is used to drive the reaction to completion and favor the disubstituted product.

  • Anhydrous Solvent: DMF is used as a polar aprotic solvent to maximize the nucleophilicity of the azide ion. Using an anhydrous grade prevents side reactions with water.

  • Temperature Difference: The significantly higher temperature required for the dichloro- substrate is a direct consequence of the poorer leaving group ability of chloride, which necessitates more thermal energy to overcome the activation barrier of the reaction.

Summary and Strategic Recommendations

The choice between this compound and 1,9-dibromononane is a trade-off between reactivity and cost.

FeatureThis compound1,9-Dibromononane
Formula C₉H₁₈Cl₂[15]C₉H₁₈Br₂[16]
Molecular Weight 197.14 g/mol [15]286.05 g/mol [16]
Reactivity LowerHigher
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Reaction Speed SlowerFaster
Required Conditions Harsher (Higher Temp.)Milder (Lower Temp.)
Relative Cost Generally LowerGenerally Higher
Recommendations for Selection:
  • For High Reactivity and Mild Conditions: 1,9-Dibromononane is the superior choice. It is ideal for syntheses involving temperature-sensitive functional groups or when rapid reaction times are a priority.[17]

  • For Cost-Effective, Large-Scale Synthesis: This compound may be preferred, especially if the subsequent product is stable enough to withstand the required higher temperatures and longer reaction times.

  • Alternative Strategy - The Finkelstein Reaction: If you have this compound but require higher reactivity, consider an in situ or preceding Finkelstein reaction .[18][19] By treating the dichloride with a catalytic or stoichiometric amount of sodium iodide (NaI) in acetone, you can generate the more reactive 1,9-diiodononane in situ.[5][18][20][21] The iodide is an even better leaving group than bromide, which can dramatically accelerate the desired substitution.

By understanding the interplay between leaving group ability, kinetics, and experimental conditions, researchers can strategically select the optimal dihaloalkane substrate to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to Spectroscopic Analysis for Identifying Impurities in 1,9-Dichlorononane Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is paramount. 1,9-Dichlorononane, a key building block in the synthesis of various specialty chemicals, polymers, and pharmaceutical compounds, is no exception.[1][2] Even trace impurities can have a significant impact on reaction kinetics, yield, and the safety profile of the final product. This guide provides an in-depth, comparative analysis of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the identification and quantification of impurities in this compound.

This document is designed to move beyond a simple listing of methods, offering a rationale for experimental choices and a framework for developing self-validating analytical protocols, in line with the principles of scientific integrity and regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).

Understanding Potential Impurities in this compound

The potential impurity profile of this compound is largely dictated by its synthesis route. A common laboratory and industrial synthesis involves the reaction of 1,9-nonanediol with thionyl chloride, often in a solvent like dichloromethane with a catalyst such as dimethylformamide (DMF).[2]

Based on this synthesis, potential impurities can be categorized as:

  • Unreacted Starting Materials: 1,9-nonanediol.

  • Reagents and Catalysts: Residual thionyl chloride and dimethylformamide (DMF).

  • Solvents: Dichloromethane (DCM).

  • Byproducts of Synthesis: Monochloro-nonanol, and potentially isomers of dichlorononane if side reactions occur.

  • Degradation Products: Formed during storage or under specific reaction conditions.

A Comparative Overview of Spectroscopic Techniques

The choice of analytical technique depends on the specific information required, the nature of the impurities, and the desired level of sensitivity and quantification.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on boiling point and polarity, followed by detection based on their mass-to-charge ratio.[3]Provides detailed structural information based on the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most relevant.Identifies functional groups in a molecule based on the absorption of infrared radiation.[4]
Primary Strength High sensitivity for detecting and identifying trace volatile impurities. Excellent for separating complex mixtures.[5]Unambiguous structural confirmation and highly effective for identifying and quantifying isomeric impurities. Quantitative NMR (qNMR) offers high accuracy without a specific standard for the analyte.[6]Rapid and non-destructive identification of major components and functional group impurities.
Common Impurities Detected Residual solvents (DCM, DMF), unreacted starting materials, and other volatile byproducts.Structural isomers, unreacted starting materials, and byproducts with distinct NMR signals.Gross impurities with different functional groups (e.g., hydroxyl group in 1,9-nonanediol).
Sample Preparation Dilution in a volatile organic solvent.[5]Dissolution in a deuterated solvent, with the addition of an internal standard for quantitative analysis.[7]Minimal; can be analyzed neat, often using an Attenuated Total Reflectance (ATR) accessory.[8]
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to GC-MS for trace impurities.Not suitable for identifying isomers or quantifying low-level impurities. Overlapping peaks can be an issue in complex mixtures.[4]

In-Depth Analysis and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[5] Its high resolving power and the specificity of mass spectrometric detection make it ideal for detecting trace contaminants.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dilute this compound in a volatile solvent (e.g., Dichloromethane) injection Inject sample into GC prep->injection 1 µL injection separation Separate components on a capillary column (e.g., DB-5MS) injection->separation Temperature program ionization Ionize eluting compounds (Electron Ionization) separation->ionization detection Detect ions based on mass-to-charge ratio ionization->detection chromatogram Analyze chromatogram for impurity peaks detection->chromatogram mass_spectra Compare mass spectra of impurities to a reference library (e.g., NIST) chromatogram->mass_spectra Peak identification quantification Quantify impurities using calibration standards mass_spectra->quantification Confirmation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep Dissolve this compound in a deuterated solvent (e.g., CDCl3) standard Add internal standard for qNMR (e.g., maleic acid) prep->standard acquisition Acquire 1H and 13C NMR spectra standard->acquisition Transfer to NMR tube shift_analysis Analyze chemical shifts and coupling constants acquisition->shift_analysis integration Integrate signals to determine relative ratios shift_analysis->integration Structural elucidation qnmr Calculate absolute purity using the internal standard integration->qnmr Quantitative analysis FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation prep Place a drop of neat this compound on the ATR crystal background Collect background spectrum prep->background sample_scan Collect sample spectrum background->sample_scan spectrum_analysis Analyze the spectrum for characteristic absorption bands sample_scan->spectrum_analysis comparison Compare with a reference spectrum of pure this compound spectrum_analysis->comparison

References

A Senior Application Scientist’s Guide to Purity Validation of 1,9-Dichlorononane: A Comparative Analysis Focused on GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 1,9-Dichlorononane Purity

This compound is a versatile bifunctional alkyl halide that serves as a critical intermediate in advanced organic synthesis.[1] Its nine-carbon aliphatic chain, terminated by reactive chloro groups, makes it an invaluable building block in the production of specialty polymers, macrocyclic compounds, surfactants, and notably, pharmaceutical ingredients.[1][2] In the context of drug development, where precision and safety are paramount, the purity of starting materials like this compound is not merely a quality metric—it is a foundational pillar of process robustness and final product safety.

The presence of impurities, such as isomers, incompletely reacted precursors (e.g., 1-chloro-9-nonanol), or byproducts from synthesis (e.g., from the reaction of 1,9-nonanediol with thionyl chloride), can have cascading negative effects.[3] These include altered reaction kinetics, the formation of unintended side products, and the introduction of potentially genotoxic impurities (PGIs) into the active pharmaceutical ingredient (API).[4] Alkyl halides, as a class, are often scrutinized as potential PGIs, making highly sensitive and specific analytical control a regulatory and safety necessity.[4] This guide provides an in-depth validation framework for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark analytical technique, while objectively comparing it with viable alternatives.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds that are thermally stable.[5] Its power lies in the synergistic combination of the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.

The Causality of Technique Selection:

  • Volatility: this compound has a boiling point of approximately 258-262 °C, making it sufficiently volatile for GC analysis without decomposition.[2]

  • Specificity: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the analyte, allowing for unambiguous identification even when co-eluting with other components is a risk.

  • Sensitivity: Modern GC-MS systems can achieve detection limits in the parts-per-billion (ppb) range, which is essential for identifying and quantifying trace-level impurities, a key requirement under guidelines like ICH M7 for PGI control.[4]

A Self-Validating GC-MS Protocol for this compound Purity

This protocol is designed to be inherently self-validating by incorporating system suitability tests and quality controls, ensuring that the data generated is reliable and reproducible. The methodology adheres to principles outlined in international standards such as those from ASTM and ICH.[6][7][8]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation p1 Accurately weigh this compound sample p2 Dissolve in high-purity solvent (e.g., Hexane) to ~1 mg/mL p1->p2 p3 Prepare calibration standards (0.1 - 150% of target) p2->p3 p4 Spike with Internal Standard (e.g., Dodecane) p3->p4 a1 System Suitability Test (SST) Injection p4->a1 Begin Analysis a2 Inject Sample/Standard into GC Inlet (250°C) a1->a2 a3 Separation on Capillary Column (e.g., DB-5ms) a2->a3 a4 Elution into MS Ion Source (EI, 70 eV) a3->a4 a5 Mass Analyzer (Quadrupole) Scan a4->a5 d1 Integrate Chromatographic Peaks a5->d1 Acquire Data d2 Identify this compound via Retention Time & Mass Spectrum d1->d2 d3 Quantify Purity (% Area) and Impurities d2->d3 d4 Verify against ICH Q2(R2) Validation Parameters d3->d4

Caption: GC-MS workflow for this compound purity validation.

Step-by-Step Methodology:

  • Reagents and Materials:

    • This compound reference standard (purity ≥99.5%)

    • This compound sample for testing

    • High-purity Hexane or Dichloromethane (GC grade)

    • Internal Standard (IS), e.g., Dodecane (a compound not expected in the sample)

  • Standard and Sample Preparation:

    • Rationale: Accurate quantification relies on precise and consistent sample preparation. An internal standard corrects for variations in injection volume.

    • Sample Solution: Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Add the internal standard to a final concentration of ~0.1 mg/mL, and dilute to volume with hexane. This yields a nominal concentration of 1 mg/mL.

    • Reference Standard Solution: Prepare in the same manner as the sample solution using the reference standard.

    • Calibration Standards: For validation of linearity, prepare a series of standards spanning 0.1% to 150% of the sample concentration.

  • Instrumentation and Conditions:

    • Rationale: The choice of a non-polar or mid-polarity column like a DB-5ms (5% phenyl-methylpolysiloxane) provides excellent resolution for separating chlorinated hydrocarbons based on boiling point and slight polarity differences.[9] A temperature ramp ensures that lower-boiling impurities are resolved at the beginning, while higher-boiling components elute in a reasonable time with good peak shape.[10]

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Oven Program: Initial 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

  • Data Analysis and Interpretation:

    • Identification: Confirm the identity of the this compound peak by matching its retention time with the reference standard and its mass spectrum with a reference library (e.g., NIST). The fragmentation of alkyl halides in EI-MS is well-characterized; look for the molecular ion (M+) and characteristic isotopic patterns for chlorine (M+2 peak at ~2/3 the intensity of M+ due to ³⁷Cl).

    • Purity Calculation: Calculate purity using the area percent method, corrected by the internal standard if absolute quantification is required.

      • Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) * 100

    • Impurity Profiling: Identify and quantify any impurity peaks. For unknown impurities, the mass spectrum provides crucial data for structural elucidation.

  • Method Validation (per ICH Q2(R2) Guidelines): [7][8][11]

    • Specificity: Analyze a blank (hexane) and a placebo (if applicable) to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Analyze calibration standards at a minimum of five concentration levels. Plot peak area ratio (analyte/IS) vs. concentration and determine the correlation coefficient (r²), which should be ≥0.995.[12]

    • Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample matrix at three levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.[12]

    • Precision:

      • Repeatability: Perform at least six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤2%.[13]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[12]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is the superior technique for this specific application, a comprehensive evaluation requires comparing it to other available analytical methods. The choice of technique is a balance of performance, sample properties, and the specific analytical question being asked.

Decision Logic for Technique Selection

Technique_Selection start Need to Analyze this compound Purity q1 Is the analyte volatile & thermally stable? start->q1 gcms GC-MS (High Specificity, High Sensitivity) q1->gcms Yes other_tech Consider Other Techniques q1->other_tech No q2 Need structural confirmation & quantification? other_tech->q2 nmr NMR Spectroscopy (Excellent for Structure, Quantitative) q2->nmr Yes q3 Analyte has a UV chromophore? q2->q3 No hplc_uv HPLC-UV (Not suitable) q3->hplc_uv Yes hplc_other HPLC with Universal Detector (RID, ELSD, CAD) (Lower sensitivity, gradient issues) q3->hplc_other No

Caption: Decision tree for selecting an analytical purity method.

Performance Metrics Comparison

ParameterGC-MS¹H NMR SpectroscopyHPLC (with RID/ELSD)FTIR Spectroscopy
Principle Chromatographic separation followed by mass-based detection.Nuclear spin transitions in a magnetic field.Liquid-phase separation with bulk property or light-scattering detection.Infrared light absorption by molecular vibrations.
Specificity Excellent. Mass fragmentation provides a unique fingerprint.Excellent. Provides detailed structural information.Poor to Moderate. Detectors are non-specific.Moderate. Identifies functional groups, but poor for isomers.
Sensitivity (LOQ) Excellent (ppb-ppm). Ideal for trace impurity analysis.Moderate (~0.1%). Not ideal for trace impurities below 0.05%.[14]Poor (High ppm). Not suitable for trace analysis.Poor. Not a quantitative technique for purity.
Quantification Excellent. Highly linear and reproducible with an internal standard.Excellent. Absolute quantification possible with an internal standard.[14]Moderate. RID is sensitive to temperature/flow and not gradient compatible.[15]Not Recommended.
Sample Throughput High. Autosamplers allow for unattended analysis of many samples.Moderate. Longer acquisition times may be needed for high S/N.High. Similar to GC-MS.Very High.
Key Limitation Requires analyte to be volatile and thermally stable.Lower sensitivity compared to GC-MS; complex spectra.Not suitable for non-chromophoric compounds without specialized, less sensitive detectors.[16][17]Provides no information on isomeric purity or minor components.
Best Use Case Definitive purity testing and impurity profiling. Orthogonal method for structural confirmation and assay of the main component.Not recommended for this analyte.Rapid identity confirmation (pass/fail).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful orthogonal technique. While GC-MS separates components before detection, NMR analyzes the bulk sample, providing a spectrum where signals from all proton-containing species are visible.

  • Expertise & Causality: For this compound, the ¹H NMR spectrum would be relatively simple, showing signals for the protons on the chlorinated carbons (-CH₂-Cl) and the internal methylene (-CH₂-) groups.[18][19] Purity can be determined by integrating the signals of the main compound against those of a certified internal standard of known concentration.[14] This makes NMR an excellent method for assaying the main component but less suitable than GC-MS for detecting and identifying unknown impurities at very low levels.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in the pharmaceutical industry, but its standard configuration with a UV detector is ineffective for this compound, which lacks a UV chromophore.[15]

  • Experience & Causality: To analyze such compounds, one must resort to universal detectors like Refractive Index (RID) or Evaporative Light Scattering (ELSD) detectors. However, these detectors present significant challenges: RID is highly sensitive to temperature fluctuations and incompatible with gradient elution, making it difficult to separate impurities with different polarities.[15] ELSD is not as robust and can have a non-linear response. Therefore, developing a reliable, validated HPLC method for this analyte would be far more challenging and less effective than using GC-MS.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, GC-MS stands out as the primary, most suitable technique. It offers an unparalleled combination of separation efficiency, specificity, and sensitivity, making it the ideal choice for both routine quality control and in-depth impurity profiling required in pharmaceutical development.

An integrated, risk-based approach would leverage GC-MS for routine purity testing, quantification of known and unknown impurities, and limit tests. ¹H NMR spectroscopy serves as an excellent orthogonal method for the definitive structural confirmation and absolute quantification (assay) of the 1,9-dichloronane content. By combining the strengths of these two techniques, researchers and drug development professionals can build a robust, self-validating, and scientifically sound control strategy that ensures the quality and safety of their synthetic processes and final products.

References

A Comparative Guide to 1,9-Dichlorononane in Polymer Synthesis: Protocols, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, the choice of monomer is a critical determinant of the final material's properties and performance. Among the diverse array of building blocks, α,ω-dihaloalkanes serve as versatile linkers in the synthesis of a variety of polymers, including polyamides, polyesters, and polyethers. This guide provides a comprehensive comparative study of 1,9-dichlorononane, a nine-carbon α,ω-dichloroalkane, in different polymer synthesis protocols. We will delve into detailed experimental methodologies, analyze the resulting polymer characteristics, and draw comparisons with alternative dihaloalkanes to offer a holistic perspective for researchers in materials science and drug development.

The Role of this compound in Polymer Chemistry

This compound (C₉H₁₈Cl₂) is a bifunctional organic compound featuring a nine-carbon aliphatic chain flanked by two chlorine atoms.[1][2][3] This structure allows it to react with a variety of nucleophilic co-monomers, such as diamines, diols, and bisphenols, to form long-chain polymers. The flexible nonane spacer is a key feature, influencing the physical and mechanical properties of the resulting polymer, such as its melting point, glass transition temperature, and crystallinity.[4]

Polymer Synthesis Protocols Utilizing this compound

The synthesis of polymers from this compound typically proceeds via step-growth polymerization, most notably through polycondensation and polyetherification reactions. The choice of reaction conditions, including solvent, temperature, catalyst, and the nature of the co-monomer, significantly impacts the polymerization kinetics and the final polymer's molecular weight and properties.

Polycondensation Reactions: Synthesis of Polyamides and Polyesters

Polycondensation involves the reaction of two monomers to form a larger structural unit while releasing a smaller molecule, such as water or hydrogen chloride.

Polyamides are characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides using this compound can be achieved through its reaction with a diamine. A general protocol for this synthesis is outlined below.

Experimental Protocol: Interfacial Polycondensation of this compound with a Diamine

  • Phase Preparation:

    • Aqueous Phase: Dissolve the diamine (e.g., hexamethylenediamine) and an acid scavenger (e.g., sodium hydroxide) in water.

    • Organic Phase: Dissolve this compound in an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Polymerization:

    • Carefully layer the organic phase over the aqueous phase in a beaker. The polymerization will occur at the interface of the two layers.[3]

    • A film of the polyamide will form at the interface. This film can be continuously drawn out as a "rope."

  • Purification:

    • Wash the resulting polymer with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and oligomers.

    • Dry the polymer under vacuum.

Causality Behind Experimental Choices:

  • Interfacial Polymerization: This technique is advantageous for reactions with fast kinetics, as it controls the reaction rate by limiting the contact between the reactive monomers to the interface.[3]

  • Acid Scavenger: The sodium hydroxide in the aqueous phase neutralizes the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the equilibrium towards polymer formation.

  • Solvent Choice: The choice of immiscible solvents is crucial for creating a stable interface where the polymerization can occur.

G cluster_prep Phase Preparation cluster_poly Polymerization cluster_purify Purification aq_phase Aqueous Phase: Diamine + NaOH in Water interface Interfacial Reaction aq_phase->interface org_phase Organic Phase: This compound in Dichloromethane org_phase->interface wash Washing interface->wash dry Drying wash->dry product Polyamide dry->product

Polyesters are formed through the reaction of a diol with a dicarboxylic acid or, in this case, a dihaloalkane. The synthesis of polyesters from this compound and a dicarboxylic acid is typically carried out via melt polycondensation.

Experimental Protocol: Melt Polycondensation of this compound with a Diacid

  • Monomer Preparation: Mix equimolar amounts of this compound and a dicarboxylic acid (e.g., terephthalic acid) with a suitable catalyst (e.g., antimony trioxide or a titanium-based catalyst) in a reaction vessel equipped with a stirrer and a system for vacuum and nitrogen inlet.

  • Esterification: Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate the esterification reaction (typically 150-200°C). Water will be evolved as a byproduct.

  • Polycondensation: After the initial esterification, increase the temperature (to 250-280°C) and apply a vacuum to remove the evolved water and drive the reaction towards the formation of a high molecular weight polymer.

  • Isolation: Cool the reactor and isolate the polyester. The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Causality Behind Experimental Choices:

  • Melt Polycondensation: This solvent-free method is often preferred for industrial-scale production as it avoids the need for large volumes of solvents.

  • Catalyst: The catalyst is essential to increase the reaction rate to a practical level.

  • Vacuum: Applying a vacuum is critical for removing the water byproduct, which is necessary to achieve a high degree of polymerization.

G cluster_prep Monomer Preparation cluster_react Reaction Stages cluster_iso Isolation & Purification monomers This compound + Diacid + Catalyst ester Esterification (150-200°C, N₂) monomers->ester poly Polycondensation (250-280°C, Vacuum) ester->poly cool Cooling & Isolation poly->cool purify Dissolution & Precipitation cool->purify product Polyester purify->product

Polyetherification: Synthesis of Polyethers

Polyethers are polymers containing ether linkages (-O-) in their main chain. The synthesis of polyethers from this compound typically involves a Williamson ether synthesis-type reaction with a bisphenol in the presence of a base and often a phase transfer catalyst.

Experimental Protocol: Phase Transfer Catalyzed Polyetherification of this compound with Bisphenol A

  • Reaction Setup: In a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve Bisphenol A and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., toluene or chlorobenzene).

  • Base Addition: Add an aqueous solution of a strong base (e.g., sodium hydroxide) to the mixture.

  • Monomer Addition: Heat the mixture to reflux and then add this compound dropwise.

  • Polymerization: Continue the reaction at reflux for several hours until the desired molecular weight is achieved.

  • Purification: Cool the reaction mixture, wash it with water to remove the salt and excess base, and then precipitate the polymer in a non-solvent like methanol. Dry the polymer under vacuum.

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst (PTC): The PTC is crucial for transporting the bisphenoxide anion from the aqueous phase to the organic phase, where it can react with the this compound. This overcomes the immiscibility of the reactants and accelerates the reaction.

  • Strong Base: The base is required to deprotonate the hydroxyl groups of the bisphenol, forming the reactive bisphenoxide anion.

  • Aprotic Solvent: An aprotic solvent is used to prevent side reactions with the nucleophilic bisphenoxide.

G cluster_setup Reaction Setup cluster_react Reaction Steps cluster_purify Purification reactants Bisphenol A + PTC in Toluene base Add aq. NaOH reactants->base monomer Add this compound (Reflux) base->monomer polymerize Polymerization (Reflux) monomer->polymerize wash Washing polymerize->wash precipitate Precipitation in Methanol wash->precipitate dry Drying precipitate->dry product Polyether dry->product

Comparative Performance Analysis

The performance of polymers derived from this compound is intrinsically linked to the length of its nine-carbon aliphatic chain. To provide a comprehensive comparison, we will analyze its performance relative to polymers synthesized from other α,ω-dichloroalkanes, such as 1,10-dichlorodecane (C10) and 1,12-dichlorododecane (C12).

Influence of Alkyl Chain Length on Polymer Properties

The length of the flexible alkyl spacer between the functional groups in the polymer backbone has a profound effect on the material's thermal and mechanical properties.

  • Thermal Properties: Generally, as the length of the aliphatic chain increases, the melting temperature (Tm) and glass transition temperature (Tg) of the resulting polyamide or polyester tend to decrease.[5] This is because the longer, more flexible chains disrupt the packing efficiency of the polymer chains and reduce the density of the hydrogen-bonding amide or polar ester groups. However, for very long aliphatic segments, an increase in crystallinity due to more ordered packing of the methylene units can sometimes lead to an increase in Tm.[4]

  • Mechanical Properties: The mechanical properties are also significantly influenced by the alkyl chain length. Longer aliphatic chains generally lead to increased flexibility and decreased stiffness (lower Young's modulus).[5] The tensile strength may also decrease with increasing chain length due to the lower density of strong intermolecular interactions.

  • Solubility: Polymers with longer, more flexible aliphatic chains tend to be more soluble in organic solvents.

Quantitative Data Comparison

Table 1: Comparison of Thermal Properties of Aliphatic Polyamides

Polyamide (Nylon)Diamine Carbon AtomsDiacid Carbon AtomsMelting Point (°C)
Nylon 6,666~265
Nylon 6,969~215
Nylon 6,10610~225
Nylon 6,12612~217

Data is illustrative and can vary based on synthesis conditions and molecular weight.

Table 2: Comparison of Mechanical Properties of Aliphatic Polyesters

PolyesterDiol Carbon AtomsDiacid Carbon AtomsTensile Strength (MPa)Elongation at Break (%)
Poly(butylene succinate) (PBS)4430-40200-400
Poly(butylene adipate) (PBA)4620-30300-500
Poly(hexamethylene succinate) (PHS)6425-35250-450

Data is illustrative and can vary based on synthesis conditions and molecular weight.

From these trends, it can be inferred that a polyamide synthesized from this compound and a C6 diamine (a hypothetical "Nylon 6,9" analogue) would exhibit a lower melting point and greater flexibility compared to Nylon 6,6. Similarly, a polyester derived from this compound and a C4 diacid would likely have lower tensile strength and higher elongation at break than poly(butylene succinate).

Conclusion

This compound is a valuable monomer for the synthesis of a range of polymers, including polyamides, polyesters, and polyethers. The nine-carbon aliphatic chain imparts a unique balance of flexibility and thermal properties to the resulting materials. The choice of synthesis protocol, whether it be interfacial polycondensation, melt polycondensation, or phase transfer catalyzed polyetherification, allows for the tailoring of the polymer's molecular weight and properties.

When compared to shorter-chain dihaloalkanes, this compound generally yields polymers with lower melting points, lower glass transition temperatures, and increased flexibility. Conversely, when compared to longer-chain analogues like 1,12-dichlorododecane, it will produce polymers with slightly higher melting points and stiffness. This makes this compound a suitable choice for applications where a moderate degree of flexibility and processability is desired, such as in the development of certain biomaterials or specialty engineering plastics. The selection of this compound over other α,ω-dihaloalkanes will ultimately depend on the specific performance requirements of the target application.

References

Unambiguous Structural Confirmation of 1,9-Dichlorononane Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in synthetic chemistry and drug development, the precise structural confirmation of novel compounds is a non-negotiable cornerstone of scientific rigor. While 1D NMR spectroscopy is the initial workhorse for most structural elucidation, it can present significant ambiguities, particularly with symmetric or pseudo-symmetric molecules. Long-chain aliphatic compounds, such as derivatives of 1,9-dichlorononane, are a prime example of this challenge. The inherent symmetry in the parent molecule can lead to overlapping signals in a 1D ¹H NMR spectrum, making definitive assignment of even simple derivatives a formidable task.

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques for the unambiguous structural confirmation of this compound derivatives. We will move beyond a simple recitation of techniques and delve into the causality behind experimental choices, demonstrating how a logical combination of COSY, HSQC, and HMBC experiments provides a self-validating system for structural elucidation. To illustrate these principles, we will use a hypothetical, yet representative, derivative: 5-hydroxy-1,9-dichlorononane .

The Challenge: Ambiguity in 1D NMR of a Symmetric Precursor

The 1D ¹H NMR spectrum of this compound presents a deceptively simple picture. Due to the molecule's C2 symmetry, protons equidistant from the center of the carbon chain are chemically equivalent. This results in significant signal overlap, with the bulk of the methylene protons appearing as a broad, poorly resolved multiplet. While the protons on the chlorinated carbons (C1 and C9) would be distinct, the central methylene groups would be difficult, if not impossible, to assign individually.

Now, consider the introduction of a hydroxyl group at the C5 position. This breaks the molecule's symmetry, making every carbon and proton environment unique. However, the subtle differences in the electronic environments of the methylene groups can still lead to a complex, overlapping 1D ¹H NMR spectrum that is challenging to interpret with confidence. This is where the power of 2D NMR becomes indispensable.

A Multi-faceted Approach: The Synergy of 2D NMR Experiments

To achieve unambiguous structural confirmation, we employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The logical workflow for this process is illustrated below.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Structure Confirmation 1D_H_NMR 1D ¹H NMR COSY COSY (¹H-¹H Correlation) 1D_H_NMR->COSY Identifies proton spin systems HSQC HSQC (¹H-¹³C One-Bond Correlation) 1D_H_NMR->HSQC Provides proton chemical shifts 1D_C_NMR 1D ¹³C NMR 1D_C_NMR->HSQC Provides carbon chemical shifts Structure Unambiguous Structure of 5-hydroxy-1,9-dichlorononane COSY->Structure Establishes H-H connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Guides interpretation HSQC->Structure Links protons to directly attached carbons HMBC->Structure Connects fragments across quaternary carbons and heteroatoms

Caption: Workflow for 2D NMR-based structural elucidation.

Comparative Analysis of 2D NMR Techniques for 5-hydroxy-1,9-dichlorononane

Let's examine the specific information each 2D NMR experiment would provide for our hypothetical molecule, 5-hydroxy-1,9-dichlorononane.

Structure of 5-hydroxy-1,9-dichlorononane:

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the predicted chemical shifts for 5-hydroxy-1,9-dichlorononane. These are estimated values based on known substituent effects and are used here for illustrative purposes. Actual experimental values may vary.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
145.53.55t
232.81.80m
327.01.40m
437.51.55m
571.03.65m
637.51.55m
727.01.40m
832.81.80m
945.53.55t
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the first step in tracing the proton spin systems within the molecule.[1] It identifies protons that are coupled to each other, typically through two or three bonds.[2]

Expected COSY Correlations:

ProtonCorrelates with
H1H2
H2H1, H3
H3H2, H4
H4H3, H5
H5H4, H6
H6H5, H7
H7H6, H8
H8H7, H9
H9H8

From the COSY spectrum, we can establish the complete carbon backbone's proton connectivity, from H1 all the way to H9. This allows us to assemble the two C4 chains attached to the carbon bearing the hydroxyl group.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[3] This is a crucial step in assigning the carbon resonances.[4] An edited HSQC can further provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[4]

Expected HSQC Correlations:

ProtonCorrelates with Carbon
H1C1
H2C2
H3C3
H4C4
H5C5
H6C6
H7C7
H8C8
H9C9

By combining the information from COSY and HSQC, we can now confidently assign both the proton and carbon signals for each CH₂ and CH group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton, as it reveals correlations between protons and carbons that are two or three bonds away.[5] This technique is invaluable for connecting spin systems separated by quaternary carbons or heteroatoms.[5]

Expected Key HMBC Correlations:

ProtonCorrelates with Carbons (2 and 3 bonds away)Significance
H1C2, C3Confirms the end of the chain and connectivity towards the center.
H4C2, C3, C5, C6Crucially connects the C1-C4 fragment to the C5 methine.
H5C3, C4, C6, C7Confirms the central position of the hydroxyl-bearing carbon.
H6C4, C5, C7, C8Crucially connects the C6-C9 fragment to the C5 methine.
H9C7, C8Confirms the other end of the chain and connectivity towards the center.

The HMBC data provides the definitive evidence for the complete molecular structure. The correlations from H4 and H6 to C5 are the linchpins that connect the two dichlorobutyl fragments to the central hydroxyl-bearing methine carbon.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the 2D NMR spectra discussed. Specific parameters should be optimized for the spectrometer and sample being used.

Sample Preparation
  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

COSY (gCOSY) Experiment
  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard gradient-enhanced COSY (gCOSY) parameter set.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Acquire the data with a sufficient number of scans per increment to achieve adequate signal-to-noise. A typical experiment might use 256-512 increments in the indirect dimension.

  • Process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.

HSQC (gHSQC) Experiment
  • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load a standard gradient-enhanced, edited HSQC parameter set (e.g., hsqcedetgpsp).[4]

  • Set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension).

  • The experiment is optimized for an average one-bond ¹J(CH) coupling constant of ~145 Hz.

  • Acquire the data with a sufficient number of scans to observe all correlations.

  • Process the data with appropriate window functions and perform a 2D Fourier transform.

HMBC (gHMBC) Experiment
  • Use the spectral widths determined from the 1D spectra.

  • Load a standard gradient-enhanced HMBC parameter set (e.g., hmbcgplpndqf).

  • The experiment is optimized for long-range coupling constants, typically in the range of 4-8 Hz.[4]

  • Acquire the data with a higher number of scans than the HSQC to detect the weaker, long-range correlations.

  • Process the data using a sine-bell or Gaussian window function and perform a 2D Fourier transform.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis SamplePrep Sample Preparation 1D_Spectra Acquire 1D ¹H & ¹³C Spectra SamplePrep->1D_Spectra 2D_Spectra Acquire 2D Spectra (COSY, HSQC, HMBC) 1D_Spectra->2D_Spectra Window Apply Window Functions 2D_Spectra->Window FT 2D Fourier Transform Window->FT Phasing Phase Correction (if necessary) FT->Phasing COSY_Analysis Analyze COSY: Trace ¹H-¹H Spin Systems Phasing->COSY_Analysis HSQC_Analysis Analyze HSQC: Assign ¹J(CH) Correlations Phasing->HSQC_Analysis HMBC_Analysis Analyze HMBC: Assign Long-Range Correlations Phasing->HMBC_Analysis Structure_Elucidation Combine Data for Final Structure COSY_Analysis->Structure_Elucidation HSQC_Analysis->Structure_Elucidation HMBC_Analysis->Structure_Elucidation

References

A Senior Application Scientist's Guide to Validating Reaction Completion of 1,9-Dichlorononane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of spectroscopic methods for validating the reaction completion of 1,9-dichlorononane, a common bifunctional alkylating agent. As researchers and drug development professionals, the unambiguous confirmation that a starting material has been fully consumed is paramount to ensuring purity, yield, and safety of the final product. This document moves beyond simple protocol listing to explain the causality behind experimental choices, empowering you to select and implement the most effective validation strategy for your specific synthetic context.

The Challenge: Monitoring a Symmetric Long-Chain Dihaloalkane

This compound presents a unique validation challenge. Its symmetry and the identical nature of its two reactive sites mean that monosubstituted intermediates can coexist with the starting material and the desired disubstituted product. A successful validation method must not only confirm the disappearance of the starting material but also, ideally, differentiate between these three species. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) can be leveraged to achieve this with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is arguably the most powerful technique for this application as it provides detailed structural information about the molecules in the reaction mixture.[1][2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can directly observe the transformation of the chloromethylene groups.

Expertise & Experience: The "Why" Behind the NMR Approach

The core principle is to monitor the change in the electronic environment of the nuclei on the carbons bearing the chlorine atoms (C1 and C9) and their attached protons. The highly electronegative chlorine atom "deshields" these nuclei, shifting their resonance signals downfield in the NMR spectrum.[3] When a nucleophile replaces the chlorine, the electronegativity of the new substituent will alter this chemical shift, providing a clear spectral marker for the reaction's progress.

  • ¹H NMR: We focus on the triplet corresponding to the two equivalent -CH ₂Cl groups. The disappearance of this signal is a primary indicator of reaction completion. Concurrently, a new signal, corresponding to the protons on the carbon now bonded to the nucleophile (e.g., -CH ₂-OR in an etherification), will appear.

  • ¹³C NMR: Similarly, the signal for the two equivalent -C H₂Cl carbons is monitored.[4][5] Its disappearance and the emergence of a new signal at a different chemical shift confirms the substitution at a molecular backbone level. ¹³C NMR is particularly useful for distinguishing between the starting material, the monosubstituted intermediate, and the disubstituted product, as the molecule's symmetry is broken in the intermediate, leading to a more complex spectrum.

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound and a representative disubstituted product (1,9-diethoxynonane).

CompoundNucleusGroupExpected Chemical Shift (δ, ppm)Rationale
This compound ¹H-CH ₂Cl~3.53 (triplet)Deshielding by adjacent chlorine atom.[3][6]
¹³C-C H₂Cl~45.2Significant downfield shift due to the electronegative chlorine.[5]
1,9-Diethoxynonane (Example Product) ¹H-CH ₂-O-~3.38 (triplet)Upfield shift relative to the chloride; characteristic of a methylene next to an ether oxygen.[6]
¹³C-C H₂-O-~70-72Downfield shift relative to the chloride, as oxygen is also highly electronegative but in a different chemical environment.[4][7]
Experimental Protocol: ¹H NMR Reaction Monitoring

This protocol ensures a self-validating system by including an internal standard for quantitative analysis.

  • Sample Preparation:

    • Pause the reaction and carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of cold deuterated water or acid).

    • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard (e.g., tetramethylsilane (TMS)[3], or a compound with a simple spectrum that does not overlap with reactant or product signals, like 1,3,5-trimethoxybenzene).

  • Instrument Setup:

    • Acquire a standard ¹H NMR spectrum.[2] A 400 MHz spectrometer is typically sufficient.

    • Ensure an appropriate relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for accurate integration and quantitative analysis.

  • Data Analysis:

    • Integrate the characteristic signal of the this compound starting material (triplet at ~3.53 ppm).

    • Integrate the signal of the internal standard.

    • Compare the relative integral of the starting material to the internal standard over time. The reaction is considered complete when the starting material signal is no longer detectable.

Visualization: NMR Monitoring Workflow

NMR_Workflow cluster_reaction Reaction Phase cluster_nmr NMR Analysis Reaction Main Reaction Vessel (this compound + Nucleophile) Sampling Withdraw Aliquot at Time = t Reaction->Sampling Quench Quench Reaction (if necessary) Sampling->Quench Prep Prepare NMR Sample (in CDCl₃ + Internal Std.) Quench->Prep Acquire Acquire ¹H NMR Spectrum (Ensure D1 > 5*T1) Prep->Acquire Process Process Data (Integrate Signals) Acquire->Process Analyze Analyze disappearance of δ ~3.53 ppm signal vs. Std. Process->Analyze Decision Signal at δ ~3.53 ppm absent? Analyze->Decision Complete Reaction Complete Decision->Complete Yes Continue Continue Reaction Decision->Continue No Continue->Sampling Sample at t+1

Caption: Workflow for monitoring reaction completion using ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Qualitative Check

FT-IR spectroscopy is a fast and simple method for monitoring the presence of certain functional groups.[1] For this reaction, its utility lies in observing the disappearance of the carbon-chlorine (C-Cl) bond vibration and the appearance of a new, characteristic band from the product.

Expertise & Experience: The "Why" Behind the FT-IR Approach

The C-Cl bond has a characteristic stretching vibration that absorbs infrared radiation in the fingerprint region of the spectrum, typically between 850-550 cm⁻¹.[8][9] While this region can be congested, the disappearance of a consistent peak attributable to the C-Cl stretch serves as an indicator of starting material consumption. The true power of FT-IR in this context is often the emergence of a strong, unambiguous peak from the newly formed functional group. For example:

  • Hydrolysis to a diol: Appearance of a very broad O-H stretch around 3300 cm⁻¹.

  • Substitution with an amine: Appearance of N-H stretches around 3300-3500 cm⁻¹.

  • Formation of a diether: Appearance of a strong C-O stretch around 1100 cm⁻¹.

Trustworthiness: FT-IR is best used as a qualitative or semi-quantitative tool. Because the C-Cl stretch is in the complex fingerprint region, it can be difficult to resolve completely from other signals. Therefore, relying solely on the disappearance of this peak is less reliable than also confirming the appearance of a strong product peak in a cleaner region of the spectrum.

Data Presentation: Key FT-IR Vibrational Frequencies
BondFunctional GroupWavenumber (cm⁻¹)IntensitySignificance
C-ClAlkyl Halide850 - 550[9][10][11]Medium-StrongDisappearance indicates consumption of this compound.
O-HAlcohol/Diol3500 - 3200Strong, BroadAppearance confirms formation of a diol product.
C-OEther1260 - 1000StrongAppearance confirms formation of an ether product.
N-HAmine3500 - 3300MediumAppearance confirms formation of an amine product.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FT-IR is ideal for rapid analysis of liquid reaction aliquots with minimal sample preparation.

  • Instrument Preparation:

    • Record a background spectrum of the clean ATR crystal.

  • Sample Application:

    • Withdraw a small aliquot from the reaction.

    • Apply a single drop directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • Cleaning and Analysis:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry.

    • Analyze the spectrum for the disappearance of the C-Cl peak and the appearance of the characteristic product peak(s). The reaction is likely complete when the C-Cl peak is absent and the product peak has reached its maximum intensity.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Separation and Identification

GC-MS is a powerful hyphenated technique that physically separates the components of the reaction mixture before detecting them.[12] This provides an exceptionally clear picture of reaction progress and is particularly useful for identifying trace amounts of starting material or reaction byproducts.[13][14]

Expertise & Experience: The "Why" Behind the GC-MS Approach
  • Gas Chromatography (GC): The GC separates compounds based on their volatility and interaction with the column's stationary phase. This compound, being relatively nonpolar, will have a characteristic retention time. The product, having a different functional group, will have a different polarity and likely a different boiling point, resulting in a different retention time. We can monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule.[15] For this compound, we would look for its characteristic molecular ion peak and isotopic pattern (due to ³⁵Cl and ³⁷Cl). The disappearance of the GC peak at the correct retention time with the corresponding mass spectrum is definitive proof of its consumption.[16]

Trustworthiness: GC-MS is a highly reliable and sensitive method.[17] It can detect very low concentrations of residual starting material, making it ideal for applications where complete conversion is critical. The combination of retention time and mass spectrum provides two orthogonal data points for confident identification.

Data Presentation: Expected GC-MS Data
CompoundExpected Retention TimeKey Mass Spec Fragments (m/z)Rationale
This compound t₁M⁺ peak with characteristic Cl₂ isotope pattern (e.g., m/z 196, 198, 200). Fragments from loss of Cl and alkyl chain cleavage.The mass spectrum provides an unambiguous fingerprint for the starting material.
Monosubstituted Intermediate t₂ (likely > t₁)M⁺ peak and fragments corresponding to the intermediate structure.Will show a different retention time and mass spectrum from both starting material and final product.
Disubstituted Product t₃ (likely > t₂)M⁺ peak and fragments corresponding to the final product structure.Appearance and maximization of this peak area indicates product formation.
Experimental Protocol: GC-MS Reaction Monitoring
  • Sample Preparation:

    • Withdraw an aliquot (~0.1 mL) from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot in a volatile solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (~1 mg/mL).

  • Instrument Setup:

    • Use a GC column suitable for separating long-chain alkyl compounds (e.g., a DB-5ms or equivalent).

    • Develop a temperature gradient method that provides good separation between the starting material, intermediate, and product peaks.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Inject the prepared sample.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum from a standard injection.

    • Monitor the area of this peak over time. The reaction is complete when the peak is no longer detectable in the total ion chromatogram (TIC).

Visualization: Method Selection Guide

Decision_Tree Start What is the primary goal of the analysis? Goal_Qual Rapid, qualitative check of progress? Start->Goal_Qual Goal_Quant Quantitative analysis or structural confirmation? Start->Goal_Quant Goal_Trace Detection of trace-level starting material? Start->Goal_Trace Goal_Qual->Goal_Quant Need more detail? Method_FTIR Use FT-IR Spectroscopy (Monitor C-Cl disappearance and product peak appearance) Goal_Qual->Method_FTIR Yes Goal_Quant->Goal_Trace Need higher sensitivity? Method_NMR Use NMR Spectroscopy (Monitor disappearance of -CH₂Cl signals) Goal_Quant->Method_NMR Yes Method_GCMS Use GC-MS (Monitor disappearance of reactant peak by RT and m/z) Goal_Trace->Method_GCMS Yes

Caption: Decision tree for selecting the appropriate spectroscopic method.

Comparative Summary and Recommendations

MethodPrimary UseSensitivitySpeedCost/ComplexityKey Advantage
NMR Spectroscopy Quantitative Analysis & Structural ConfirmationModerate-HighSlowHighProvides unambiguous structural information and can distinguish intermediates.
FT-IR Spectroscopy Rapid Qualitative CheckLow-ModerateVery FastLowSimplicity and speed for a quick "yes/no" assessment of progress.
GC-MS High-Sensitivity ConfirmationVery HighModerateHighExcellent for detecting trace amounts of starting material and confirming identity.

Senior Scientist Recommendation:

For robust validation, a dual-method approach is recommended. Use FT-IR for rapid, real-time checks during the reaction to gauge progress without significant downtime. Once FT-IR suggests the reaction is nearing completion, use NMR or GC-MS for final confirmation.

  • Choose NMR when you need to understand the relative amounts of starting material, intermediate, and product, or when the product is not amenable to GC analysis (e.g., non-volatile).

  • Choose GC-MS when the highest sensitivity is required to confirm the absolute absence of this compound, a critical requirement in pharmaceutical and high-purity applications.

By understanding the principles and judiciously applying these powerful spectroscopic techniques, you can ensure the integrity of your synthesis and the quality of your final product with the highest degree of scientific confidence.

References

Assessing the Economic Viability of 1,9-Dichlorononane Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dichlorononane is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of a variety of specialty chemicals, polymers, and pharmaceuticals.[1][2][3] Its nine-carbon chain with terminal chloro groups allows for its use in the preparation of macrocyclic compounds, ligands for metal coordination chemistry, cross-linking agents, and as a building block for surfactants and agrochemicals.[2][3] Given its broad applicability, the economic viability of its synthesis is of paramount importance for researchers and manufacturers. This guide provides an in-depth comparison of the known synthesis routes to this compound, with a focus on experimental data and economic feasibility.

Synthesis Route 1: Chlorination of 1,9-Nonanediol with Thionyl Chloride

The most well-documented and straightforward synthesis of this compound involves the chlorination of 1,9-nonanediol using thionyl chloride.[4] This method is a classic example of converting a diol to a dichloroalkane and is often the go-to method in a laboratory setting.

Reaction Scheme
Experimental Protocol

The following is a general procedure for the synthesis of this compound from 1,9-nonanediol:

  • To a 500 mL flask, add 1,9-nonanediol (5.0 g, 31.2 mmol), dichloromethane (100 mL), and a catalytic amount of N,N-dimethylformamide (DMF) (3 drops).

  • In a separate flask, dissolve thionyl chloride (11.7 g, 98.3 mmol) in dichloromethane (155 mL).

  • Under an ice bath, slowly add the thionyl chloride solution to the 1,9-nonanediol solution.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

This procedure typically yields a light-yellow oil. A reported yield for this reaction is approximately 65%.[4]

Economic Viability Analysis

To assess the economic viability of this route, we will analyze the cost of the starting materials and reagents. The prices listed are for research-grade chemicals and may vary based on supplier and purity.

ReagentMolar Mass ( g/mol )Quantity (for 31.2 mmol scale)Price (USD)Source
1,9-Nonanediol160.265.0 g~$52.25 / 25g[5][6][7][8]
Thionyl Chloride118.9711.7 g~$120.00 / 50g[9][10][11]
Dichloromethane84.93255 mL--
N,N-Dimethylformamide73.093 drops (catalytic)--

Cost Breakdown (per 4.0 g of product at 65% yield):

  • 1,9-Nonanediol: (5.0 g / 25 g) * $52.25 = $10.45

  • Thionyl Chloride: (11.7 g / 50 g) * $120.00 = $28.08

  • Total Reagent Cost: ~$38.53

This translates to a reagent cost of approximately $9.63 per gram of this compound produced on a laboratory scale. It is important to note that the cost of solvents, workup materials, and labor are not included in this calculation. For industrial-scale production, the bulk pricing of these chemicals would be significantly lower.

Process Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1,9-Nonanediol, DCM, DMF in Flask C Slow addition under ice bath A->C B Thionyl Chloride in DCM B->C D Stir overnight at room temperature C->D E Wash with NaHCO₃ and NaCl solutions D->E F Dry organic phase (Na₂SO₄) E->F G Filter and concentrate F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound from 1,9-nonanediol.

Alternative Synthesis Routes: A Prospective Analysis

While the chlorination of 1,9-nonanediol is a well-established method, other synthetic strategies could be considered for the industrial production of this compound. The economic viability of these routes would depend on the cost of the starting materials, the efficiency of the reactions, and the associated safety and environmental considerations.

Route 2: Direct Chlorination of Nonane (Theoretical)

The direct chlorination of nonane is a theoretically possible route. However, this method would likely suffer from a lack of selectivity, leading to a mixture of mono-, di-, and polychlorinated products, as well as isomers of dichlorononane. The separation of the desired this compound from this complex mixture would be challenging and costly, making this route economically unviable for producing a high-purity product.

Route 3: From Azelaic Acid (Theoretical)

Azelaic acid, a nine-carbon dicarboxylic acid, could serve as a starting material for this compound.[12][13] The synthesis would likely involve the reduction of the carboxylic acid groups to alcohols, followed by chlorination.

Proposed Reaction Scheme:

  • HOOC-(CH₂)₇-COOH → HO-(CH₂)₉-OH (Reduction)

  • HO-(CH₂)₉-OH → Cl-(CH₂)₉-Cl (Chlorination)

The first step, the reduction of the dicarboxylic acid, can be achieved using various reducing agents. The second step would be the same as in Route 1. The economic feasibility of this route would depend on the cost of azelaic acid and the reducing agent, as well as the yield of the reduction step. Azelaic acid is produced industrially from oleic acid, which is derived from vegetable oils, making it a potentially bio-based route.[12]

Route 4: From 1,8-Nonadiene (Theoretical)

Another potential route could start from 1,8-nonadiene. This would likely involve a hydroboration-oxidation reaction to form 1,9-nonanediol, followed by chlorination. Alternatively, a hydrochlorination reaction could be explored, though controlling the regioselectivity to obtain the 1,9-dichloro product exclusively would be a significant challenge.

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent is a critical factor in the economic viability of any route starting from a diol. While thionyl chloride is effective, other reagents could be considered.

Chlorinating AgentFormulaMolar Mass ( g/mol )Price (USD/kg)Key Considerations
Thionyl ChlorideSOCl₂118.97~$2400 (lab scale)Reacts with alcohols to produce gaseous byproducts (SO₂ and HCl), which simplifies purification.[9][10][11]
Phosphorus PentachloridePCl₅208.24~$700 - $1200 (industrial)A powerful chlorinating agent, but the solid byproduct (POCl₃) can complicate purification.[2][14][15][16][17]
Sulfuryl ChlorideSO₂Cl₂134.97~$85 (industrial)Can be used for chlorination, but may require radical initiation and can lead to side reactions.[18][19][20][21]

For industrial-scale production, the significantly lower price of sulfuryl chloride and phosphorus pentachloride compared to laboratory-grade thionyl chloride makes them attractive alternatives. However, the choice of chlorinating agent would require careful process optimization to maximize yield and minimize purification costs.

Conclusion

Based on the available literature, the synthesis of this compound from 1,9-nonanediol using thionyl chloride is the most well-documented and reliable method for laboratory-scale synthesis. While the reagent costs are relatively high for small-scale production, this route offers a straightforward procedure with a reasonable yield.

For industrial-scale production, a thorough investigation into alternative routes, such as those starting from azelaic acid or 1,8-nonadiene, is warranted. The economic viability of these routes will be heavily dependent on the cost of the starting materials and the development of efficient and selective reaction protocols. Furthermore, a detailed cost analysis of different chlorinating agents at an industrial scale is crucial for optimizing the overall production cost of this compound. Further research and process development are necessary to fully assess the economic viability of these alternative synthetic pathways.

References

Comparative Guide to Cross-Validation of Analytical Methods for 1,9-Dichlorononane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for the quantification of 1,9-Dichlorononane. As a critical intermediate in various chemical syntheses, ensuring the accuracy and consistency of its measurement across different analytical platforms is paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to explore the scientific rationale behind method selection, validation, and the essential process of cross-validation, ensuring seamless method transfer and data equivalency.

The Analytical Challenge: Quantifying this compound

This compound is a halogenated alkane whose physical properties—moderate volatility and thermal stability—make it an ideal candidate for Gas Chromatography (GC). The choice of detector, however, is pivotal and depends entirely on the analytical objective.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust, general-purpose method providing excellent precision for quantifying this compound, especially at moderate to high concentrations. Its response is proportional to the number of carbon atoms, making it a reliable workhorse for purity assessments and process monitoring.

  • Gas Chromatography-Electron Capture Detection (GC-ECD): The two chlorine atoms in this compound make it highly electrophilic. The GC-ECD technique leverages this property, offering exceptional sensitivity for detecting trace and ultra-trace levels of the analyte. This is the method of choice when this compound is an impurity or a low-level contaminant.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides the highest level of confidence through structural confirmation. While it can be used for quantification, its primary strength lies in its specificity, making it an invaluable tool for method development, impurity identification, and troubleshooting.

The need for cross-validation arises when an organization must demonstrate that two different methods produce equivalent results. Common scenarios include transferring a method from a research lab using GC-MS to a quality control lab using GC-FID, or upgrading an older method to a more sensitive GC-ECD technique.

The Foundation: Single Method Validation

Before any cross-validation can be considered, each analytical method must be rigorously validated to prove its fitness for purpose. This process is governed by international guidelines, most notably the ICH Q2(R1) "Validation of Analytical Procedures". A self-validating system is one where the experimental design inherently demonstrates the method's capabilities.

Experimental Protocol: Validation of a GC-FID Method for this compound

Objective: To validate a GC-FID method for the quantification of this compound in a non-polar solvent matrix (e.g., Hexane).

Methodology:

  • Specificity:

    • Inject a blank solvent matrix to ensure no interfering peaks are present at the retention time of this compound.

    • Inject a solution of this compound to establish its retention time.

    • Inject a mixed solution containing this compound and other potential process impurities to confirm that the analyte peak is well-resolved from all others.

  • Linearity and Range:

    • Prepare a series of at least five calibration standards of this compound in hexane, spanning the expected working range (e.g., 10 µg/mL to 500 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples of the matrix spiked with this compound at three concentration levels (low, medium, high) across the linear range.

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percent recovery for each. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of a single standard solution (e.g., at 100% of the target concentration). The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument. The RSD over the two days should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration that meets the accuracy and precision requirements (typically where the signal-to-noise ratio is at least 10:1). This is often established by analyzing a series of progressively more dilute solutions.

The Core Task: Cross-Validation Workflow

Cross-validation serves as a bridge, ensuring that data generated by a new or alternative method (Method B) is equivalent to that from the original, validated method (Method A).

Experimental Design: Cross-Validation of GC-FID (Method A) vs. GC-ECD (Method B)

Objective: To demonstrate the equivalency of a newly developed, high-sensitivity GC-ECD method (Method B) against the established GC-FID method (Method A) for the analysis of this compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_a Method A (GC-FID) cluster_b Method B (GC-ECD) cluster_analysis Statistical Analysis cluster_decision Conclusion PREP Prepare 3 Batches of Samples (Low, Medium, High Concentration) A1 Analyze all 9 samples (3 levels x 3 reps) using Method A PREP->A1 B1 Analyze all 9 samples (3 levels x 3 reps) using Method B PREP->B1 STATS Compare Datasets: - Paired t-test (Accuracy) - F-test (Precision) - Bland-Altman Plot A1->STATS Data Set A B1->STATS Data Set B DECISION Determine Equivalency based on Pre-defined Acceptance Criteria STATS->DECISION

Caption: Workflow for cross-validating two analytical methods.

Step-by-Step Protocol:

  • Sample Selection: Prepare a minimum of three batches of identical, homogeneous samples spiked with this compound at low, medium, and high concentrations within the overlapping quantifiable range of both methods.

  • Analysis:

    • Analyze each batch in triplicate using the established GC-FID method (Method A).

    • Analyze each batch in triplicate using the new GC-ECD method (Method B).

  • Data Compilation: Organize the 18 data points (9 for each method) into a table for direct comparison.

  • Statistical Evaluation:

    • Accuracy Comparison: For each concentration level, calculate the mean result from each method. Use a paired t-test to determine if there is a statistically significant difference between the means. The acceptance criterion is often that the p-value is > 0.05, indicating no significant difference.

    • Precision Comparison: Use an F-test to compare the variances (the square of the standard deviation) of the results from Method A and Method B. This test determines if one method is significantly more precise than the other.

    • Overall Agreement: A Bland-Altman plot can be used to visualize the agreement between the two methods across the concentration range, plotting the difference between the two methods for each sample against their average.

Decision Logic for Method Implementation

The decision to adopt the new method is based on pre-defined acceptance criteria.

G START Cross-Validation Complete T_TEST Paired t-test (Accuracy) Is p > 0.05? START->T_TEST F_TEST F-test (Precision) Is calculated F < critical F? T_TEST->F_TEST Yes FAIL Methods are NOT Equivalent Investigate Discrepancy (e.g., sample prep, standards) T_TEST->FAIL No PASS Methods are Equivalent Implement Method B F_TEST->PASS Yes F_TEST->FAIL No

Caption: Decision tree for accepting cross-validation results.

Data Summary: A Comparative Overview

The following table presents illustrative performance data from the validation of our two hypothetical methods. This data is essential for understanding the capabilities of each method before proceeding with cross-validation.

ParameterMethod A: GC-FIDMethod B: GC-ECDRationale for Comparison
Specificity No interferences from matrixNo interferences from matrixConfirms both methods are suitable for the sample matrix.
Linearity (r²) 0.99950.9992Both methods demonstrate excellent linearity.
Range 10 - 500 µg/mL0.1 - 25 µg/mLHighlights the different operational ranges; cross-validation must occur in the overlapping range (10-25 µg/mL).
Accuracy (% Recovery) 99.5% ± 1.2%100.8% ± 1.5%Both methods show high accuracy.
Precision (RSD) ≤ 1.5%≤ 1.8%Both methods are highly precise.
LOQ 10 µg/mL0.1 µg/mLDemonstrates the superior sensitivity of Method B, justifying its development.

Conclusion and Expert Recommendations

The cross-validation of analytical methods is a non-negotiable step in maintaining data integrity throughout a product's lifecycle. It is not merely a statistical exercise but a comprehensive scientific investigation. By demonstrating the statistical equivalence of a sensitive GC-ECD method with a robust GC-FID method, a laboratory can confidently use the right tool for the right job—employing the GC-FID for high-concentration assays and the GC-ECD for trace-level impurity analysis—knowing that the data generated is interchangeable and reliable. The key to successful cross-validation lies in a well-designed experiment, pre-defined acceptance criteria, and a thorough understanding of the strengths and limitations of each analytical technique involved.

A Senior Application Scientist’s Guide to Benchmarking 1,9-Dichlorononane in Catalytic Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of Long-Chain Dihaloalkanes in Polymer Synthesis

1,9-Dichlorononane (CAS 821-99-8) is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis.[1][2] Its nine-carbon aliphatic chain offers a specific degree of flexibility and spacing, making it a valuable intermediate for specialty polymers, macrocyclic compounds, and pharmaceutical precursors.[3][4] While its applications are noted, rigorous, publicly available data directly benchmarking its performance against other α,ω-dihaloalkanes in specific catalytic cycles is sparse.

This guide provides a comprehensive framework for evaluating the performance of this compound. Instead of merely presenting disparate data points, we will establish a robust experimental model based on a common and industrially relevant catalytic cycle: Phase-Transfer Catalyzed (PTC) Polyetherification . We will dissect the causal factors influencing its reactivity and provide the detailed protocols necessary for researchers to conduct their own validated comparative studies.

Pillar 1: The Catalytic Testbed—Phase-Transfer Catalyzed Polyetherification

The synthesis of polyethers via nucleophilic substitution is a cornerstone of polymer chemistry.[5] The reaction of a bisphenol with an α,ω-dihaloalkane is a classic example. However, the mutual insolubility of the aqueous alkaline solution (containing the bisphenoxide nucleophile) and the organic phase (containing the dihaloalkane electrophile) severely limits the reaction rate.

Phase-Transfer Catalysis (PTC) elegantly overcomes this challenge. A PTC catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with the phenoxide anion, shuttling it into the organic phase where it can react with the dihaloalkane.[6][7] This methodology is known for its mild conditions, high yields, and use of inexpensive bases, making it an ideal system for benchmarking substrate performance.[8]

The Core Reaction Mechanism

The fundamental reaction is a bimolecular nucleophilic substitution (SN2).[9][10] A nucleophile attacks the partially positive carbon atom of the carbon-chlorine bond, displacing the chloride ion as the leaving group.[11][12] In our model, this occurs twice for each monomer unit.

Caption: Phase-Transfer Catalysis (PTC) cycle for polyetherification.

Pillar 2: A Framework for Objective Benchmarking

To meaningfully compare this compound, it must be tested against logical alternatives. The most relevant comparators are dihaloalkanes with shorter and longer aliphatic chains, such as 1,8-dichlorooctane and 1,10-dichlorodecane . These molecules allow for the systematic evaluation of chain length effects.

Key Performance Indicators (KPIs)

A successful benchmarking study must capture the following quantitative data:

  • Reaction Kinetics (Rate of Polymerization): Measured by tracking monomer consumption (e.g., via Gas Chromatography) or polymer appearance over time.

  • Polymer Molecular Weight (Mₙ and Mₒ): Determined by Gel Permeation Chromatography (GPC). Higher molecular weight generally indicates a more efficient polymerization.

  • Polydispersity Index (PDI): Also from GPC, PDI (Mₒ/Mₙ) reflects the breadth of the molecular weight distribution. A PDI close to 2.0 is typical for step-growth polymerization.

  • Final Polymer Yield (%): The isolated mass of the purified polymer as a percentage of the theoretical maximum.

  • Thermal Properties (Tg, Tm): Measured by Differential Scanning Calorimetry (DSC) to understand how the nonane unit influences the polymer's glass transition and melting point.

Comparative Data Summary Table (Template)
Performance Metric1,8-Dichlorooctane (C8)This compound (C9)1,10-Dichlorodecane (C10)Causality & Expected Trends
Reaction Rate Constant (k) Experimental DataExperimental DataExperimental DataMinimal change expected, as reactivity is dominated by the C-Cl bond, not chain length.[13]
Number Avg. Mol. Wt. (Mₙ) Experimental DataExperimental DataExperimental DataMay be influenced by subtle differences in phase solubility or cyclization side reactions.
Polydispersity Index (PDI) Experimental DataExperimental DataExperimental DataShould remain close to 2.0 if the mechanism is consistent.
Isolated Yield (%) Experimental DataExperimental DataExperimental DataDifferences could indicate varying susceptibility to side reactions or losses during workup due to solubility.
Glass Transition Temp. (Tg) Experimental DataExperimental DataExperimental DataTg is expected to decrease as the flexible aliphatic chain length increases (C8 > C9 > C10).

Pillar 3: Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. The detailed steps ensure reproducibility, and the analytical checkpoints confirm the reaction's progress and outcome.

Objective: To synthesize a polyether from Bisphenol A and an α,ω-dichloroalkane (this compound or analogue) via phase-transfer catalysis and characterize the resulting polymer.
Materials:
  • Bisphenol A (≥99%)

  • This compound (≥99%)

  • Toluene (Anhydrous)

  • Sodium Hydroxide (NaOH) pellets (≥98%)

  • Tetrabutylammonium Bromide (TBAB, Phase-Transfer Catalyst, ≥99%)

  • Deionized Water

  • Methanol (for precipitation)

  • Hydrochloric Acid (HCl, for neutralization)

Step-by-Step Methodology:
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser, and a nitrogen inlet.

  • Aqueous Phase Preparation: In a separate beaker, dissolve Bisphenol A (e.g., 0.10 mol) and NaOH (e.g., 0.22 mol, a 10% molar excess) in deionized water (e.g., 80 mL). Stir until fully dissolved to form the sodium bisphenoxide solution.

  • Organic Phase Preparation: Charge the reaction flask with the α,ω-dichloroalkane (e.g., 0.10 mol of this compound), the phase-transfer catalyst TBAB (e.g., 2 mol % relative to the dichloroalkane), and toluene (e.g., 80 mL).

  • Initiation of Reaction: Begin vigorous stirring (e.g., 400 RPM) to create a large interfacial area between the two phases. Heat the mixture to a constant temperature (e.g., 90°C) using an oil bath.

  • Addition of Nucleophile: Once the organic phase reaches thermal equilibrium, add the aqueous sodium bisphenoxide solution to the reaction flask.

  • Polymerization & Monitoring: Maintain vigorous stirring and temperature for the duration of the reaction (e.g., 8-12 hours).

    • Causality: Consistent high-shear mixing is crucial for maximizing the interfacial area, which directly impacts the rate of ion-pair exchange and thus the overall reaction kinetics.[6]

    • In-Process Control: At set time points (e.g., 1, 2, 4, 8 hours), carefully extract a small aliquot from the organic layer for GC analysis to track the consumption of the dichloroalkane monomer.

  • Reaction Quench & Phase Separation: After the reaction period, cool the mixture to room temperature. Stop stirring and allow the aqueous and organic layers to separate. Transfer the mixture to a separatory funnel and discard the lower aqueous layer.

  • Purification of Organic Phase: Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • Dilute HCl (e.g., 1M, 1 x 50 mL) to neutralize any remaining NaOH.

    • Deionized water until the aqueous washing is neutral (2-3 x 50 mL).

  • Polymer Precipitation & Isolation: Concentrate the toluene solution under reduced pressure to about one-third of its original volume. Pour the viscous solution slowly into a beaker containing a large excess of stirring methanol (e.g., 500 mL). The polyether will precipitate as a white solid.

    • Causality: The polymer is soluble in toluene but insoluble in methanol. This step effectively separates the polymer from the catalyst and any remaining soluble oligomers.

  • Drying: Collect the precipitated polymer by vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

  • Characterization:

    • Calculate the isolated yield.

    • Analyze the dried polymer using GPC (for Mₙ, Mₒ, PDI) and DSC (for Tg).

Experimental_Workflow start Start prep_aq Prepare Aqueous Phase (Bisphenol A + NaOH) start->prep_aq prep_org Prepare Organic Phase (Dichloroalkane + Toluene + TBAB) start->prep_org react Combine & Heat to 90°C with Vigorous Stirring prep_aq->react prep_org->react monitor Monitor Reaction (GC Aliquots) react->monitor monitor->react Continue Reaction quench Cool & Quench monitor->quench Reaction Complete separate Separate Phases quench->separate wash Wash Organic Layer (H₂O, HCl, H₂O) separate->wash precipitate Precipitate Polymer in Methanol wash->precipitate isolate Filter & Dry Polymer precipitate->isolate analyze Characterize (Yield, GPC, DSC) isolate->analyze end End analyze->end

Caption: Experimental workflow for comparative polyetherification.

Conclusion and Outlook

This guide provides a scientifically grounded framework for benchmarking the performance of this compound in a catalytic polycondensation cycle. By comparing it systematically against its C8 and C10 counterparts, researchers can generate high-integrity, quantitative data. The expected outcome is that while the fundamental chemical reactivity of the C-Cl bond will be similar across the tested substrates, the physical properties of the resulting polymers, particularly their thermal characteristics, will show a clear trend correlated with the length of the flexible aliphatic spacer. This robust methodology empowers scientists to make data-driven decisions when selecting monomers for designing polymers with specific, tailored properties.

References

A Senior Application Scientist's Guide to the Comparative Toxicological Assessment of 1,9-Dichlorononane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rationale and Objectives

Halogenated aliphatic hydrocarbons are a class of compounds utilized in various industrial applications, from chemical synthesis to use as solvents.[1] 1,9-Dichlorononane, a linear dichloroalkane, serves as a key intermediate in pharmaceutical and chemical manufacturing.[2][3] Given its structure, understanding its toxicological profile is not just a regulatory necessity but a scientific imperative to ensure human and environmental safety.

This guide provides a framework for the comparative toxicological assessment of this compound and its structural analogs, such as 1,8-dichlorooctane and 1,10-dichlorodecane. The core objective is to move beyond simple data reporting and instead to elucidate the structure-activity relationships (SAR) that govern toxicity within this chemical family. By comparing these compounds, we can better predict the potential hazards of related structures and make informed decisions in drug development and chemical safety.

As a Senior Application Scientist, my approach is grounded in explaining the causality behind our experimental choices. The protocols described herein are designed as self-validating systems, incorporating established OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data integrity and regulatory acceptance.

Chemical Profiles and Structure-Activity Postulates

The primary compounds for this comparative assessment are selected based on systematic variation in alkyl chain length, which allows for a clear evaluation of its impact on toxicological endpoints.

  • 1,8-Dichlorooctane (Analog 1) : C₈H₁₆Cl₂

  • This compound (Parent Compound) : C₉H₁₈Cl₂[4]

  • 1,10-Dichlorodecane (Analog 2) : C₁₀H₂₀Cl₂

Postulate: The toxicity of long-chain dichloroalkanes may be influenced by several factors. Increased lipophilicity with longer chain length could enhance membrane permeability and bioaccumulation, potentially increasing systemic toxicity.[5] Conversely, metabolic pathways, such as omega-oxidation followed by beta-oxidation, could be affected by chain length, altering the formation of potentially toxic metabolites. The primary mechanism of concern for many halogenated hydrocarbons is their metabolic activation to electrophilic intermediates that can form covalent adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.[6]

Comparative Toxicological Endpoints

A comprehensive toxicological assessment requires evaluating a battery of endpoints. The following sections detail the key assays and the rationale for their inclusion.

Acute Systemic Toxicity

Acute toxicity studies provide essential information on the intrinsic toxicity of a substance after a single exposure.[7] The OECD provides several guidelines for acute oral toxicity, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[7][8][9][10]

Experimental Rationale: The choice of the Acute Toxic Class Method (OECD 423) is often preferred as it minimizes animal usage while still enabling classification according to the Globally Harmonised System (GHS).[7][10] The study involves a stepwise procedure where a substance is administered to a small group of animals (typically 3) at a defined dose.[10] The presence or absence of mortality determines the next step, allowing for robust classification with minimal animal suffering.

Data Comparison Table:

CompoundCAS NumberAcute Oral LD50 (Rat)GHS Classification (Predicted)Supporting Data Source
1,8-Dichlorooctane2162-99-4> 2000 mg/kg bwLikely to be of low acute oral toxicityBased on analog data[11]
This compound821-99-8Data not available; testing required.Testing required.PubChem[4]
1,10-Dichlorodecane2163-00-0Data not available; testing required.Testing required.Sigma-Aldrich SDS
Genotoxicity and DNA Damage

Genotoxicity assessment is critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[12][13] A standard battery of in vitro tests is employed to cover different genotoxic mechanisms.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This assay detects point mutations.[14][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14][16] A positive result, indicated by colony growth on an amino acid-deficient medium, shows the test chemical has caused a reverse mutation.[14][16] The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect chemicals that become mutagenic only after metabolic activation.[16][17]

  • In Vitro Micronucleus Test (OECD 487): This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[18][19][20] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag during cell division.[19][20] The use of cytochalasin B to block cytokinesis results in binucleated cells, making it easier to score micronuclei in cells that have completed one mitotic division.[18][20]

  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects DNA strand breaks in individual cells.[21][22] After embedding cells in agarose on a slide, they are lysed, and the DNA is subjected to electrophoresis.[23] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[21]

Workflow for In Vitro Genotoxicity Assessment

G cluster_0 Tier 1: Mutagenicity cluster_1 Tier 2: Chromosomal Damage cluster_2 Analysis & Interpretation Ames Ames Test (OECD 471) - Point Mutations - With/Without S9 Mix MN In Vitro Micronucleus Test (OECD 487) - Clastogenicity - Aneugenicity Ames->MN Analysis Weight of Evidence Analysis - Dose-response - Statistical Significance - Biological Relevance Ames->Analysis Comet Comet Assay - DNA Strand Breaks MN->Comet MN->Analysis Comet->Analysis AmesTest cluster_0 Initial State cluster_1 Treatment cluster_2 Outcome Bacteria_His_Minus His- Bacteria Cannot grow without external Histidine Mutagen Test Compound (Potential Mutagen) Bacteria_His_Minus->Mutagen Exposed to Bacteria_His_Plus His+ Revertant Reverse mutation occurs; Bacterium can now synthesize Histidine Mutagen->Bacteria_His_Plus Induces Mutation Plate Minimal Glucose Agar (No Histidine) Colonies Visible Colonies Form Plate->Colonies Allows Growth Of Bacteria_His_Plus->Plate Plated on CometAssay start Single Cell Suspension embed Embed in Low Melt Agarose on Slide start->embed lyse Cell Lysis (High Salt + Detergent) embed->lyse unwind Alkaline Unwinding (pH > 13) lyse->unwind electro Electrophoresis unwind->electro stain Neutralize & Stain DNA electro->stain visualize Fluorescence Microscopy & Image Analysis stain->visualize

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,9-Dichlorononane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1,9-dichlorononane, a halogenated hydrocarbon utilized in various research and development applications, including as a pharmaceutical intermediate.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice, safeguarding both personnel and the environment.

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to its handling and disposal.[3] It is known to cause eye and skin irritation and may lead to irritation of the respiratory and digestive tracts if inhaled or ingested.[3] Furthermore, some safety data sheets (SDS) classify it as potentially fatal if swallowed, inhaled, or in contact with skin, and it may cause organ damage through prolonged or repeated exposure.[4] It is also recognized as being toxic to aquatic life with long-lasting effects.[4]

Part 1: Immediate Safety Protocols and Spill Management

Before initiating any disposal procedure, it is crucial to be prepared for accidental releases. A swift and appropriate response to a spill is the first line of defense in mitigating potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin exposure.[3]

  • Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to maintain low airborne concentrations.[3] If ventilation is inadequate, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3]

Spill Cleanup Protocol

In the event of a this compound spill, immediate and decisive action is required:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[3][5]

  • Containment: Absorb the spill using an inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials to absorb the spill.

  • Collection: Carefully collect the absorbed material and place it into a suitable, properly labeled, and closed container for disposal.[3][6]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste in accordance with the procedures outlined in the subsequent sections of this guide.

Part 2: Hazardous Waste Classification and Regulatory Overview

The cornerstone of proper chemical disposal is the accurate classification of the waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Chemical waste generators are legally responsible for determining if their waste is hazardous.[3]

Is this compound a Listed Hazardous Waste?

This compound is not explicitly listed on the P-list (acutely hazardous wastes) or the U-list (toxic wastes) under RCRA.[3] However, as a chlorinated hydrocarbon, it may fall under the F-list for wastes from non-specific sources, particularly if it is a spent solvent.[8][9] For instance, the F024 and F025 waste codes apply to process wastes from the production of certain chlorinated aliphatic hydrocarbons.[10][11]

Characteristic Hazardous Waste

Even if not specifically listed, a waste can be classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]

  • Ignitability (D001): this compound has a flash point above 230°F (>112°C), which is well above the EPA's 140°F (60°C) threshold for ignitability.[1] Therefore, it is not considered an ignitable hazardous waste.

  • Corrosivity (D002): It is not an aqueous solution and is not expected to have a pH that would classify it as corrosive.[11]

  • Reactivity (D003): It is stable under normal temperatures and pressures and does not exhibit reactive properties as defined by the EPA.[3][11]

  • Toxicity (D004-D043): The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While the full toxicological profile of this compound is not available, its classification as toxic to aquatic life and potentially fatal upon exposure suggests a high level of toxicity that should be managed as hazardous.[4]

Given its nature as a halogenated hydrocarbon with known hazards, it is imperative to manage all this compound waste as hazardous waste.

Part 3: Step-by-Step Disposal Procedures

The following protocol provides a systematic approach to the disposal of this compound waste, from accumulation in the laboratory to final disposal by a licensed facility.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases and strong oxidizing agents.[3]

  • Collect halogenated hydrocarbon waste separately from non-halogenated waste. This is a common requirement for waste disposal facilities and can impact disposal costs.

Step 2: Containerization

The choice of waste container is vital for safe storage and transport.

  • Use a dedicated, leak-proof container that is compatible with this compound. The original product container can often be used for this purpose.[12]

  • Ensure the container has a secure, tightly fitting lid to prevent the release of vapors.[3][12]

  • Containers must be in good condition, free from cracks or defects.[12]

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement.

  • Label the waste container with the words "HAZARDOUS WASTE" .[12]

  • Clearly identify the contents: "this compound" .

  • Indicate the approximate concentration or percentage if it is part of a mixture.

  • Include appropriate hazard warnings, such as "Toxic" and "Harmful to Aquatic Life".

  • Note the accumulation start date on the label.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Keep the container closed at all times except when adding waste.[12]

Step 5: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[6] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]

  • The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility permitted to handle such wastes.[13]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and disposal.

PropertyValueSource
CAS Number 821-99-8[3]
Molecular Formula C9H18Cl2[3]
Molecular Weight 197.15 g/mol [3]
Appearance Clear, colorless liquid[3]
Boiling Point 258-262 °C (at 760 mmHg)[1][3]
Density 1.091 g/cm³ at 25 °C[1][3]
Flash Point >230 °F (>112 °C)[1]
Water Solubility Insoluble[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Wastes classify->segregate container Select Compatible, Leak-Proof Container segregate->container labeling Label with 'Hazardous Waste', Contents, and Date container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs transport Licensed Transporter Collects Waste contact_ehs->transport end Dispose via High-Temperature Incineration at Permitted Facility transport->end

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,9-Dichlorononane
Reactant of Route 2
Reactant of Route 2
1,9-Dichlorononane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.